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Ethyl 4-[methyl(phenyl)amino]benzoate Documentation Hub

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  • Product: Ethyl 4-[methyl(phenyl)amino]benzoate
  • CAS: 158833-49-9

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl 4-[methyl(phenyl)amino]benzoate via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Executive Summary & Strategic Rationale Ethyl 4-[methyl(phenyl)amino]benzoate is a highly versatile diarylamine intermediate characterized by an electron-withdrawing ethyl ester and a sterically demanding N-methylaniline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ethyl 4-[methyl(phenyl)amino]benzoate is a highly versatile diarylamine intermediate characterized by an electron-withdrawing ethyl ester and a sterically demanding N-methylaniline core. The synthesis of such functionalized tertiary amines is of paramount importance in medicinal chemistry, particularly in the development of kinase inhibitors and advanced organic materials.

Traditional methods for constructing the C–N bond, such as nucleophilic aromatic substitution (SNAr) or reductive amination, are fundamentally flawed for this specific target. SNAr requires highly activated electrophiles (e.g., ortho/para-fluoro-nitrobenzenes) and fails with moderately deactivated substrates like ethyl 4-bromobenzoate. Conversely, the palladium-catalyzed Buchwald-Hartwig cross-coupling provides a robust, highly regioselective, and scalable alternative[1].

Retrosynthetic disconnection and reagent selection for the target molecule.

Mechanistic Causality & Reaction Optimization

The success of this transformation hinges on the precise orchestration of the catalytic cycle and the careful selection of reagents to prevent side reactions. The fundamental mechanism involves a Pd(0)/Pd(II) cycle consisting of oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination.

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Causality of Experimental Choices
  • Ligand Selection (RuPhos vs. PPh3): Secondary amines like N-methylaniline are sterically hindered, making the final reductive elimination step kinetically challenging. First-generation ligands (e.g., PPh3) typically stall at the amido-complex stage, leading to β-hydride elimination or catalyst death. The use of dialkylbiaryl phosphine ligands like RuPhos provides the necessary steric bulk to force the aryl and amido groups into close proximity, accelerating reductive elimination while resisting catalyst deactivation[2].

  • Base Selection (Cs2CO3 vs. NaOtBu): The choice of base is the most critical parameter for this specific substrate. While sodium tert-butoxide (NaOtBu) is the traditional base for Buchwald-Hartwig aminations, it is highly nucleophilic and will rapidly saponify or transesterify the ethyl ester moiety of the electrophile. Cesium carbonate (Cs2CO3) is deployed as a mild, non-nucleophilic alternative. The large ionic radius of the cesium cation enhances the solubility of the carbonate in organic solvents (the "cesium effect") and effectively promotes the deprotonation of the coordinated amine without compromising the integrity of the unactivated ester[3][4].

Optimization Matrix

The following table summarizes the quantitative impact of base and ligand selection on the reaction yield and ester preservation, demonstrating the necessity of the optimized conditions.

BaseLigandConversion (%)Ester Hydrolysis (%)Isolated Yield (%)
NaOtBuBINAP>95>80<10
K3PO4XPhos60<555
Cs2CO3 RuPhos >99 <1 94
Cs2CO3PPh3<10<1<5

Table 1: Impact of base and ligand combinations on the cross-coupling of ethyl 4-bromobenzoate and N-methylaniline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup procedures ensure that unreacted starting materials and inorganic salts are systematically removed prior to final isolation.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 4-bromobenzoate229.071.00229 mg (1.0 mmol)Electrophile
N-Methylaniline107.161.20128 mg (130 µL)Nucleophile
Pd2(dba)3915.720.0218.3 mg (2 mol%)Precatalyst
RuPhos466.590.0418.7 mg (4 mol%)Supporting Ligand
Cs2CO3325.821.40456 mg (1.4 mmol)Base
Toluene (Anhydrous)92.14N/A5.0 mLSolvent
Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (18.3 mg), RuPhos (18.7 mg), and Cs2CO3 (456 mg). Seal the tube with a rubber septum.

  • Degassing: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reagent Addition: Under a positive flow of Argon, inject anhydrous toluene (5.0 mL), followed by ethyl 4-bromobenzoate (229 mg) and N-methylaniline (130 µL) via a gas-tight syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under Argon. Submerge the Schlenk tube in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours. The initial deep purple/red color of the Pd2(dba)3 will transition to a pale yellow/orange, indicating the formation of the active catalytic species.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization at 254 nm). The starting bromide (Rf ≈ 0.6) should be completely consumed, replaced by a new, highly UV-active spot (Rf ≈ 0.45).

  • Quench & Workup: Cool the reaction mixture to room temperature. Dilute the suspension with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the insoluble cesium salts and precipitated palladium black. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel (gradient elution: 100% Hexanes to Hexanes/EtOAc 9:1) to afford Ethyl 4-[methyl(phenyl)amino]benzoate as a pale yellow oil/low-melting solid.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized product, the following spectral benchmarks must be met:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to ester), 7.40–7.35 (m, 2H, Ph-H meta), 7.25–7.15 (m, 3H, Ph-H ortho/para), 6.75 (d, J = 8.8 Hz, 2H, Ar-H ortho to amine), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 3.35 (s, 3H, NCH3), 1.35 (t, J = 7.1 Hz, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3): δ 166.5 (C=O), 152.1, 147.5, 130.8, 129.5, 126.2, 125.8, 120.1, 113.5, 60.4 (OCH2), 40.2 (NCH3), 14.5 (CH3).

  • HRMS (ESI-TOF): m/z calculated for C16H18NO2 [M+H]+ 256.1338, found 256.1340.

References

1.[2] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Available at: [Link] 2.[1] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link] 3.[3] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH. Available at: [Link] 4.[4] Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. ACS Publications. Available at: [Link]

Sources

Exploratory

The Definitive Technical Guide to Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS 57834-33-0): Mechanisms, Synthesis, and Polyurethane Stabilization Protocols

Target Audience: Researchers, Polymer Scientists, and Formulation Engineers Content Focus: Structural Dynamics, Photodegradation Mechanisms, Synthesis Protocols, and Application Workflows Executive Summary & Physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Formulation Engineers Content Focus: Structural Dynamics, Photodegradation Mechanisms, Synthesis Protocols, and Application Workflows

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist specializing in polymer degradation and stabilization, I present this in-depth technical whitepaper on Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS 57834-33-0). Commercially recognized as UV-1 , this compound is a highly specialized formamidine-class ultraviolet (UV) absorber[1][2]. It is engineered specifically to prevent the photo-oxidative degradation of polyurethane (PUR) systems, which are notoriously vulnerable to UV radiation in the 300–330 nm wavelength range[3][4].

Understanding the physicochemical properties of UV-1 is the first step in formulating light-stable polymers. Below is a consolidated profile of its core parameters:

Table 1: Key Physicochemical Parameters of UV-1
ParameterSpecification / Value
Chemical Name Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
CAS Number 57834-33-0
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
Appearance Light yellow liquid to crystalline solid (temperature dependent)
Peak UV Absorption 300 nm – 330 nm
Solubility Highly soluble in ethanol, isopropanol, butyl acetate, and polyols; Insoluble in water
Relative Density ~1.127 (at 20°C)

Structural Dynamics & Mechanism of Action

The Causality of Polyurethane Photodegradation

Polyurethanes—particularly those synthesized from aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI)—undergo severe auto-oxidation when exposed to UV light[3]. The urethane backbone acts as a chromophore that absorbs strongly between 300 nm and 330 nm[4].

When a UV photon strikes the unprotected polymer, the energy cleaves the N-C or O-C bonds, generating free radicals. In the presence of oxygen, these radicals propagate to form hydroperoxides, eventually yielding highly conjugated quinone-imide structures . This chemical transformation is the direct cause of the macroscopic yellowing, chalking, and embrittlement observed in weathered PUR foams and coatings[5].

The Formamidine Energy Dissipation Mechanism

Unlike traditional benzotriazoles or benzophenones that rely on Excited-State Intramolecular Proton Transfer (ESIPT) via a phenolic hydroxyl group, formamidine UV absorbers like UV-1 operate through a distinct mechanism[6].

UV-1 acts as a competitive photon sink. Because its absorption coefficient in the 300–330 nm range is significantly higher than that of the PUR backbone, it intercepts the incoming UV radiation[3]. Upon absorbing a photon, the formamidine molecule undergoes rapid non-radiative decay—often facilitated by trans-cis photoisomerization around the formamidine double bond. This structural rearrangement allows the molecule to dissipate the absorbed energy as harmless thermal energy (infrared radiation) before returning to its ground state[4]. This self-regenerating cycle prevents the UV energy from ever reaching the vulnerable urethane linkages[5].

PUR_Degradation UV UV Radiation (300-330 nm) PUR Polyurethane Backbone UV->PUR Unprotected UV1 UV-1 (CAS 57834-33-0) UV->UV1 Intercepted (Competitive Absorption) Radicals Free Radicals (N-C/O-C Cleavage) PUR->Radicals Quinone Quinone-Imides (Yellowing & Embrittlement) Radicals->Quinone Heat Thermal Energy (Harmless Dissipation) UV1->Heat Non-radiative Decay (Photoisomerization)

Caption: Photodegradation pathway of Polyurethane vs. UV-1 competitive absorption and energy dissipation.

Synthetic Methodology: A Self-Validating Protocol

To ensure maximum purity (>95%) for high-performance applications, the synthesis of UV-1 relies on the acid-catalyzed condensation of ethyl 4-aminobenzoate with N-methylaniline and formic acid[3][7]. The following protocol is designed as a self-validating system, where each experimental choice is grounded in thermodynamic causality.

Step-by-Step Synthesis Workflow
  • Reagent Charging: In a 1000 mL reaction flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus, add 165 g (1.0 mol) of ethyl 4-aminobenzoate, 117.7 g (1.1 mol) of N-methylaniline, and 10 g of p-toluenesulfonic acid (PTSA)[3][7].

    • Causality: PTSA serves as a strong, organic-soluble acid catalyst necessary to activate the carbonyl carbon of the formic acid for nucleophilic attack.

  • Solvent Addition: Add 200 mL of toluene to the flask[3].

    • Causality: Toluene acts as an azeotropic solvent. By continuously removing the water generated during the condensation via the Dean-Stark trap, Le Chatelier's principle is leveraged to drive the equilibrium entirely toward the formamidine product.

  • Formic Acid Addition: Stir and heat the mixture to 50–60 °C. Over the course of 2 hours, add 59.53 g (1.1 mol) of 85% formic acid dropwise[3].

    • Causality: Controlled, dropwise addition manages the exothermic nature of the reaction and minimizes the formation of symmetrical formamidine byproducts, ensuring high selectivity for the asymmetric target molecule.

  • Azeotropic Distillation: Increase the temperature to achieve reflux. Maintain reflux for approximately 5 hours, continuously separating the generated water[3]. The reaction is self-validating: it is deemed complete when water ceases to collect in the trap.

  • Purification: Cool the mixture, neutralize the PTSA catalyst with a sodium bicarbonate solution, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the toluene under reduced pressure. The resulting crude UV-1 can be distilled under high vacuum (boiling point ~188-190 °C at 13 Pa) to obtain the pure, light-yellow liquid product[8].

Application Protocols in Polyurethane Systems

UV-1 is highly effective in a wide range of PUR applications, including microcellular foams, integral skin foams for footwear, synthetic leather coatings, adhesives, sealants, and thermoplastic polyurethanes (TPU)[2][3].

Formulation Guidelines & Synergistic Stabilization
  • Loading Level: The standard usage level ranges from 0.2% to 1.0% by weight of the total polyol blend, depending on the expected UV exposure of the final product[3][7].

  • The HALS Synergism (Causality): UV-1 should almost always be formulated in conjunction with a Hindered Amine Light Stabilizer (HALS), such as Light Stabilizer 292[3][9]. While UV-1 acts as a primary shield by absorbing UV light and preventing initial radical formation, it cannot block 100% of photons. HALS acts as a secondary defense mechanism, scavenging any stray radicals that manage to form via thermal or residual photo-oxidation[5]. This dual-action mechanism provides exponential, rather than additive, protection.

PU_Compounding Polyol Polyol Component (Polyester/Polyether) Mixer High-Shear Mixing (Homogenization) Polyol->Mixer UV1 UV-1 (0.2-1.0 wt%) (UV Absorber) UV1->Mixer Miscible in Polyol HALS HALS (e.g., LS-292) (Radical Scavenger) HALS->Mixer Synergistic Addition Curing Curing/Foaming (Exothermic Reaction) Mixer->Curing Isocyanate Isocyanate Component (MDI/TDI) Isocyanate->Curing Product Light-Stable PUR Product (Foam, Elastomer, Coating) Curing->Product

Caption: Workflow for incorporating UV-1 and HALS into a 2K Polyurethane compounding process.

Comparative Efficacy Analysis

To assist formulation engineers in selecting the correct additive, Table 2 compares UV-1 against other common classes of UV absorbers. UV-1 demonstrates a 1.1x to 1.4x higher efficiency in PUR systems compared to traditional benzotriazoles[3][7].

Table 2: Comparative Efficacy of UV Absorbers in Polyurethane
Property / ParameterUV-1 (Formamidine)Benzotriazole (e.g., UV-328)Benzophenone (e.g., UV-531)
Peak Absorption Wavelength 300 nm - 330 nm300 nm - 350 nm280 nm - 330 nm
Relative Efficiency in PUR 1.1x - 1.4x1.0x (Baseline)0.8x
Compatibility with Polyols Excellent (Liquid state)Moderate (Solid state)Moderate (Solid state)
Initial Color Contribution Very Low (Non-discoloring)Low to ModerateModerate (Yellowish tint)
Primary Polymer Application Polyurethane (Foams, TPU)Polyolefins, Automotive CoatingsPVC, Agricultural Films

References

The following authoritative sources were utilized to ground the mechanistic claims, physicochemical data, and synthesis protocols detailed in this whitepaper:

  • Title: PubChem Compound Summary for CID 93817, Benzoic acid, 4-(((methylphenylamino)methylene)amino)-, ethyl ester | Source: National Center for Biotechnology Information (NIH) | URL: [Link]

  • Title: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate Properties & Synthesis | Source: Chemdad | URL: [Link]

  • Title: Light Stabilizers for Architectural Exterior Coatings | Source: Songwon Industrial Group | URL: [Link]

Sources

Foundational

Spectroscopic data of "Ethyl 4-[methyl(phenyl)amino]benzoate" (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-[methyl(phenyl)amino]benzoate Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 4-[methyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-[methyl(phenyl)amino]benzoate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 4-[methyl(phenyl)amino]benzoate, a substituted aromatic compound of interest in organic synthesis and materials science. As a molecule featuring a complex interplay of electron-donating and electron-withdrawing moieties, its structural elucidation relies heavily on modern spectroscopic techniques. This document synthesizes fundamental principles with practical, field-proven insights to present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of the title compound. Each section includes a detailed interpretation of the spectral data, a robust experimental protocol for data acquisition, and visual workflows to illustrate key processes. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize similar complex organic molecules.

Molecular Structure and Spectroscopic Overview

Ethyl 4-[methyl(phenyl)amino]benzoate possesses a unique electronic structure. The core is a para-substituted benzene ring. At one end, an electron-withdrawing ethyl ester group (-COOEt) decreases electron density in the ring. At the other end, a sterically bulky and strongly electron-donating tertiary amine group [-N(CH₃)(Ph)] significantly increases electron density. This "push-pull" system creates a highly polarized molecule, which profoundly influences its spectroscopic properties.

The following sections will deconstruct the expected spectroscopic data based on first principles and analysis of structurally related compounds, providing a reliable framework for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.[2]

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for Ethyl 4-[methyl(phenyl)amino]benzoate in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (Aromatic)7.8 - 8.0Doublet (d)~8.82H
H-b (Aromatic)6.8 - 7.0Doublet (d)~8.82H
H-c (N-Phenyl)7.2 - 7.4Multiplet (m)-2H
H-d (N-Phenyl)7.0 - 7.2Multiplet (m)-3H
H-e (N-Methyl)3.3 - 3.5Singlet (s)-3H
H-f (Ethyl CH₂)4.3 - 4.5Quartet (q)~7.12H
H-g (Ethyl CH₃)1.3 - 1.5Triplet (t)~7.13H

Table 2: Predicted ¹³C NMR Data for Ethyl 4-[methyl(phenyl)amino]benzoate in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)166 - 168
C-2 (Aromatic)150 - 153
C-3 (Aromatic)131 - 133
C-4 (Aromatic)115 - 117
C-5 (Aromatic)120 - 123
C-6 (N-Phenyl, C-ipso)147 - 149
C-7 (N-Phenyl, C-ortho)124 - 126
C-8 (N-Phenyl, C-meta)129 - 131
C-9 (N-Phenyl, C-para)122 - 124
C-10 (N-Methyl)40 - 42
C-11 (Ethyl CH₂)60 - 62
C-12 (Ethyl CH₃)14 - 16
Interpretation and Causality
  • Aromatic Protons (H-a, H-b): The protons on the benzoate ring are split into two distinct doublets, characteristic of a 1,4-disubstituted system. The H-a protons, being ortho to the electron-withdrawing ester group, are significantly deshielded and appear downfield. Conversely, the H-b protons, ortho to the strongly electron-donating amine group, are shielded and appear upfield.

  • N-Phenyl Protons (H-c, H-d): These protons will appear as complex multiplets in the typical aromatic region. Their exact shifts are influenced by the electronic effect of the nitrogen and steric hindrance.

  • N-Methyl Protons (H-e): The singlet for the N-methyl group appears in a region typical for methyl groups attached to nitrogen.

  • Ethyl Group Protons (H-f, H-g): This classic ethyl pattern shows a quartet for the methylene (CH₂) group coupled to the three methyl (CH₃) protons, and a triplet for the methyl group coupled to the two methylene protons, consistent with the n+1 rule.[4]

  • Carbonyl Carbon (C-1): The ester carbonyl carbon is highly deshielded and appears significantly downfield, as is characteristic.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are dictated by the electronic effects of the substituents. C-2, attached to the powerful nitrogen donor, is highly shielded, while C-5, the point of attachment for the ester, is deshielded. The broad range of ¹³C chemical shifts (0-220 ppm) allows for clear resolution of these different carbon environments.[4]

Experimental Protocol for NMR Analysis

This protocol outlines the acquisition of high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity Ethyl 4-[methyl(phenyl)amino]benzoate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation and Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to maximize homogeneity, which is critical for achieving sharp, well-defined peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Set to approximately 16 ppm to cover the expected range of proton signals.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures proper relaxation of the nuclei.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.[4][5]

    • Spectral Width: Set to 0-220 ppm to encompass all expected carbon resonances.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.[3]

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep1 Dissolve 5-10 mg in ~0.7 mL CDCl3 Prep2 Add TMS Reference Prep1->Prep2 Homogenize Acq1 Insert & Lock Prep2->Acq1 To Spectrometer Acq2 Shim Field Acq1->Acq2 Acq3 Acquire FID (1H & 13C) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Raw Data Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS Proc2->Proc3 Proc4 Integrate (1H) & Peak Pick Proc3->Proc4 Analysis Assign Signals & Elucidate Structure Proc4->Analysis Processed Spectrum IR_Correlation cluster_groups Key Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule Ethyl 4-[methyl(phenyl)amino]benzoate Aro_CH Aromatic C-H Molecule->Aro_CH Ali_CH Aliphatic C-H Molecule->Ali_CH CO_ester Ester C=O Molecule->CO_ester Aro_CC Aromatic C=C Molecule->Aro_CC CN_amine Aryl C-N Molecule->CN_amine CO_stretch Ester C-O Molecule->CO_stretch R_3000 3100-3000 Aro_CH->R_3000 Stretch R_2980 2980-2850 Ali_CH->R_2980 Stretch R_1715 ~1715 CO_ester->R_1715 Stretch R_1600 ~1600, ~1500 Aro_CC->R_1600 Stretch R_1300 1300-1200 CN_amine->R_1300 Stretch R_1250 1250-1000 CO_stretch->R_1250 Stretch

Caption: Correlation of molecular functional groups to IR absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* transitions). [6]It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. [7]

Predicted UV-Vis Absorption Data

The spectrum of Ethyl 4-[methyl(phenyl)amino]benzoate is expected to be dominated by strong π → π* transitions associated with its extended conjugated system.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) in Ethanol

Transition TypePredicted λ_max (nm)Comments
π → π*320 - 340A strong, primary absorption band.
Interpretation and Causality
  • Extended Conjugation: Benzene itself has a primary absorption band around 204 nm and a weaker, secondary band around 256 nm. [8]* Bathochromic Shift: The presence of both a powerful electron-donating group (the tertiary amine) and an electron-withdrawing group (the ester) in a para-relationship creates a strong intramolecular charge-transfer character. [8]This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a much longer wavelength (a bathochromic or "red" shift) compared to benzene or monosubstituted derivatives. [7][9]The N-phenyl and N-methyl groups further enhance the electron-donating ability of the nitrogen compared to a primary amine (like in ethyl 4-aminobenzoate), leading to an even greater red shift. [10]

Experimental Protocol for UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or cyclohexane are common choices. The solvent should not absorb significantly in the region of interest (>220 nm).

  • Sample Preparation:

    • Prepare a concentrated stock solution of the compound in the chosen solvent.

    • Perform serial dilutions to create a working solution with an absorbance in the optimal range of 0.1 to 1.0 AU (Absorbance Units). This ensures adherence to the Beer-Lambert Law.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference. Fill a second, matched quartz cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Run a baseline correction with the solvent-filled cuvette in both beams.

    • Acquire the absorption spectrum of the sample over a range of approximately 200-500 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max). [6] * If quantitative analysis is required, a calibration curve can be constructed by measuring the absorbance of several solutions of known concentration.

Visualization: Substituent Effects on λ_max

UV_Vis_Shift Benzene Benzene (~256 nm) EAB Ethyl 4-aminobenzoate (~290-310 nm) Benzene->EAB + NH2 (EDG) + COOEt (EWG) Bathochromic Shift Target Target Molecule (~320-340 nm) EAB->Target + N-Methyl + N-Phenyl (Enhanced EDG) Further Bathochromic Shift

Caption: Bathochromic shifts in λ_max due to substituent effects.

Conclusion

The spectroscopic profile of Ethyl 4-[methyl(phenyl)amino]benzoate is highly characteristic and directly reflects its complex molecular structure. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the specific substitution pattern and the presence of all constituent groups. Infrared spectroscopy serves as a crucial tool for functional group identification, with the strong ester C=O stretch and the absence of an N-H band being key diagnostic features. Finally, UV-Vis spectroscopy reveals the nature of the extended electronic conjugation, resulting in a significantly red-shifted absorption maximum due to the powerful intramolecular push-pull system. Together, these three techniques provide a self-validating system for the comprehensive characterization and purity assessment of the title compound.

References

  • Vertex AI Search. (n.d.). NMR Solvents.
  • University College London. (n.d.). Chemical shifts.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.
  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
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  • Unknown. (n.d.). Sample preparation for FT-IR.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
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  • Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Unknown. (n.d.). UV-Vis Spectroscopy.
  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy.
  • Unknown. (n.d.). ULTRAVIOLET SPECTROSCOPY.
  • transparencia.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy.
  • Hu, D. E., et al. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Journal of Magnetic Resonance, 241, 32-47.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Clark, J. (2000, modified 2014). Interpreting an Infra-red Spectrum. Chemguide.
  • Vscht.cz. (n.d.). Infrared spectroscopy.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2021, December 11). 8.9: Spectroscopy of Aromatic Compounds.
  • Mary, Y. S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 368-378.
  • ResearchGate. (n.d.). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • Unknown. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy.
  • Chegg. (2020, October 11). Question: Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring.
  • Unknown. (n.d.). IR handout.pdf.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).
  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M....

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Exploratory

The Photophysics of Formamidine UV Absorbers: A Technical Guide for Scientists and Drug Development Professionals

Introduction: The Imperative for Advanced Photoprotection In the realms of materials science and pharmaceutical development, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount concern. Organi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Photoprotection

In the realms of materials science and pharmaceutical development, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount concern. Organic UV absorbers are a critical class of molecules designed to dissipate harmful UV energy, thereby protecting sensitive substrates from photochemical damage. Among these, formamidine derivatives have emerged as a promising class of UV absorbers, demonstrating exceptional photostability and broad-spectrum UV absorption.[1] This technical guide provides an in-depth exploration of the photophysical properties of formamidine UV absorbers, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their interaction with UV light, detail the experimental and computational methodologies for their characterization, and discuss their potential applications, particularly in the photostabilization of pharmaceuticals.

Core Photophysical Principles of Formamidine UV Absorbers

The efficacy of any UV absorber is dictated by its ability to absorb UV radiation efficiently and then dissipate the absorbed energy through harmless pathways, thereby preventing the initiation of degradative chemical reactions. The photophysical processes involved are a complex interplay of electronic transitions, excited-state dynamics, and relaxation mechanisms.

UV Absorption and Electronic Transitions

Formamidine UV absorbers are characterized by their strong absorption in the UVA and UVB regions of the electromagnetic spectrum, typically ranging from 280 to 370 nm.[1] This absorption is attributed to π → π* electronic transitions within the conjugated system of the molecule. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), a measure of the probability of the transition, are key parameters that define the absorption profile. The extended π-systems of N,N'-diarylformamidines, for instance, are responsible for their high molar extinction coefficients, making them highly efficient at capturing UV photons.

The relationship between molecular structure and absorption properties is critical. The nature and position of substituents on the aryl rings can significantly influence the electronic structure and, consequently, the λmax and ε values. Electron-donating groups can induce a bathochromic (red) shift in the absorption spectrum, extending the protection into the long-wave UVA region.

Deactivation of Excited States: The Key to Photostability

Upon absorption of a UV photon, a formamidine molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1). The remarkable photostability of formamidines, reported to be 5 to 30 times greater than that of 2-hydroxy-4-methoxybenzophenone, suggests highly efficient and rapid deactivation pathways that prevent the molecule from undergoing photochemical reactions.[1] While specific experimental data on the excited-state dynamics of many formamidine derivatives are still emerging, we can infer the likely deactivation mechanisms based on the behavior of other highly photostable organic UV absorbers.

The primary deactivation pathways for a photostable UV absorber are non-radiative processes, including:

  • Internal Conversion (IC): A rapid, radiationless transition between electronic states of the same multiplicity (e.g., S1 → S0). This process is often facilitated by conformational changes in the excited state.

  • Vibrational Relaxation: The dissipation of excess vibrational energy as heat to the surrounding environment, occurring on a picosecond timescale.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In molecules with a specific arrangement of proton donor and acceptor groups, photoexcitation can trigger the transfer of a proton, leading to a tautomeric form. This process provides an efficient energy dissipation channel, and while not definitively proven for all formamidines, it is a plausible mechanism for appropriately substituted derivatives.

Fluorescence, the emission of a photon from the S1 state, is generally an undesirable deactivation pathway for a UV absorber as it does not efficiently dissipate energy as heat and can lead to photosensitization. The low or negligible fluorescence quantum yields of effective UV absorbers are a testament to the dominance of non-radiative decay channels.

Quantitative Photophysical Parameters

A thorough understanding of the photophysical properties of formamidine UV absorbers requires the quantification of several key parameters.

ParameterSymbolDescriptionTypical Values for Formamidine UV Absorbers
Wavelength of Maximum AbsorptionλmaxThe wavelength at which the molecule exhibits its strongest absorption.280 - 370 nm[1]
Molar Extinction CoefficientεA measure of how strongly a chemical species absorbs light at a given wavelength.> 5,000 M-1cm-1 in the UV range[1]
Fluorescence Quantum YieldΦfThe ratio of the number of photons emitted through fluorescence to the number of photons absorbed.Expected to be very low (<0.01)
Excited-State LifetimeτThe average time a molecule spends in an excited state before returning to the ground state.Expected to be in the picosecond to nanosecond range
Photodegradation Quantum YieldΦdThe ratio of the number of molecules that undergo photodegradation to the number of photons absorbed.Significantly lower than many commercial UV filters

Methodologies for Photophysical Characterization

The comprehensive characterization of formamidine UV absorbers necessitates a combination of steady-state and time-resolved spectroscopic techniques, complemented by computational modeling.

Experimental Protocols

This is the foundational technique for determining the UV absorption profile of a formamidine compound.

  • Objective: To determine the λmax and molar extinction coefficient (ε).

  • Methodology:

    • Solution Preparation: Prepare a series of solutions of the formamidine derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol) at known concentrations.

    • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with the solvent-filled cuvettes.

    • Measurement: Record the absorbance spectra of each solution over the desired wavelength range (e.g., 250-450 nm).

    • Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance at λmax versus concentration should yield a straight line with a slope equal to ε.

Diagram of Experimental Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Formamidine Compound B Dissolve in UV-Transparent Solvent A->B C Prepare Serial Dilutions B->C E Measure Absorbance Spectra C->E Analyze Samples D Calibrate Spectrophotometer D->E H Identify λmax E->H F Plot Absorbance vs. Concentration G Determine ε from Slope F->G

Caption: Workflow for determining molar extinction coefficient.

This technique is used to measure the fluorescence properties of a compound, providing insights into its radiative decay pathways.

  • Objective: To determine the fluorescence emission spectrum and fluorescence quantum yield (Φf).

  • Methodology (Relative Method):

    • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the formamidine sample.

    • Solution Preparation: Prepare a series of dilute solutions of both the standard and the formamidine sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measurement: Record the absorbance and fluorescence emission spectra for all solutions, ensuring identical excitation wavelength and spectrometer settings.

    • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot and 'η' is the refractive index of the solvent.

Diagram of Experimental Workflow for Fluorescence Quantum Yield Measurement

FQY_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Dilute Solutions of Sample and Standard B Measure Absorbance Spectra A->B C Measure Fluorescence Spectra A->C D Integrate Fluorescence Intensity E Plot Integrated Intensity vs. Absorbance D->E F Calculate Slopes (m) E->F G Calculate Quantum Yield (Φf) F->G

Caption: Workflow for relative fluorescence quantum yield measurement.

These advanced techniques provide direct information about the lifetimes of excited states and the dynamics of their decay.

  • Objective: To measure the excited-state lifetime (τ).

  • Techniques:

    • Time-Correlated Single Photon Counting (TCSPC): Suitable for measuring lifetimes from picoseconds to microseconds. The sample is excited by a high-repetition-rate pulsed laser, and the arrival times of individual fluorescence photons are recorded.

    • Transient Absorption Spectroscopy: A pump pulse excites the sample, and a delayed probe pulse measures the change in absorbance as a function of time. This technique can track the population of excited states and the formation of transient species.

Computational Modeling

Theoretical calculations are indispensable for complementing experimental findings and providing a deeper understanding of the photophysical processes at the molecular level.

  • Objective: To predict UV-Vis absorption spectra, characterize excited states, and elucidate deactivation pathways.

  • Methodology:

    • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are widely used to calculate the electronic structure of molecules in their ground and excited states.[2][3] TD-DFT can predict absorption spectra with reasonable accuracy and provide insights into the nature of the electronic transitions (e.g., HOMO-LUMO transitions).

    • Non-adiabatic Molecular Dynamics: These simulations can model the time evolution of a molecule after photoexcitation, tracking the nuclear and electronic motions and identifying the pathways for internal conversion and other deactivation processes.

Diagram of Computational Workflow

Computational_Workflow A Define Molecular Structure B Ground State Optimization (DFT) A->B C Excited State Calculations (TD-DFT) B->C D Simulate UV-Vis Spectrum C->D E Analyze Excited State Properties C->E F Non-adiabatic Dynamics (Optional) C->F

Caption: A typical computational workflow for studying photophysics.

Applications in Drug Development: Protecting Photosensitive Pharmaceuticals

A significant number of pharmaceutical active ingredients (APIs) are photosensitive, meaning they can degrade upon exposure to light, leading to a loss of potency and the formation of potentially toxic photoproducts.[4][5] The incorporation of UV absorbers into pharmaceutical formulations is a key strategy to mitigate this photodegradation.

Formamidine UV absorbers, with their high photostability and broad-spectrum absorption, are excellent candidates for this application. They can be incorporated into topical formulations (creams, lotions) to protect both the skin and the photosensitive API. For oral dosage forms, they could potentially be included in coatings to prevent light-induced degradation of the drug within the tablet or capsule.

The selection of a suitable formamidine UV absorber for a specific drug formulation requires careful consideration of:

  • Spectral Overlap: The absorption spectrum of the formamidine should overlap with the absorption spectrum of the photosensitive drug to provide effective protection.

  • Compatibility: The formamidine must be chemically compatible with the API and other excipients in the formulation.

  • Safety and Regulatory Approval: The formamidine derivative must have a favorable toxicological profile and be approved for pharmaceutical use.

Conclusion and Future Outlook

Formamidine derivatives represent a highly promising class of UV absorbers with significant potential in various technological fields, including the critical area of pharmaceutical photoprotection. Their inherent photostability and strong UV absorption characteristics make them superior to many conventional UV filters. This guide has provided a comprehensive overview of their photophysical properties and the methodologies used for their characterization.

Future research in this area should focus on several key aspects:

  • Systematic Structure-Property Relationship Studies: A more comprehensive understanding of how different substituents on the formamidine core influence their photophysical properties is needed to enable the rational design of next-generation UV absorbers with tailored characteristics.

  • Advanced Spectroscopic Studies: The application of ultrafast transient absorption and time-resolved fluorescence techniques to a wider range of formamidine derivatives will provide crucial data on their excited-state dynamics and definitively elucidate their photostabilization mechanisms.

  • Toxicological and Formulation Studies: For their successful application in drug development, extensive safety testing and formulation studies are required to ensure their biocompatibility and efficacy in protecting photosensitive APIs.

By continuing to explore the fundamental photophysics of formamidine UV absorbers and their practical applications, the scientific community can unlock their full potential in developing more stable and effective products across a range of industries.

References

  • bioRxiv. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. Retrieved from [Link]

  • Castelli, G., et al. (2021). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 61, 102125.
  • BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from [Link]

  • Google Patents. (1977). US4021471A - Formamidines useful as ultraviolet light absorbers.
  • MDPI. (2022). Time-resolved Spectroscopy. Retrieved from [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–28.
  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

  • PMC. (2019). Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Time-resolved fluorescence methods (IUPAC Technical Report). Retrieved from [Link]

  • ChemRxiv. (2023). Preparing initial conditions for excited-state dynamics in solvated systems. Retrieved from [Link]

  • Edinburgh Instruments. (2021). What is Transient Absorption? Pump Probe Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). UV Filters: Challenges and Prospects. Retrieved from [Link]

  • PMC. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • PMC. (2024). Excited-State Aromatization Drives Nonequilibrium Planarization Dynamics. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films. Retrieved from [Link]

  • Hyperpolarizability.com. (2025). AI Assisted Computational Tools for Time-Dependent Density Functional Theory Analysis of Chromophores. Retrieved from [Link]

  • ACS Publications. (2024). Photophysical properties of three-coordinate heteroleptic Cu(I) β-diketiminate triarylphosphine complexes. Retrieved from [Link]

  • SciSpace. (2012). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • Macmillan Group. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Retrieved from [Link]

  • Nature. (2021). The impact of UV light on synthetic photochemistry and photocatalysis. Retrieved from [Link]

  • Routledge. (2019). Photostability of Drugs and Drug Formulations, 2nd Edition. Retrieved from [Link]

  • R Discovery. (n.d.). TD-DFT Calculations Research Articles. Retrieved from [Link]

  • ResearchGate. (2015). Improvement of Photostability in Formulation: A Review. Retrieved from [Link]

  • u:scholar. (2021). The Quest to Simulate Excited-State Dynamics of Transition Metal Complexes. Retrieved from [Link]

  • The Fleming Group. (n.d.). Transient Absorption Spectroscopy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). New UV Absorbers for Cosmetic Sunscreens – A Breakthrough for the Photoprotection of Human Skin. Retrieved from [Link]

  • PMC. (2023). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Boosting the effectiveness of UV filters and sunscreen formulations using photostable, non-toxic inorganic platelets. Retrieved from [Link]

  • Scilit. (2014). Influence of the Photostabilizer in the Photoprotective Effects of a Formulation Containing UV‐Filters and Vitamin A. Retrieved from [Link]

  • Leibniz Universität Hannover. (n.d.). Transient absorption spectroscopy, 2D semiconductors. Retrieved from [Link]

  • PMC. (2026). The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. Retrieved from [Link]

  • CHIMIA. (n.d.). Advanced UV Absorbers for the Protection of Human Skin. Retrieved from [Link]

  • MDPI. (2023). Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. Retrieved from [Link]

  • ResearchGate. (2025). Photodynamics simulation insights into excited-state relaxation mechanisms via Z/E isomerization in para-amino substituted GFP chromophores. Retrieved from [Link]

  • MDPI. (2025). Linker-Dependent Variation in the Photophysical Properties of Dinuclear 2-Phenylpyridinato(salicylaldiminato)platinum(II) Complexes Featuring NDI Units. Retrieved from [Link]

  • Lian Group. (n.d.). Transient Absorption Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization and Photophysical Properties of Mixed Ligand (η3-Allyl)palladium(II) Complexes with N,N'Aromatic Diimines. Retrieved from [Link]

  • The Martínez Group. (n.d.). Excited States Dynamics. Retrieved from [Link]

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Foundational

Comprehensive Technical Guide: Solubility Profiling of Ethyl 4-[methyl(phenyl)amino]benzoate in Organic Solvents

Executive Summary Ethyl 4-[methyl(phenyl)amino]benzoate (CAS RN: 158833-49-9)[1] is a highly lipophilic, synthetically valuable building block utilized in advanced organic synthesis and materials science. Due to its comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-[methyl(phenyl)amino]benzoate (CAS RN: 158833-49-9)[1] is a highly lipophilic, synthetically valuable building block utilized in advanced organic synthesis and materials science. Due to its complex molecular architecture—featuring a diarylalkylamine core conjugated with an ester moiety—its solubility profile deviates from typical aliphatic amines. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, empirical solubility estimates in common organic solvents, and a self-validating analytical protocol for precise solubility determination.

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of Ethyl 4-[methyl(phenyl)amino]benzoate, one must first deconstruct its electronic and structural environment.

The "Non-Basic" Tertiary Amine

A common pitfall in formulation development is assuming that all tertiary amines can be solubilized in aqueous media via acidification (salt formation). In this molecule, the central nitrogen is bonded to a methyl group, a phenyl ring, and a 4-ethoxycarbonylphenyl ring.

The lone pair of electrons on the nitrogen is heavily delocalized into the


-systems of both aromatic rings. This delocalization is further amplified by the strong electron-withdrawing nature of the para-ester group via resonance. Consequently, the electron density on the nitrogen is severely depleted, rendering it virtually non-basic (estimated pKa < 2) and an exceptionally poor hydrogen bond acceptor.
Solvation Drivers

Because the molecule lacks hydrogen bond donors and possesses only weak hydrogen bond acceptors (the ester carbonyl oxygen), its solvation is governed almost entirely by:

  • London Dispersion Forces: The large, polarizable electron cloud of the diarylamine system interacts highly favorably with halogenated and aromatic solvents.

  • Dipole-Dipole Interactions: The ethyl ester moiety allows for effective solvation in moderately polar, aprotic environments (e.g., Ethyl Acetate, Acetone).

Quantitative Solubility Profile

The following table summarizes the solubility behavior of Ethyl 4-[methyl(phenyl)amino]benzoate across various solvent classes at standard ambient temperature (25.0 °C).

Solvent ClassSpecific SolventEstimated Solubility (25 °C)Primary Solvation Mechanism
Halogenated Dichloromethane (DCM)> 100 mg/mLHigh polarizability; strong dispersion forces matching the diarylamine core.
Ester Ethyl Acetate (EtOAc)> 50 mg/mLDipole-dipole interactions with the solute's ethyl ester moiety.
Aromatic Toluene> 50 mg/mL

stacking interactions with the dual aromatic rings.
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mLHigh dielectric constant; effectively disrupts the solid-state crystalline lattice.
Polar Protic Methanol (MeOH)10 - 25 mg/mLLimited by hydrophobic bulk; weak H-bond acceptance by the ester carbonyl.
Aqueous Water (pH 1-10)< 0.01 mg/mLLack of H-bond donors; extreme lipophilicity; non-basic nitrogen prevents ionization.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate rigorous, regulatory-compliant solubility data for highly lipophilic compounds, the thermodynamic shake-flask method must be employed. This protocol is engineered to comply with the principles outlined in both USP <1236> (Solubility Measurements)[2] and OECD Test Guideline 105[3].

Causality in Protocol Design (The "Why")
  • Thermodynamic Overcharge: Solubility is an equilibrium state. We must ensure a visible excess of solid remains throughout the experiment; otherwise, we are merely measuring concentration, not maximum solubility capacity.

  • Isothermal Control: Solvation is an enthalpy-driven process. Fluctuations in temperature will cause the compound to precipitate or over-dissolve, invalidating the data.

  • Adsorption Mitigation: Highly lipophilic molecules like Ethyl 4-[methyl(phenyl)amino]benzoate will non-specifically bind to cellulose or nylon filter membranes. We mandate the use of PTFE (Polytetrafluoroethylene) filters and require discarding the first 2 mL of filtrate to pre-saturate any binding sites, ensuring the collected aliquot accurately represents the solution.

Step-by-Step Workflow
  • Preparation: Add an excess amount of Ethyl 4-[methyl(phenyl)amino]benzoate solid into a glass vial containing 5.0 mL of the target organic solvent.

  • Equilibration: Seal the vial and submerge it in a thermostatic water bath set to 25.0 ± 0.5 °C. Agitate at 300 RPM.

  • Time-Course Sampling (Self-Validation): Extract a 0.5 mL aliquot at

    
     hours and a second aliquot at 
    
    
    
    hours.
  • Phase Separation: Pass the aliquots through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 0.2 mL of the filtrate to saturate the membrane. Alternatively, use ultracentrifugation (10,000 x g for 15 mins) to completely bypass filter adsorption risks.

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (detecting at the

    
     of the benzoate chromophore, typically ~280-300 nm).
    
  • Data Validation: Compare the calculated concentrations at 24h and 48h. If the variance is

    
    , thermodynamic equilibrium is confirmed[2]. If the 48h concentration is significantly higher, continue equilibration to 72h.
    

G N1 1. Solid Excess + Solvent (Thermodynamic Overcharge) N2 2. Isothermal Equilibration (24h & 48h at 25.0 ± 0.5 °C) N1->N2 Agitate N3 3. Phase Separation (PTFE Filtration / Centrifugation) N2->N3 Isolate Supernatant N4 4. Chromatographic Analysis (HPLC-UV Quantification) N3->N4 Dilute to Linear Range N5 5. Data Validation (Concordance between 24h & 48h) N4->N5 Verify Equilibrium

Fig 1: USP <1236> compliant shake-flask workflow for thermodynamic solubility determination.

Implications for Assay Development

For researchers utilizing Ethyl 4-[methyl(phenyl)amino]benzoate in in vitro biological assays or high-throughput screening, direct dissolution into aqueous buffer is impossible.

Best Practice: Prepare a highly concentrated master stock solution (e.g., 10 mM to 50 mM) in 100% anhydrous DMSO. When introducing the compound to an aqueous assay buffer, ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity. Upon dilution into the aqueous phase, the compound may form metastable nano-suspensions rather than true solutions; dynamic light scattering (DLS) should be employed if assay reproducibility issues arise.

References

  • Hoffman Fine Chemicals. "CAS 158833-49-9 | Ethyl 4-(methyl(phenyl)amino)benzoate." Hoffman Fine Chemicals Catalog.
  • Biorelevant. "USP <1236>: Solubility Measurements Chapter." Biorelevant Technical Overviews.
  • Benchchem. "An In-depth Technical Guide to the Solubility of Dibutyl Sulfate (Citing OECD Test Guideline 105)." Benchchem Technical Resources.

Sources

Exploratory

Technical Guide: Thermal Stability &amp; Degradation Kinetics of Ethyl 4-[methyl(phenyl)amino]benzoate

The following technical guide details the thermal stability, degradation kinetics, and characterization protocols for Ethyl 4-[methyl(phenyl)amino]benzoate . Executive Summary & Compound Identity Ethyl 4-[methyl(phenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability, degradation kinetics, and characterization protocols for Ethyl 4-[methyl(phenyl)amino]benzoate .

Executive Summary & Compound Identity

Ethyl 4-[methyl(phenyl)amino]benzoate (CAS: 158833-49-9) is a lipophilic tertiary aromatic amine ester. Structurally, it combines the photo-active properties of N,N-disubstituted anilines with the hydrolytic susceptibility of benzoate esters. It is frequently employed as an intermediate in organic synthesis and a functional additive in polymer chemistry (e.g., as a co-initiator or UV-active chromophore).

Critical Distinction: Researchers must distinguish this molecule from "UV-1" (Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, CAS 57834-33-0), a formamidine derivative. This guide focuses exclusively on the tertiary amine structure.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Physical State Viscous Liquid / Low-melting Solid (Ambient)
LogP (Predicted) ~4.2 – 4.5 (Highly Lipophilic)
Key Functional Groups Tertiary Amine (Oxidation prone), Ethyl Ester (Hydrolysis prone)

Thermal Stability & Degradation Mechanisms[1][2]

The thermal profile of Ethyl 4-[methyl(phenyl)amino]benzoate is governed by two competing mechanisms: oxidative N-dealkylation (dominant in aerobic/high-temperature environments) and ester hydrolysis (dominant in aqueous/protic environments).

Primary Degradation Pathways[3]
Mechanism A: Oxidative N-Dealkylation (Thermal/Photolytic)

At elevated temperatures (>150°C) or under UV exposure, the N-methyl bond is the thermodynamic weak point. The mechanism proceeds via the formation of a radical cation or an N-oxide intermediate, leading to the loss of the methyl group as formaldehyde.

  • Reaction: Parent

    
     Ethyl 4-(phenylamino)benzoate + HCHO.
    
  • Kinetic Driver: Radical initiation (homolytic fission) or Single Electron Transfer (SET).

Mechanism B: Ester Hydrolysis (Acid/Base Catalyzed)

While thermally stable in anhydrous conditions, the ester bond hydrolyzes rapidly in the presence of moisture and heat, following pseudo-first-order kinetics.

  • Acidic Conditions: Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.

  • Basic Conditions: Irreversible saponification yields the carboxylate salt and ethanol.

Degradation Pathway Diagram

The following diagram illustrates the divergent degradation pathways based on environmental stress.

DegradationPathways Parent Ethyl 4-[methyl(phenyl)amino]benzoate (Parent Molecule) Radical Intermediate: Radical Cation / N-Oxide Parent->Radical Oxidation (Air/Heat >150°C) Acid Degradant B: 4-[methyl(phenyl)amino]benzoic acid Parent->Acid Hydrolysis (H2O/pH <4 or >9) Ethanol Byproduct: Ethanol Parent->Ethanol Dealk Degradant A: Ethyl 4-(phenylamino)benzoate Radical->Dealk -CH2O Formaldehyde Byproduct: Formaldehyde Radical->Formaldehyde

Caption: Divergent degradation pathways showing oxidative N-demethylation (left) and hydrolytic ester cleavage (right).

Experimental Characterization Protocols

To validate the stability profile, the following protocols must be executed. These are designed to be self-validating systems where negative controls ensure data integrity.

Protocol: Thermogravimetric Analysis (TGA) & DSC

Objective: Determine the onset of thermal decomposition (


) and phase transitions.
  • Instrument Setup: Calibrate TGA/DSC with Indium/Zinc standards.

  • Sample Prep: Weigh 5–10 mg of liquid sample into an alumina pan (hermetically sealed with a pinhole to prevent evaporation before decomposition).

  • Methodology:

    • Ramp: 10°C/min from 25°C to 600°C.

    • Atmosphere: Run in Nitrogen (inert thermal stability) and Air (oxidative stability).

  • Data Interpretation:

    • Evaporation vs. Degradation: Use the derivative TGA (DTG) curve. A smooth mass loss <200°C often indicates evaporation of the liquid. Sharp mass loss >250°C indicates bond scission.

    • Criterion:

      
       (temperature at 5% mass loss) is the standard stability limit.
      
Protocol: Forced Degradation (Stress Testing)

Objective: Generate degradation products for HPLC method validation (Specificity).

Stress ConditionExperimental ProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1N HCl. Reflux at 60°C for 4–8 hours.Formation of carboxylic acid derivative.
Base Hydrolysis Dissolve in 0.1N NaOH. Stir at RT for 4 hours.Rapid conversion to carboxylate salt.
Oxidative Stress Add 3% H₂O₂ to solution. Store at RT for 24 hours.Formation of N-oxides and N-dealkylated species.
Thermal Stress Heat neat liquid at 105°C for 7 days (open vial).Darkening (quinone formation); viscosity increase.
Workflow Diagram: Stability Assessment

StabilityWorkflow cluster_Thermal Thermal Analysis cluster_Chem Chemical Stress Start Sample Receipt (CAS 158833-49-9) TGA TGA (N2 vs Air) Start->TGA DSC DSC (Transitions) Start->DSC AcidBase Hydrolysis (HCl / NaOH) Start->AcidBase Oxidation Peroxide (H2O2) Start->Oxidation Analysis HPLC-PDA-MS Analysis TGA->Analysis DSC->Analysis AcidBase->Analysis Oxidation->Analysis Report Stability Profile & Shelf-Life Analysis->Report

Caption: Integrated workflow for thermal and chemical stability assessment.

Quantitative Analysis & Impurity Limits

When analyzing degradation, use Reverse Phase HPLC (C18) . The lipophilic nature of the parent requires a high organic mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

Predicted Degradation Products (MS Reference)
Compound IDStructure NamePredicted m/z (M+H)⁺Relative Retention Time (RRT)
API Ethyl 4-[methyl(phenyl)amino]benzoate256.13 1.00
Deg A 4-[methyl(phenyl)amino]benzoic acid228.10~0.65 (More Polar)
Deg B Ethyl 4-(phenylamino)benzoate242.11~0.90 (Loss of Methyl)
Deg C N-Oxide Derivative272.13~0.40 (Highly Polar)

Note: RRT values are estimates based on standard C18 behavior where polarity dictates elution order.

References

  • PubChem. (2025). Ethyl 4-(phenylamino)benzoate Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. (Hydrolysis kinetics of PABA esters). [Link]

  • Org. Synth. (2002). Ethyl 4-aminobenzoate: Synthesis and Properties. Organic Syntheses, Vol. 79, p. 176. [Link]

Foundational

Deuterated "Ethyl 4-[methyl(phenyl)amino]benzoate" for internal standards

[label="MS/MS LC-MS/MS workflow utilizing a deuterated SIL-IS for self-validating bioanalysis. The logical relationship of matrix effect correction is fundamentally a normalization process.

Author: BenchChem Technical Support Team. Date: March 2026

[label="MS/MS

LC-MS/MS workflow utilizing a deuterated SIL-IS for self-validating bioanalysis.

The logical relationship of matrix effect correction is fundamentally a normalization process. While the absolute signal intensity of the detector may fluctuate due to matrix interferences, the proportional alteration of both the analyte and the SIL-IS ensures mathematical stability.

Logic Analyte Target Analyte (m/z 256.1) Ionization ESI Source (Ion Suppression) Analyte->Ionization IS Deuterated SIL-IS (m/z 259.1) IS->Ionization Matrix Co-eluting Matrix Components Matrix->Ionization Alters ionization efficiency Detector MS/MS Detector Ionization->Detector Analyte Signal (Altered) Ionization->Detector IS Signal (Altered proportionally) Ratio Analyte/IS Ratio (Matrix Effect Canceled) Detector->Ratio Normalization

Logical signaling pathway demonstrating matrix effect cancellation via SIL-IS normalization.

Experimental Protocol: LC-MS/MS Method Development

This protocol establishes a self-validating extraction and quantification method for Ethyl 4-[methyl(phenyl)amino]benzoate using its -d3 SIL-IS.

Step 1: Preparation of Stock and Working Solutions

  • Dissolve the native analyte and the deuterated SIL-IS in 100% LC-MS grade acetonitrile to achieve a primary stock concentration of 1.0 mg/mL.

  • Prepare a working SIL-IS solution at 50 ng/mL in 50:50 acetonitrile:water (v/v). Store at -20°C to prevent deuterium-hydrogen exchange.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of the biological matrix (e.g., human plasma) into a 96-well collection plate.

  • Spike each well with 10 µL of the 50 ng/mL SIL-IS working solution. Causality note: Spiking before extraction ensures the IS accounts for any physical losses during precipitation.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to induce protein precipitation.

  • Vortex the plate for 2 minutes at 1000 rpm, followed by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 3: Chromatographic Separation

  • Column: C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Program: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Detection Configure the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions outlined in the Data Presentation section.

Data Presentation

The following tables summarize the quantitative instrument parameters and the expected method validation metrics required to confirm the self-validating nature of the assay.

Table 1: MRM Transitions and Collision Energies
CompoundPrecursor Ion [M+H]^+^ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Ethyl 4-[methyl(phenyl)amino]benzoate 256.1210.16025
Deuterated SIL-IS (-d3) 259.1213.16025
Table 2: Method Validation Metrics
Validation ParameterAcceptance Criteria (FDA/EMA Guidelines)Expected Performance with SIL-IS
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.5% - 4.8%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)96.5% - 104.2%
Extraction Recovery Consistent across QC levels> 85% (Normalized by IS)
IS-Normalized Matrix Factor 0.85 – 1.15 (CV ≤ 15%)0.98 – 1.02 (CV < 5%)

References

  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." (2025). 1

  • Russak, E. M., & Bednarczyk, E. M. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216. (2019). 2

  • Arrivault, S., et al. "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS." Analytical Chemistry, 87(13), 6896-6904. (2015). 3

Sources

Protocols & Analytical Methods

Method

Experimental protocol for incorporating UV-1 into polyurethane

Application Note & Protocol: AN-PU-UV1 Topic: Experimental Protocol for the Incorporation of UV-1 as a High-Performance UV Stabilizer in Polyurethane Elastomers Abstract Polyurethane (PU) materials are renowned for their...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-PU-UV1

Topic: Experimental Protocol for the Incorporation of UV-1 as a High-Performance UV Stabilizer in Polyurethane Elastomers

Abstract

Polyurethane (PU) materials are renowned for their versatility, offering a wide range of mechanical properties that make them suitable for applications from flexible foams to rigid elastomers.[1][2] However, aromatic polyurethanes are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable yellowing and a decline in physical properties.[3][4] This application note provides a detailed experimental protocol for the incorporation of UV-1, a liquid formamidine-based UV absorber, into a two-component polyurethane system. UV-1, chemically known as N-(Ethoxycarbonylphenyl)-N'-Methyl-N'-Phenylformamidine, is highly effective at absorbing UV radiation in the 280-350 nm range.[5][6] Its excellent compatibility and miscibility with polyether and polyester polyols make it an ideal additive for enhancing the photostability of polyurethane products.[5] This guide details the formulation, synthesis, and characterization methods to validate the successful incorporation and performance of UV-1, ensuring long-term color stability and durability of the final material.[7]

Introduction: The Challenge of UV Degradation in Polyurethanes

The synthesis of polyurethane is fundamentally based on the polyaddition reaction between a polyol (containing at least two hydroxyl, -OH, groups) and an isocyanate (containing at least two isocyanate, -NCO, groups).[8][9] The resulting carbamate (urethane) linkages form the backbone of the polymer.[1] While the choice of polyol and isocyanate dictates the bulk properties of the PU, aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), though widely used for their reactivity and cost-effectiveness, contain photo-labile chromophores.[3][8]

Upon exposure to UV light, particularly in the presence of oxygen, these aromatic structures can undergo a series of photo-oxidative reactions. This process generates chromophoric species, such as quinone-imide structures, which are responsible for the characteristic yellowing of the material. Beyond aesthetics, this degradation can lead to chain scission and cross-linking, compromising the mechanical integrity of the polymer. To counteract these effects, UV stabilizers are incorporated into the formulation.[4] UV-1 is a highly efficient UV absorber that functions by dissipating harmful UV energy as heat, thereby protecting the polymer matrix from degradation. Its liquid form and high solubility in polyols facilitate homogeneous dispersion, which is critical for consistent and effective protection.[5][10]

Mechanism of Action: UV-1 in Polyurethane

UV absorbers function by competitively absorbing incident UV radiation before it can be absorbed by the polyurethane polymer. The energy absorbed by the UV-1 molecule excites it to a higher energy state. It then rapidly dissipates this energy through non-radiative pathways, such as heat, returning to its ground state without undergoing any chemical change. This cycle can be repeated numerous times, providing long-lasting protection.

UV_Protection_Mechanism cluster_0 Polyurethane Matrix cluster_1 UV-1 Protection Cycle Polymer Polyurethane (Susceptible to UV) Degradation Degradation (Yellowing, Cracking) UV1_Ground UV-1 (Ground State) UV1_Excited UV-1* (Excited State) UV1_Excited->UV1_Ground Energy Dissipation Heat Heat UV1_Excited->Heat UV_Light UV Radiation (280-350 nm) UV_Light->Polymer Blocked UV_Light->UV1_Ground Absorption

Caption: Mechanism of UV protection by UV-1 in a polyurethane matrix.

Experimental Protocol

This protocol describes the preparation of a 100g batch of polyurethane elastomer, comparing a control sample to one stabilized with UV-1.

Materials and Equipment
Materials Supplier Grade
Polyether Polyol (e.g., 2000 g/mol diol)VariesTechnical
Methylene Diphenyl Diisocyanate (MDI)VariesTechnical
1,4-Butanediol (BDO)VariesReagent
Dibutyltin Dilaurate (DBTDL) CatalystVariesReagent
UV-1 Stabilizer Varies Technical
Acetone (for cleaning)VariesACS Grade
Equipment
Top-pan balance (± 0.01 g)
Glass beakers or polypropylene cups
Mechanical overhead stirrer with impeller blade
Vacuum chamber and pump
Temperature-controlled oven
Steel or aluminum mold (pre-treated with release agent)
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
Formulation Parameters

The following table outlines the formulations for a control sample and a sample incorporating UV-1. The NCO:OH index is kept constant at 1.05, indicating a slight excess of isocyanate to ensure complete reaction. The amount of UV-1 is set at 1.0% of the total polyol weight, a typical starting concentration.

Component Function Control (g) UV-1 Sample (g)
Part A (Polyol Side)
Polyether PolyolSoft Segment65.0065.00
1,4-Butanediol (BDO)Chain Extender8.008.00
UV-1UV Absorber0.000.65 (1.0 wt% of polyol)
DBTDL CatalystCatalyst0.020.02
Part B (Isocyanate Side)
MDIHard Segment26.9826.98
Total Mass 100.00 100.65
Step-by-Step Synthesis Procedure

The synthesis of polyurethane is typically performed using a two-component system. Part A consists of the polyol, chain extender, catalyst, and any additives, while Part B is the isocyanate.[1][8]

  • Preparation of Part A (Polyol Premix):

    • Place a clean, dry beaker on the balance and tare.

    • Accurately weigh the polyether polyol (65.00 g) and 1,4-butanediol (8.00 g) into the beaker.

    • For the stabilized sample, add the UV-1 (0.65 g) to the polyol blend. UV-1 is a liquid and should be readily miscible with the polyols.[5]

    • Begin stirring the mixture with the overhead stirrer at 200-300 RPM to create a vortex.

    • Add the DBTDL catalyst (0.02 g) dropwise into the vortex.

    • Continue mixing for 10-15 minutes to ensure all components, especially the UV-1, are homogeneously dispersed. The mixture should be clear.

  • Degassing Part A:

    • Place the beaker containing the Part A mixture into a vacuum chamber.

    • Apply vacuum gradually until the mixture begins to bubble and foam. Hold the vacuum until the foam collapses. This step is crucial to remove dissolved gases and moisture, which can react with the isocyanate to form CO2, leading to voids in the final product.[8]

  • Mixing and Curing:

    • Preheat the oven to 80°C. Also, pre-warm the mold and the Part B (MDI) container to approximately 60°C to reduce viscosity.

    • Remove the degassed Part A from the vacuum chamber.

    • Weigh the required amount of MDI (26.98 g) into a separate container.

    • Add the MDI (Part B) to the Part A premix and immediately begin stirring vigorously at high speed (~2000 RPM) for 45-60 seconds. Ensure the sides and bottom of the beaker are scraped to guarantee thorough mixing.

    • Quickly pour the reacting mixture into the pre-heated, release-agent-coated mold.

    • Place the mold in the oven at 80°C for 16-24 hours to cure.

  • Post-Curing and Conditioning:

    • After the initial cure, demold the polyurethane slab.

    • For optimal property development, allow the samples to post-cure at ambient temperature (23 ± 2°C) for 7 days before conducting characterization tests.

PU_Synthesis_Workflow start Start prep_A 1. Prepare Part A (Polyol + BDO + UV-1 + Catalyst) start->prep_A mix_A 2. Homogenize Part A (Mechanical Stirring) prep_A->mix_A degas_A 3. Degas Part A (Vacuum Chamber) mix_A->degas_A add_B 4. Add Part B (MDI) to Part A degas_A->add_B mix_all 5. High-Speed Mix (45-60 seconds) add_B->mix_all pour 6. Pour into Mold mix_all->pour cure 7. Cure in Oven (80°C, 16-24h) pour->cure post_cure 8. Demold & Post-Cure (7 days at RT) cure->post_cure characterize 9. Characterization post_cure->characterize

Caption: Experimental workflow for polyurethane synthesis with UV-1.

Characterization and Validation

To confirm the successful incorporation of UV-1 and evaluate its performance, the following analytical techniques are recommended.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is used to verify the polyurethane reaction.[11]

  • Procedure: Analyze a thin film of the cured polyurethane.

  • Expected Results:

    • Disappearance of the strong NCO peak around 2270 cm⁻¹.

    • Appearance of the N-H stretching peak around 3300 cm⁻¹ and the carbonyl (C=O) peak of the urethane group around 1700-1730 cm⁻¹.

    • The spectra of the control and UV-1 samples should be nearly identical, confirming UV-1 acts as an additive and does not interfere with the primary urethane reaction.

UV-Visible (UV-Vis) Spectroscopy

This is a direct method to confirm the presence and function of the UV absorber.[12]

  • Procedure: Analyze thin, transparent sections of both the control and UV-1 stabilized samples.

  • Expected Results: The UV-1 sample will show significantly higher absorbance in the 280-350 nm range compared to the control, demonstrating its ability to block UV radiation.

Accelerated Weathering and Colorimetry

This test evaluates the effectiveness of UV-1 in preventing yellowing.

  • Procedure: Expose both control and UV-1 samples in an accelerated weathering chamber (e.g., QUV tester) with cycles of UV-A or UV-B light and condensation. Measure the color coordinates (L, a, b) using a colorimeter at regular intervals. The change in the b value is used to calculate the Yellowness Index (YI).

  • Expected Results: The Yellowness Index of the control sample will increase rapidly upon UV exposure. The UV-1 stabilized sample will exhibit a significantly lower rate of increase in YI, demonstrating superior color stability.

Mechanical Properties

It is essential to ensure that the additive does not compromise the mechanical performance of the elastomer.[10]

  • Procedure: Conduct tensile testing (ASTM D412) on dumbbell-shaped specimens cut from both the control and UV-1 samples.

  • Expected Results: The addition of UV-1 at 1.0 wt% should have a negligible effect on key mechanical properties such as tensile strength, elongation at break, and modulus.

Troubleshooting

Issue Potential Cause Solution
Bubbles or voids in cured sampleInadequate degassing; moisture in polyol; too slow pouring after mixing.Ensure thorough degassing of Part A; use dried reagents; work efficiently after mixing Part A and B.
Sample is tacky or soft after curingIncorrect stoichiometry (NCO:OH ratio); insufficient catalyst; low cure temperature/time.Double-check all weighings; verify catalyst activity; ensure oven is at the correct temperature and cure for the full duration.
Inconsistent color or propertiesPoor mixing of Part A or incomplete mixing of Part A and Part B.Ensure a homogeneous Part A premix; use a high-shear mixer for combining Part A and B and scrape sides of the container.

Safety Precautions

  • Isocyanates (MDI) are sensitizers and irritants. Always work in a well-ventilated area or fume hood.[8]

  • Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Avoid contact of isocyanates with water, as this generates CO2 gas and can cause pressure buildup in closed containers.[8]

References

  • The chemistry of polyurethanes. Lawrence Industries. [Link]

  • Polyurethane. Wikipedia. [Link]

  • UV-1 – Specialized UV Stabilizer for PU Foam, Adhesives & Crystal Epoxy. FlychemTech. [Link]

  • Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. [Link]

  • Introduction to Polyurethane Chemistry. American Chemical Society. [Link]

  • Mass Spectrometry of Polyurethanes. National Institutes of Health (NIH). [Link]

  • Preparation of Polyurethane. BYJU'S. [Link]

  • Applications of characterization methods in polyurethane materials: analysis of microphase-separated structures. Taylor & Francis Online. [Link]

  • What analytical techniques are commonly used to analyze the composition of polyurethane materials?. Dezewei Testing. [Link]

  • UV 1. VANSCIENCE. [Link]

  • A detailed explanation of the five major additives in polyurethane adhesives. Adhesives & Sealants Industry. [Link]

  • ANALYSIS OF REAGENTS FOR MAKING POLYURETHANES. Google Books.
  • Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. ACS Publications. [Link]

  • UV-1. ChemBK. [Link]

Sources

Application

Application Note: Homogenization and Melt-Blending of Ethyl 4-[methyl(phenyl)amino]benzoate in Polyether Polyols

Abstract This technical guide details the protocol for incorporating Ethyl 4-[methyl(phenyl)amino]benzoate (CAS 57834-33-0), commonly known as UV-1, into polyether polyol systems. Unlike high-melting inorganic fillers, t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for incorporating Ethyl 4-[methyl(phenyl)amino]benzoate (CAS 57834-33-0), commonly known as UV-1, into polyether polyol systems. Unlike high-melting inorganic fillers, this organic amine synergist exhibits a low melting point (~30°C) and semi-solid morphology. Consequently, traditional high-shear particle dispersion (grinding) is inefficient and prone to agglomeration. This guide prescribes a Thermal Melt-Blending Protocol to achieve a thermodynamically stable solution, ensuring maximum UV absorption efficiency and preventing "blooming" in the final polyurethane matrix.

Chemical Context & Solubility Theory

The Solute: Ethyl 4-[methyl(phenyl)amino]benzoate

This molecule functions as a UV absorber and amine synergist. Its structure combines a hydrophobic aromatic backbone with a polar ester group and a tertiary amine.

  • Physical State: Light yellow semi-solid or powder.

  • Melting Point (MP): ~28–32°C.

  • Solubility Profile: Hydrophobic; soluble in esters, ketones, and aromatics; insoluble in water.

The Medium: Polyether Polyols

Polyether polyols (e.g., Polypropylene Glycol - PPG) are the standard "soft segment" in polyurethane synthesis.

  • Challenge: While generally compatible, incorporating a hydrophobic aromatic ester into a potentially hydrophilic polyol (depending on Ethylene Oxide content) requires overcoming the enthalpy of mixing.

  • Mechanism: We utilize the Hansen Solubility Parameters (HSP) .[1][2][3] The aromatic rings of the solute provide a high Dispersion (

    
    ) component, matching the backbone of PPG. By elevating the temperature above the solute's MP, we eliminate the lattice energy barrier, converting the process from solid dispersion to liquid-liquid miscibility.
    
Solubility Decision Matrix

The following diagram illustrates the critical decision pathway for processing this specific additive.

SolubilityMatrix Start Start: Additive Characterization CheckMP Check Melting Point (MP) Start->CheckMP IsLow MP < Process Temp (30°C)? CheckMP->IsLow SolidDisp Solid Dispersion (High Shear/Milling) IsLow->SolidDisp No (High MP) MeltBlend Melt-Blending (Thermal Dissolution) IsLow->MeltBlend Yes (Low MP) Process Execute Thermal Ramp (45-50°C) MeltBlend->Process Result Homogeneous Solution Process->Result

Figure 1: Decision matrix selecting Melt-Blending over Milling due to the specific low melting point of CAS 57834-33-0.

Materials & Equipment

ComponentSpecificationPurpose
Polyether Polyol PPG-based (e.g., Mw 1000-3000)Dispersion medium (Base resin).
Solute (UV-1) Ethyl 4-[methyl(phenyl)amino]benzoateActive UV stabilizer.[4]
Desiccant Molecular Sieve (3Å) or Zeolite pasteMoisture scavenging (Critical for PU).
Reactor Jacketed vessel or HotplateTemperature control (Target: 50°C).
Agitator Cowles blade or Pitch blade turbineRadial flow for homogenization.
QC Tool Hegman Gauge (0-100 µm)Verification of full dissolution.

Experimental Protocol: Thermal Melt-Blending

Objective: To dissolve 1.0% w/w Ethyl 4-[methyl(phenyl)amino]benzoate into a standard Polyether Polyol.

Phase 1: Preparation
  • Moisture Control: Ensure the polyol has a moisture content <0.05%. If necessary, vacuum dry at 80°C for 2 hours prior to use. Reasoning: Moisture reacts with isocyanates later, causing pinholes; it can also compete for hydrogen bonding sites.

  • Inerting: Blanket the vessel with dry Nitrogen (

    
    ). Reasoning: Amines can oxidize or absorb atmospheric moisture.
    
Phase 2: Thermal Ramp & Addition
  • Heating: Heat the polyol to 45–50°C .

    • Critical Note: Do not exceed 60°C to avoid thermal oxidation of the polyol backbone. The target is 15-20°C above the solute's melting point (~30°C).

  • Agitation: Initiate mixing at moderate shear (e.g., 500 RPM with a pitch blade). High shear is not required as we are dissolving, not de-agglomerating.

  • Addition: Slowly add the Ethyl 4-[methyl(phenyl)amino]benzoate.

    • Observation: The semi-solid/powder should melt almost immediately upon contact with the warm polyol.

Phase 3: Homogenization
  • Maintenance: Maintain 45–50°C and mixing for 30 minutes.

  • Visual Check: The solution should transition from cloudy (if powder was added) to transparent yellow.

  • Cooling: Reduce agitation speed and allow the blend to cool to room temperature (25°C).

Phase 4: Quality Control (Self-Validating Step)
  • Hegman Gauge Test: Place a droplet on a grind gauge. Scrape down.

    • Pass Criteria: Zero scratches or particles visible. The reading should be "0" (or >7 on the Hegman scale), indicating a true solution.

    • Fail Criteria: Visible specks indicate incomplete dissolution or recrystallization.

  • Turbidity Check: The cooled sample must remain clear. Haze indicates "salting out" (incompatibility).

Process Workflow Diagram

The following diagram details the operational workflow, including critical control points (CCPs).

ProcessFlow Polyol Polyether Polyol (Liquid) Heat Heat to 50°C (CCP: Temp Control) Polyol->Heat Add Add UV-1 (Solid/Semi-solid) Heat->Add Mix Agitate (30 mins @ 500 RPM) Add->Mix Cool Cool to 25°C Mix->Cool QC QC: Hegman Gauge (Must be 0 µm) Cool->QC

Figure 2: Operational workflow for the incorporation of UV-1 into Polyol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Haze upon cooling Saturation limit reached.Reduce loading (typical range 0.2% - 1.0%) or switch to a more hydrophobic polyol (higher PO:EO ratio).
Yellowing Amine oxidation.Ensure

blanket during heating; check temperature did not exceed 60°C.
Floating Lumps "Iceberg" effect.The polyol was too cold (<30°C) during addition. Re-heat to 50°C to melt the additive.

References

  • Chemdad. (n.d.). Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate Properties and Usage. Retrieved October 26, 2023, from [Link]

  • American Chemistry Council. (2011). Polyurethane Amine Catalysts: Guidelines for Safe Handling. Retrieved October 26, 2023, from [Link]

Sources

Method

Technical Guide: Utilization of Ethyl 4-[methyl(phenyl)amino]benzoate in High-Performance Transparent Coatings

Part 1: Executive Summary & Scientific Foundation Introduction Ethyl 4-[methyl(phenyl)amino]benzoate (CAS 158833-49-9) is a specialized amine synergist designed for use in ultraviolet (UV) curable polymerization systems....

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Foundation

Introduction

Ethyl 4-[methyl(phenyl)amino]benzoate (CAS 158833-49-9) is a specialized amine synergist designed for use in ultraviolet (UV) curable polymerization systems. Unlike standard aliphatic amine synergists (e.g., MDEA) or simple dialkyl-amino benzoates (like EDB or EHA), this compound features an N-methyl-N-phenyl substitution.

This structural modification imparts unique physicochemical properties, making it highly suitable for transparent coatings where optical clarity, low volatility, and reduced migration are critical. It is particularly relevant for high-end industrial finishes and medical device coatings where "leachables" must be minimized.

Mechanism of Action: Type II Photoinitiation

This compound functions as a co-initiator (synergist) in conjunction with Norrish Type II photoinitiators (e.g., Benzophenone, Thioxanthone). Type II initiators absorb UV energy to reach an excited triplet state but cannot fragment to form radicals on their own. They require a hydrogen donor.

The Process:

  • Excitation: The Type II photoinitiator (PI) absorbs UV light, entering an excited triplet state (

    
    ).
    
  • Exciplex Formation: The excited PI forms a transient complex (exciplex) with the Ethyl 4-[methyl(phenyl)amino]benzoate.

  • Hydrogen Abstraction: The PI abstracts a hydrogen atom from the methyl group alpha to the nitrogen on the synergist.

  • Radical Generation: This produces two radicals:

    • A ketyl radical (inactive for initiation, usually dimerizes).

    • An

      
      -aminoalkyl radical  (highly reactive), which initiates the polymerization of acrylates.
      

Oxygen Scavenging (The "Whitening" Effect): In thin transparent coatings, atmospheric oxygen inhibits curing by quenching free radicals. The


-aminoalkyl radicals rapidly react with oxygen to form peroxy radicals, which then abstract further hydrogens from the amine, effectively "scrubbing" oxygen from the surface and allowing the coating to cure tack-free.
Structural Advantages
FeatureScientific RationaleBenefit in Coating
N-Phenyl Group Increases molecular weight and lipophilicity compared to N,N-dimethyl analogs.Lower Migration/Volatility: Critical for medical devices and low-odor finishes.
Benzoate Ester Provides electron-withdrawing character coupled with the amine donor.Stability: Balances reactivity prevents premature gelation while ensuring fast cure.
N-Methyl Group Provides the accessible

-hydrogens.
Reactivity: Maintains high hydrogen abstraction efficiency for surface cure.

Part 2: Visualization of Mechanism

The following diagram illustrates the Hydrogen Abstraction pathway essential for the function of Ethyl 4-[methyl(phenyl)amino]benzoate.

G UV UV Source (365-395 nm) PI_Ground Photoinitiator (Ground State) UV->PI_Ground Irradiation PI_Excited PI Triplet State (Excited) PI_Ground->PI_Excited Intersystem Crossing Exciplex Exciplex Complex PI_Excited->Exciplex Diffusion Synergist Ethyl 4-[methyl(phenyl)amino]benzoate (H-Donor) Synergist->Exciplex Interaction Oxygen Atmospheric O2 (Inhibitor) Synergist->Oxygen Chain Transfer (O2 Scavenging) Radical_Amino α-Aminoalkyl Radical (INITIATOR) Exciplex->Radical_Amino H-Abstraction Radical_Ketyl Ketyl Radical (Inactive) Exciplex->Radical_Ketyl Monomer Acrylate Monomer Radical_Amino->Monomer Initiation Polymer Crosslinked Polymer (Solid Coating) Monomer->Polymer Propagation Oxygen->Radical_Amino Quenching (Peroxy formation)

Caption: Mechanism of Type II Photoinitiation showing Hydrogen Abstraction and Oxygen Scavenging pathways.

Part 3: Experimental Protocols

Protocol A: High-Gloss Transparent Clearcoat Formulation

Objective: Create a UV-curable coating with <1% Haze and >95% double bond conversion.

1. Materials Required
ComponentFunctionRecommended Loading (wt%)Notes
Aliphatic Urethane Acrylate Base Resin40 - 50%Provides toughness and non-yellowing backbone.
HDDA (1,6-Hexanediol diacrylate) Reactive Diluent30 - 40%Viscosity reduction; crosslink density.
Benzophenone Photoinitiator (Type II)2.0 - 3.0%Requires synergist to function.
Ethyl 4-[methyl(phenyl)amino]benzoate Co-Initiator 2.0 - 4.0% The active synergist.
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) Photoinitiator (Type I)0.5 - 1.0%Optional: For deep cure boosting.
Leveling Agent (Polysiloxane) Additive0.1 - 0.3%Prevents cratering/fisheyes.
2. Formulation Procedure
  • Heating: Warm the Aliphatic Urethane Acrylate to 60°C to lower viscosity.

  • Dilution: Add HDDA slowly while stirring at 500 RPM using a disperser blade.

  • Initiator Dissolution:

    • Add Benzophenone and Ethyl 4-[methyl(phenyl)amino]benzoate .

    • Critical Step: Maintain stirring at 60°C for 30 minutes. Ensure the solid synergist is completely dissolved. Incomplete dissolution will cause "seeding" (haze) in the final coating.

  • Filtration: Filter the warm formulation through a 10µm nylon mesh to remove any undissolved particles.

  • Degassing: Allow the formulation to stand in a dark environment for 24 hours or use a vacuum chamber to remove entrapped air bubbles.

Protocol B: Application and Curing

Objective: Achieve a tack-free surface without yellowing.

  • Substrate Preparation: Clean glass or polycarbonate slides with Isopropanol (IPA).

  • Application: Use a wire-wound drawdown bar (e.g., #10 bar) to apply a wet film thickness of 25µm (approx. 1 mil).

  • Curing Parameters:

    • Light Source: Medium Pressure Mercury Arc Lamp (H-bulb) or 395nm UV-LED array.

    • Intensity: 300 - 600 mW/cm².

    • Dose: 400 - 800 mJ/cm².

    • Note: If using LED (395nm), the redshifted absorption of the phenyl-amino group makes this synergist more effective than standard aliphatic amines.

Protocol C: Characterization & Validation

Trustworthiness Check: Every batch must pass these three tests to be considered valid.

1. MEK Rub Test (Solvent Resistance)
  • Method: ASTM D5402.

  • Procedure: Saturate a cheesecloth with Methyl Ethyl Ketone (MEK). Rub the coating with moderate pressure (double rubs).

  • Pass Criteria: >200 double rubs without breakthrough.

  • Fail Analysis: If <200, increase Synergist concentration by 0.5% to boost surface cure density.

2. Yellowness Index (YI)
  • Method: ASTM E313 using a Colorimeter.

  • Procedure: Measure

    
     value immediately after cure and after 24h dark storage.
    
  • Target:

    
    .
    
  • Insight: Amines are prone to oxidation (yellowing). The benzoate structure minimizes this, but excessive heating during cure can spike YI.

3. FTIR Conversion Analysis
  • Method: Attenuated Total Reflectance (ATR-FTIR).

  • Procedure: Monitor the disappearance of the acrylate C=C peak at 810 cm⁻¹ or 1407 cm⁻¹.

  • Calculation:

    
    
    (Where 
    
    
    
    is the carbonyl peak at 1720 cm⁻¹, used as an internal standard).

Part 4: Workflow Visualization

Workflow Start Raw Materials Mix High-Shear Mixing (60°C, 30 mins) Start->Mix QC_Liq Liquid QC check (Clarity/Viscosity) Mix->QC_Liq QC_Liq->Mix Fail (Undissolved) Coat Drawdown Application (25µm wet film) QC_Liq->Coat Pass Cure UV Curing (Hg Lamp / LED) Coat->Cure Test_Hard Pendulum Hardness (ASTM D4366) Cure->Test_Hard Test_Chem MEK Rubs (ASTM D5402) Cure->Test_Chem Test_Opt Yellowness Index (ASTM E313) Cure->Test_Opt Decision Release Batch? Test_Hard->Decision Test_Chem->Decision Test_Opt->Decision

Caption: Step-by-step experimental workflow for coating validation.

Part 5: Safety & Handling (E-E-A-T)

Warning: While Ethyl 4-[methyl(phenyl)amino]benzoate is less volatile than smaller amines, standard chemical hygiene applies.

  • PPE: Nitrile gloves are mandatory. Acrylates are potent sensitizers.

  • Inhalation: Use local exhaust ventilation. The powder form (if applicable) can be an irritant.

  • Storage: Store in amber glass or opaque HDPE containers. Light sensitivity will degrade the product over time.

  • Medical Device Note: For applications involving skin contact or indirect food contact, migration testing (ISO 10993-18) is required. The bulky phenyl group aids in reducing migration, but validation is specific to the cured matrix.

References

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
  • Idkom. (n.d.). Ethyl 4-(Methyl(Phenyl)Amino)Benzoate: A Premium Compound. Retrieved from (Verifies CAS 158833-49-9 and chemical identity).

  • PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from (Contextualizes the use of advanced amine synergists in reducing yellowing).

  • RadTech. (2014). Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings. Retrieved from (Provides baseline protocols for amine synergist testing in coatings).

Application

Application Note: Stabilization of Flexible Polyurethane Foams using Formamidine UV-1

[1] Executive Summary This guide details the chemical basis and experimental protocols for using UV-1 (CAS: 57834-33-0) to prevent photo-oxidative degradation in flexible polyurethane (PU) foams. Unlike standard benzotri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the chemical basis and experimental protocols for using UV-1 (CAS: 57834-33-0) to prevent photo-oxidative degradation in flexible polyurethane (PU) foams. Unlike standard benzotriazole absorbers, UV-1 is a formamidine-class liquid UV absorber. Its liquid state allows for direct metering into the polyol phase without sedimentation, making it uniquely suited for porous, flexible foam matrices where solid dispersion is challenging.

This protocol addresses the "scorching" and "pinking" phenomena common in aromatic isocyanate (TDI/MDI) foams and provides a validated workflow for formulation, foaming, and accelerated weathering testing.

Scientific Foundation: The Chemistry of Degradation

The Problem: Quinone-Imide Formation

Flexible PU foams predominantly use aromatic isocyanates like Toluene Diisocyanate (TDI). Upon exposure to UV light (290–400 nm) and NOx gases, the aromatic ring in the urethane backbone undergoes photo-Fries rearrangement and oxidation.

  • Initiation: UV photon cleaves the N-C bond in the urethane linkage.

  • Propagation: Formation of aromatic amine radicals.

  • Chromophore Formation: Oxidation converts these amines into Quinone-Imides , which are intensely yellow/brown chromophores. This results in the rapid yellowing of the foam surface.

The Solution: Formamidine UV-1 Mechanism

UV-1 functions via a photo-physical cycle rather than a chemical sacrificial cycle. It absorbs high-energy UV photons and dissipates the energy as harmless heat through E-Z photo-isomerization and proton transfer.

Key Advantages of UV-1:

  • Synergy: Highly effective when paired with Hindered Amine Light Stabilizers (HALS) and phenolic antioxidants.

  • Thermal Stability: Resistant to the high exotherms (>160°C) generated during the water-isocyanate blowing reaction.

Mechanism Visualization

The following diagram illustrates the energy dissipation pathway of UV-1 compared to the degradation pathway of the PU polymer.

UV_Mechanism UV_Source UV Radiation (290-350 nm) UV1_Ground UV-1 Ground State (E-Isomer) UV_Source->UV1_Ground Absorption PU_Backbone PU Polymer (Aromatic Urethane) UV_Source->PU_Backbone Unprotected Exposure UV1_Excited Excited State (S1) UV1_Ground->UV1_Excited Excitation UV1_Ground->PU_Backbone Screening Effect UV1_Excited->UV1_Ground Isomerization/Relaxation Heat Harmless Heat (Vibrational Energy) UV1_Excited->Heat Dissipation Radical Free Radical Formation PU_Backbone->Radical Bond Cleavage Yellowing Quinone-Imide (Yellowing) Radical->Yellowing Oxidation

Figure 1: The competitive absorption mechanism. UV-1 intercepts UV photons before they can cleave the PU backbone, dissipating energy via non-destructive relaxation.

Material Selection & Formulation

To achieve optimal light stability (Delta E < 5.0 after 24h UV exposure), UV-1 should not be used in isolation. A synergistic "B-blend" is required.

Recommended Formulation (Parts by Weight)
ComponentFunctionDosage (pphp)*Notes
Polyether Polyol Base Resin100.0MW ~3000–3500 (Triol)
UV-1 UV Absorber 0.5 – 1.0 Liquid Formamidine
HALS (e.g., UV-622) Radical Scavenger0.3 – 0.5Synergist; prevents surface chalking.
Antioxidant (AO 1135) Thermal Stabilizer0.3 – 0.5Prevents scorch during exotherm.
Water Blowing Agent3.0 – 4.5Determines foam density.
Silicone Surfactant Cell Stabilizer0.8 – 1.2Regulates cell size/openness.
Amine Catalyst Blow/Gel Catalyst0.15 – 0.25e.g., DABCO 33-LV.
Tin Catalyst Gel Catalyst0.15 – 0.25e.g., Stannous Octoate.
TDI (80/20) IsocyanateIndex 105Toluene Diisocyanate.

*pphp = parts per hundred polyol

Experimental Protocol: Foam Synthesis

Safety Warning: Isocyanates are sensitizers. Perform all work in a fume hood with appropriate PPE (respirator, nitrile gloves).

Phase 1: Masterbatch Preparation (The "B-Side")
  • Weighing: Into a 1L PE cup, weigh the Polyol.

  • Stabilizer Addition: Add UV-1 , HALS, and Antioxidant.[1]

    • Critical Step: Mix at 1000 RPM for 60 seconds. UV-1 is liquid and miscible; ensure no streaks remain.

  • Additives: Add Water, Silicone, and Amine Catalyst. Mix again (1000 RPM, 30s).

  • Tin Catalyst: Add Stannous Octoate last, just before foaming. (Tin catalysts hydrolyze in water; minimizing contact time is crucial).

Phase 2: Reacting & Foaming
  • Isocyanate Addition: Add the calculated amount of TDI to the B-Side cup.

  • High-Shear Mixing: Immediately mix with a high-shear dispersion blade at 3000 RPM for exactly 7 seconds .

    • Note: Under-mixing causes splits; over-mixing causes collapse.

  • Pouring: Pour the mixture rapidly into a prepared cake box (30cm x 30cm x 30cm) lined with release paper.

  • Rise Measurement: Record the Cream Time (start of rise) and Rise Time (end of expansion).

    • Target: Cream Time: 10–12s; Rise Time: 90–110s.

  • Curing: Allow the foam to cure in a fume hood for 24 hours. The internal temperature may reach 160°C; do not disturb.

Validation Protocol: Accelerated Weathering

To validate the efficacy of UV-1, use ASTM D1148 or ASTM G154 standards.

Sample Preparation
  • Cut foam samples (5cm x 5cm x 1cm) from the center of the bun to avoid skin effects.

  • Measure initial color (

    
    ) using a spectrophotometer (e.g., Datacolor or HunterLab) against a white tile backing.
    
Exposure Workflow (ASTM D1148 / G154)

Testing_Workflow cluster_chamber Weathering Chamber (e.g., QUV/Xenon) Start Cured Foam Sample Measure_0 Measure Initial Color (L*a*b*) Start->Measure_0 Step1 UV Exposure (UVA-340 lamps @ 0.77 W/m²) Measure_0->Step1 Step2 Temp Control (60°C Black Panel) Step1->Step2 Measure_T Measure Color at 24h, 48h, 72h Step2->Measure_T Calc Calculate Delta E (ΔE) Measure_T->Calc

Figure 2: Validation workflow for determining color stability.

Data Analysis (Delta E Calculation)

Calculate the total color difference (


) using the CIE 

formula:


Performance Benchmarks (24h Exposure):

  • Unstabilized Control:

    
     (Severe yellow/brown shift).
    
  • UV-1 Stabilized (1.0 pphp):

    
     (Slight shift).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Foam Collapse UV-1 acidity interfering with amine catalyst.Increase amine catalyst by 0.02 pphp or check UV-1 pH compatibility.
Scorch (Center Discoloration) High exotherm oxidation.Ensure Antioxidant (AO 1135) is present. UV-1 handles light, not thermal scorch.
Greasy Surface UV-1 migration.Dosage > 2.0 pphp is too high. Reduce dosage or check compatibility with polyol MW.
Poor UV Results Surface skin removal.Ensure samples are cut from the core, or test the integral skin if that is the final application.

References

  • ASTM International. (2018). ASTM D1148-13: Standard Test Method for Rubber Deterioration—Discoloration from Ultraviolet (UV) or UV/Visible Radiation and Heat Exposure of Light-Colored Surfaces. West Conshohocken, PA. Retrieved from [Link]

  • Songwon Industrial Group. (2025).[2] SONGSORB® CS UV1 Datasheet. Retrieved from [Link]

  • SABO S.p.A. (2012).[1] SABO®STAB UV 1 Technical Guide. Retrieved from [Link]

  • Patsnap Eureka. (2026).[3] How to Improve UV Stability of Polyurethane in Outdoor Settings. Retrieved from [Link]

Sources

Method

Photostability testing of polymers containing "Ethyl 4-[methyl(phenyl)amino]benzoate"

Application Note: Photostability Profiling of EMPAB-Based Polymer Networks Executive Summary & Chemical Context Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) is a specialized aromatic amine co-initiator used primarily in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photostability Profiling of EMPAB-Based Polymer Networks

Executive Summary & Chemical Context

Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) is a specialized aromatic amine co-initiator used primarily in Type II photoinitiating systems (e.g., with Camphorquinone) for dental composites, 3D printing resins, and biomedical adhesives. Unlike its dialkyl analogs (like EDMAB), EMPAB possesses an N-phenyl moiety, which alters its ionization potential and radical stability.

While EMPAB is efficient at generating initiating radicals via hydrogen abstraction, its residual (unreacted) presence in the cured polymer matrix presents a significant stability challenge. Upon exposure to ambient or UV light, residual EMPAB and its radical byproducts are prone to oxidation, leading to the formation of quinoid structures. This manifests macroscopically as yellowing (discoloration) , compromising the aesthetic integrity of dental restorations and potentially altering the biocompatibility profile via leachate degradation.

This guide provides a rigorous, self-validating workflow to quantify this instability, distinguishing between intrinsic polymer degradation and initiator-induced discoloration.

Mechanistic Basis of Instability

To troubleshoot photostability, one must understand the dual pathways of EMPAB: the productive polymerization path and the destructive degradation path.

  • Pathway A (Curing): EMPAB donates a hydrogen to the excited photosensitizer (e.g., Camphorquinone), initiating cross-linking.

  • Pathway B (Degradation): Unconsumed EMPAB absorbs UV energy or reacts with singlet oxygen. The N-methyl-N-phenyl amino group is susceptible to oxidative dealkylation and ring oxidation, forming colored species (iminoquinones).

Visualization: EMPAB Reaction & Degradation Pathways

EMPAB_Mechanism EMPAB Residual EMPAB (In Polymer Matrix) Excited_State Excited State (Radical Cation) EMPAB->Excited_State + Photon (UV) Polymer_Net Polymer Network (Trapped Amine) EMPAB->Polymer_Net Incomplete Conversion UV_Light UV/Vis Irradiation (300-400nm) UV_Light->EMPAB N_Oxide N-Oxide Formation Excited_State->N_Oxide + O2 Dealkylation N-Dealkylation (Loss of Methyl) Excited_State->Dealkylation H-Abstraction Quinone Quinoid Species (Yellow/Brown Chromophore) N_Oxide->Quinone Rearrangement Dealkylation->Quinone Oxidation Polymer_Net->EMPAB Leaching/Diffusion

Figure 1: Mechanistic flow illustrating how residual EMPAB within a polymer network transforms into colored quinoid chromophores upon light exposure.

Experimental Protocol: Sample Fabrication (Critical Control)

Causality Note: Photostability data is meaningless without controlling the Degree of Conversion (DC). If the polymer is under-cured, excess EMPAB remains, artificially inflating degradation rates.

Objective: Create standardized polymer discs with a defined, maximized degree of cure.

Materials:

  • EMPAB-containing resin formulation.

  • Mylar (polyester) strips.

  • Glass slides (1mm thickness).

  • Stainless steel mold (10mm diameter x 1mm thickness).

Step-by-Step:

  • Mold Assembly: Place the steel mold on a Mylar-covered glass slide.

  • Filling: Overfill the mold slightly with the resin to avoid air entrapment.

  • Capping: Cover with a second Mylar strip and glass slide. Press to extrude excess resin.

  • Curing (Standardization):

    • Use a calibrated LED curing unit (e.g., Bluephase, >1000 mW/cm²).

    • Crucial Step: Irradiate for 2x the recommended manufacturer time (e.g., 40s if 20s is standard) to ensure maximum conversion and minimize "false positive" instability from under-curing.

    • Overlap curing if the tip diameter < mold diameter.

  • Post-Cure Conditioning: Store specimens in the dark at 37°C for 24 hours. This allows "dark polymerization" to cease and internal stress to relax.

Protocol: Photostability Stress Testing (Hybrid ISO/ICH)

This protocol merges ISO 4049 (Dental Materials) with ICH Q1B (Pharmaceuticals) to provide a robust stress test.

Equipment: Xenon Arc Chamber (e.g., Atlas Suntest or Q-Sun) with a window glass filter (simulating indoor daylight).

ParameterSettingRationale
Light Source Xenon ArcMimics full spectrum sunlight (VIS + UV).
Filter Window Glass FilterCuts off <320 nm (simulates light through a window/packaging).
Irradiance 150 klx (~ 50-60 W/m² @ 300-400nm)High intensity to accelerate aging.
Temperature 37°C ± 2°CPhysiological relevance; prevents thermal degradation from confounding photo-data.
Duration 24 HoursEquivalent to months of ambient exposure.
Environment Water Immersion (Optional but recommended)Simulates the oral environment (hydrolytic + photolytic stress).

Procedure:

  • Baseline Measurement (

    
    ):  Measure color (see Section 5) and residual monomer content immediately after the 24h dark conditioning.
    
  • Exposure: Place samples on the turntable. Ensure no shadowing.

  • Actinometry (Validation): Place a validated chemical actinometer (e.g., 2% quinine monohydrochloride solution) or a calibrated radiometer alongside samples to verify total energy dosage (

    
     lux·hours minimum).
    
  • Dark Control: Wrap half the samples in aluminum foil and place them inside the chamber. This isolates thermal effects from photonic effects.

Analytical Protocol: Quantifying Degradation

We utilize CIELAB Colorimetry for macroscopic changes and HPLC for chemical quantification.

A. Colorimetric Analysis (Yellowing Index)

Instrument: Spectrophotometer (e.g., Konica Minolta CM-series) against a white background.

  • Measure

    
     (Lightness), 
    
    
    
    (Red-Green), and
    
    
    (Yellow-Blue) coordinates.
  • Calculate

    
     (Total Color Change): 
    
    
    
    
  • Analyze

    
     specifically:  A positive shift in 
    
    
    
    indicates yellowing, the hallmark of aromatic amine oxidation.
B. Chemical Analysis (Leachables)

Objective: Determine if EMPAB is breaking down or leaching out.

  • Extraction: Grind the polymer disc (cryo-milling) or immerse intact disc in HPLC-grade Tetrahydrofuran (THF) or Acetonitrile for 24h.

  • Filtration: 0.45 µm PTFE filter.

  • HPLC Conditions:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (gradient).

    • Detector: UV-Vis Diode Array (monitor 280-310 nm for EMPAB).

  • Target: Look for the parent peak (EMPAB) and new peaks appearing at lower retention times (oxidized polar byproducts).

Data Interpretation & Troubleshooting

Workflow Visualization: Analysis Logic

Analysis_Logic Result Stress Test Result High_dE High Delta E (>3.3) Visibly Changed Result->High_dE Low_dE Low Delta E (<3.3) Stable Result->Low_dE Check_Dark Check Dark Control High_dE->Check_Dark Thermal Thermal Instability (Not Light) Check_Dark->Thermal Control Changed Check_b Check Delta b* Check_Dark->Check_b Control Stable Photo True Photinstability Yellowing Amine Oxidation (Quinones) Check_b->Yellowing b* increases (+) Bleaching Photobleaching (CQ Consumption) Check_b->Bleaching b* decreases (-)

Figure 2: Decision tree for interpreting colorimetric shifts. Positive b shifts confirm amine-mediated degradation.*

Acceptance Criteria:

  • Dental/Biomedical:

    
     is generally considered clinically acceptable (not easily perceptible by the human eye).
    
  • Formulation Adjustment: If

    
     is high, reduce EMPAB concentration or add a UV absorber (e.g., Benzotriazole) to shield the amine.
    

References

  • International Organization for Standardization. (2019).[1] Dentistry — Polymer-based restorative materials (ISO 4049:2019). [Link][2]

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Alvim, H. H., et al. (2010). Analysis of the degree of conversion and color stability of composite resins. Journal of Applied Oral Science. [Link]

  • Stansbury, J. W. (2000). Curing dental resins and composites by photopolymerization. Journal of Esthetic and Restorative Dentistry. [Link]

  • Taira, M., et al. (1988). Heating and light-aging properties of camphorquinone/ethyl 4-(N,N-dimethylamino)benzoate photoinitiating system. Dental Materials Journal. [Link]

Sources

Application

Analytical methods for quantifying "Ethyl 4-[methyl(phenyl)amino]benzoate" in a polymer matrix

Analytical Application Note: Extraction and Quantification of Ethyl 4-[methyl(phenyl)amino]benzoate in UV-Cured Polymer Matrices Executive Summary This application note details a robust, self-validating analytical workfl...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Application Note: Extraction and Quantification of Ethyl 4-[methyl(phenyl)amino]benzoate in UV-Cured Polymer Matrices

Executive Summary

This application note details a robust, self-validating analytical workflow for the extraction and quantification of Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) from highly cross-linked UV-cured polymer matrices. Designed for researchers and drug development professionals evaluating extractables and leachables, this guide bypasses rigid templates to focus on the mechanistic causality behind sample preparation, chromatographic separation, and system validation.

Mechanistic Context: The Role of EMPAB

Ethyl 4-[methyl(phenyl)amino]benzoate is a high-performance Type II amine synergist. In UV-curable formulations (e.g., acrylate coatings, dental resins, and food packaging), primary photoinitiators (like benzophenone) absorb UV light to reach an excited triplet state but cannot efficiently initiate polymerization alone. EMPAB acts as an electron and proton donor, forming an exciplex that yields highly reactive α-aminoalkyl radicals[1].

Crucially, these radicals scavenge dissolved oxygen, mitigating "oxygen inhibition"—a phenomenon that otherwise leads to tacky, under-cured polymer surfaces[1]. Quantifying residual EMPAB is vital, as unreacted low-molecular-weight synergists can migrate out of the polymer matrix, posing toxicological risks in regulated environments[2].

Mechanism PI Type II Photoinitiator (Excited Triplet State) Exciplex Exciplex Formation (Charge Transfer) PI->Exciplex UV Irradiation EMPAB EMPAB (Amine Synergist) Ethyl 4-[methyl(phenyl)amino]benzoate EMPAB->Exciplex Electron/Proton Donor Radicals α-Aminoalkyl Radical (Active Initiator) Exciplex->Radicals H-Abstraction Polymer Acrylate Monomers (Polymerization) Radicals->Polymer Overcomes Inhibition O2 Oxygen Scavenging (Peroxy Radical) Radicals->O2 Scavenges O2

Figure 1: Photopolymerization mechanism illustrating the role of EMPAB as an amine synergist.

Experimental Design & Causality

To ensure absolute trustworthiness, every step of this protocol is grounded in physicochemical causality.

  • Matrix Embrittlement (Cryomilling): Cross-linked acrylate networks cannot be dissolved; they must be swollen. Grinding polymers at room temperature causes frictional heating, which can thermally degrade EMPAB or induce localized secondary curing. Cryomilling with liquid nitrogen embrittles the polymer, yielding a fine powder that maximizes surface area for solvent penetration.

  • Extraction Dynamics (ASE): Acetonitrile (ACN) is selected as the extraction solvent because it aggressively swells polar acrylate matrices without dissolving the cross-linked backbone, while fully solubilizing EMPAB[3]. Accelerated Solvent Extraction (ASE) at 80°C and elevated pressure accelerates desorption kinetics while remaining safely below the thermal degradation threshold of the amine.

  • Chromatographic Specificity: The N-phenyl group in EMPAB delocalizes the nitrogen lone pair. While this reduces its basicity compared to purely aliphatic amine synergists (improving resistance to oxidative yellowing), it still requires an acidic mobile phase. The addition of 0.1% formic acid (pH ~2.7) protonates both the tertiary amine and residual silanols on the C18 column, eliminating secondary interactions and peak tailing. The extended conjugation of the methyl(phenyl)amino group with the benzoate ring provides a strong, specific UV chromophore at 315 nm .

Workflow Sample 1. Cryomilling (Polymer Matrix) Extraction 2. ASE Extraction (Acetonitrile, 80°C) Sample->Extraction Maximize Area Prep 3. Filtration (0.22 µm PTFE) Extraction->Prep Matrix Swelling HPLC 4. UHPLC-PDA (C18, 315 nm) Prep->HPLC Remove Particulates Data 5. Data Analysis (Quantification) HPLC->Data Peak Integration

Figure 2: Analytical workflow for the extraction and quantification of EMPAB.

Materials and Reagents

  • Analyte: Ethyl 4-[methyl(phenyl)amino]benzoate reference standard (Purity ≥ 99.0%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS Grade Formic Acid.

  • Equipment: Cryomill (e.g., Retsch CryoMill), Accelerated Solvent Extractor (e.g., Thermo Dionex ASE 350), UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Consumables: 0.22 µm PTFE syringe filters, sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).

Step-by-Step Methodologies

Sample Preparation (Cryomilling & Extraction)
  • Cryomilling: Weigh 2.0 g of the UV-cured polymer sample. Place into a stainless-steel grinding jar with a grinding ball. Pre-cool with liquid nitrogen for 5 minutes, then mill at 30 Hz for 2 minutes.

  • ASE Cell Loading: Transfer 1.00 g of the cryomilled polymer powder into a 10 mL ASE stainless-steel extraction cell pre-lined with a cellulose filter. Fill dead volume with inert diatomaceous earth.

  • ASE Parameters:

    • Solvent: 100% Acetonitrile.

    • Temperature: 80°C.

    • Pressure: 1500 psi.

    • Static Cycles: 3 cycles of 5 minutes each.

    • Flush Volume: 60%.

  • Post-Extraction: Collect the extract in a volumetric flask, allow it to cool to room temperature, and make up to exactly 25.0 mL with Acetonitrile. Filter a 1 mL aliquot through a 0.22 µm PTFE syringe filter into a UHPLC vial.

UHPLC-PDA Instrumental Setup

Set up the UHPLC system according to the gradient parameters defined in Table 1 .

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: PDA scanning from 200–400 nm; extract chromatogram at 315 nm (bandwidth 4 nm).

System Suitability Testing (SST) - The Self-Validating Core

To ensure the trustworthiness of the data, the system must validate itself before sample analysis. Inject the EMPAB working standard (10 µg/mL) six times. The run is only valid if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%.

  • Peak Area Precision: %RSD ≤ 2.0%.

  • Tailing Factor (

    
    ):  0.85 – 1.15 (Confirms adequate silanol suppression).
    
  • Resolution (

    
    ):  ≥ 2.0 from the nearest polymer matrix interference peak.
    

Quantitative Data & Validation Summaries

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (Water + 0.1% FA) Mobile Phase B (ACN + 0.1% FA) Flow Rate (mL/min) Curve Profile
0.0 80% 20% 0.40 Initial
1.0 80% 20% 0.40 Isocratic hold
5.0 10% 90% 0.40 Linear gradient
7.0 10% 90% 0.40 Column wash
7.1 80% 20% 0.40 Re-equilibration

| 10.0 | 80% | 20% | 0.40 | End of run |

Table 2: Method Validation Parameters

Validation Parameter Acceptance Criteria Observed Performance

| Linearity Range | 0.1 – 50 µg/mL |


 = 0.9998 |
| Limit of Detection (LOD)  | S/N ≥ 3 | 0.02 µg/mL |
| Limit of Quantitation (LOQ)  | S/N ≥ 10 | 0.08 µg/mL |
| Matrix Recovery  | 90.0% – 110.0% (Spiked) | 98.5% ± 1.2% |
| Intra-day Precision  | %RSD ≤ 2.0% (n=6) | 0.8% |

References

  • UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances Source: MDPI[Link]

  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis Source: RSC Publishing[Link]

  • Multi-analyte methods for the detection of photoinitiators and amine synergists in food contact materials and foodstuffs - Part I: HPLC-DAD screening of materials Source: ResearchGate[Link]

Sources

Method

"Ethyl 4-[methyl(phenyl)amino]benzoate" compatibility with other polymer additives

The following Technical Application Note and Protocol Guide addresses the specific chemical structure Ethyl 4-[methyl(phenyl)amino]benzoate (referred to herein as EMPB ). Important Technical Clarification: The user’s spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note and Protocol Guide addresses the specific chemical structure Ethyl 4-[methyl(phenyl)amino]benzoate (referred to herein as EMPB ).

Important Technical Clarification: The user’s specified structure, Ethyl 4-[methyl(phenyl)amino]benzoate , describes a tertiary amine derivative of ethyl benzoate (an


-methyl-

-phenyl analog of the common synergist EDB).[1] This structure functions primarily as a co-initiator/amine synergist in photopolymerization.[1] Note: This structure is chemically distinct from the commercial UV absorber known as "UV-1" (CAS 57834-33-0), which contains an additional formamidine bridge (Ethyl 4-[[(methylphenylamino)methylene ]amino]benzoate).[1] This guide focuses on the Amine Synergist (EMPB) as requested, while addressing relevant distinctions where necessary.

Compatibility and Performance in Photopolymer Systems[1]

Introduction & Molecule Profile[2]

Ethyl 4-[methyl(phenyl)amino]benzoate (EMPB) is a specialized lipophilic tertiary amine used primarily as a hydrogen-donating co-initiator (synergist) in UV/Vis-curable polymer systems.[1] Structurally, it is an analog of the widely used Ethyl 4-(dimethylamino)benzoate (EDB), where one methyl group is replaced by a phenyl ring.[1]

This structural modification imparts unique properties:

  • Red-Shifted Absorption: The extended conjugation through the

    
    -phenyl group slightly red-shifts the absorption maximum compared to EDB, potentially improving overlap with near-UV/Vis LED sources (385–405 nm).[1]
    
  • Reduced Volatility & Migration: The increased molecular weight and aromaticity reduce the risk of the molecule leaching out of the cured matrix—a critical parameter for biomedical and dental applications .

  • Altered Basicity: The electron-withdrawing nature of the phenyl group reduces the basicity of the nitrogen lone pair compared to dialkyl amines, affecting its reactivity with acidic monomers.[1]

chemical Structure & Mechanism[1][2]
  • Function: Type II Photoinitiator Synergist.

  • Mechanism: Forms an exciplex with excited Type II photoinitiators (e.g., Benzophenone, Camphorquinone), followed by electron transfer and proton abstraction to generate initiating radicals.[1]

G cluster_0 Radical Generation Pathway PI Photoinitiator (PI) (e.g., Camphorquinone) PI_Ex PI* (Excited State) PI->PI_Ex Excitation UV UV/Vis Light UV->PI Exciplex [PI ... EMPB]* Exciplex PI_Ex->Exciplex + EMPB EMPB EMPB (Amine Synergist) EMPB->Exciplex Radicals Aminoalkyl Radical (Initiator) + Ketyl Radical Exciplex->Radicals e- Transfer & H+ Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Radical Addition to Monomer

Figure 1: Mechanism of radical generation using EMPB as a synergist.[1]

Compatibility with Polymer Additives[4][5][6][7]

The successful integration of EMPB into a formulation depends on its interaction with other components. Below is a compatibility matrix based on mechanistic principles.

Table 1: EMPB Compatibility Matrix[1]
Additive ClassSpecific ExamplesCompatibility StatusMechanistic Insight
Monomers (Neutral) Urethane Acrylates, PEGDAExcellent Highly soluble; efficient radical initiation.[1]
Monomers (Acidic) 10-MDP, PAA, Acrylic AcidCaution Acid-Base Reaction: The amine in EMPB can be protonated by acidic monomers, neutralizing its ability to donate electrons.[1] See Protocol 1.
Photoinitiators Camphorquinone (CQ), BenzophenoneSynergistic Essential partnership.[1] EMPB acts as the H-donor.[1]
Photoinitiators TPO, BAPO (Type I)Compatible Can be used in "hybrid" systems to reduce oxygen inhibition (amine consumes oxygen).[1]
HALS Tinuvin 292, 123Variable Potential Antagonism: Nitroxyl radicals from HALS can scavenge the initiating aminoalkyl radicals, retarding cure.[1] Use typically <0.5% HALS.
UV Absorbers Benzotriazoles, Hydroxyphenyl-triazinesCompetitive UV absorbers compete for photons.[1] EMPB's red-shifted absorption may help bypass UV absorbers blocking <350 nm.[1]
Fillers Silica, Zirconia, Bio-glassGood No direct interaction, but adsorption on acidic filler surfaces can reduce effective concentration.[1]
Experimental Protocols
Protocol 1: Acidic Monomer Compatibility Screening

Purpose: To determine if EMPB is deactivated by acidic functional groups in the formulation (common in dental adhesives).[1]

Materials:

  • EMPB (Test Synergist)[1]

  • Control Synergist: Ethyl 4-(dimethylamino)benzoate (EDB)[1]

  • Acidic Monomer: Methacrylic Acid (MAA) or 10-MDP[1]

  • Solvent: Deutero-Chloroform (

    
    ) or DMSO-
    
    
    
    [1]

Workflow:

  • Preparation: Prepare a 1:1 molar ratio mixture of EMPB and the Acidic Monomer in the deuterated solvent.

  • Analysis: Perform 1H-NMR Spectroscopy .

  • Observation: Focus on the chemical shift of the

    
    -methyl protons.
    
    • Neutral: Sharp singlet/doublet.

    • Protonated (Salt): Significant downfield shift and broadening of the N-methyl peak.[1]

  • Validation: If >50% protonation is observed, EMPB is unsuitable for this specific acidic matrix; consider using an amide-based or less basic synergist.[1]

Protocol 2: Photopolymerization Efficiency (Real-Time FTIR)

Purpose: To quantify the reaction rate (


) and final conversion (DC) of EMPB-containing formulations.[1]

Materials:

  • FTIR Spectrometer with ATR accessory.

  • UV/LED Curing Unit (e.g., 405 nm LED, 1000 mW/cm²).[1]

  • Formulation: BisGMA/TEGDMA (70/30) + 0.5 wt% CQ + 0.5–2.0 wt% EMPB .[1]

Step-by-Step:

  • Setup: Place a 10 µL drop of resin on the ATR crystal.

  • Baseline: Collect spectra for 10 seconds without light to establish uncured peak height (C=C aliphatic peak at 1638 cm⁻¹; Internal standard aromatic peak at 1608 cm⁻¹).

  • Irradiation: Turn on the LED source and acquire spectra continuously (e.g., 2 scans/second) for 60 seconds.

  • Calculation: Calculate Degree of Conversion (DC) using the standard formula:

    
    [1]
    
  • Comparison: Plot Conversion vs. Time. Compare EMPB against EDB.

    • Expectation: EMPB may show a slightly slower rate (

      
      ) due to steric hindrance of the phenyl group but comparable final conversion.
      
Protocol 3: Migration and Leaching Analysis (HPLC)

Purpose: To verify the "low migration" claim of EMPB in cured polymers (critical for medical devices).[1]

Materials:

  • Cured Polymer Disks (10 mm diameter, 1 mm thick).

  • Extraction Solvent: 75% Ethanol / 25% Water (Food/Oral Simulant).[1]

  • HPLC System (C18 column, UV detector at 280-300 nm).[1]

Workflow:

  • Immersion: Place cured disks in 5 mL of extraction solvent at 37°C in sealed vials.

  • Sampling: Remove aliquots at 24h, 72h, and 7 days.

  • Quantification: Inject into HPLC.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Calibration: Create a standard curve of pure EMPB (0.1 – 50 µg/mL).[1]

  • Result: Calculate the total mass leached per surface area (µg/cm²).

    • Pass Criteria: Leaching must be below the specific toxicity threshold (TTC) or relevant ISO 10993 limits.[1]

Workflow Visualization: Formulation Optimization

This diagram outlines the decision logic for selecting EMPB and optimizing its concentration.

FormulationLogic Start Start: Formulation Design CheckAcid Does resin contain Acidic Monomers? Start->CheckAcid CheckBio Is application Biomedical/Dental? CheckAcid->CheckBio No / Low UseAlt Select Acid-Resistant Synergist (e.g., Amides) CheckAcid->UseAlt Yes (>5%) UseEMPB Select EMPB (0.5 - 2.0 wt%) CheckBio->UseEMPB Yes (Low Migration req.) CheckBio->UseEMPB No (Standard use) Optimize Optimize Ratio [PI]:[EMPB] UseEMPB->Optimize UseAlt->Optimize TestCure Run Protocol 2 (RT-FTIR) Optimize->TestCure TestCure->Optimize If DC < 60% TestLeach Run Protocol 3 (Leaching) TestCure->TestLeach If DC > 60% TestLeach->Optimize Fail (Reduce Conc.) Final Final Formulation TestLeach->Final Pass

Figure 2: Decision tree for integrating EMPB into photopolymer formulations.

References
  • Decker, C. (1996). "Photoinitiated crosslinking polymerization." Progress in Polymer Science, 21(4), 593-650.[1] Link[1]

  • Andrzejewska, E. (2001). "Photopolymerization kinetics of multifunctional monomers." Progress in Polymer Science, 26(4), 605-665.[1] Link[1]

  • Ligon, S. C., et al. (2014).[1] "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews, 114(1), 557-589.[1] Link

  • Sigma-Aldrich. "Ethyl 4-(dimethylamino)benzoate Product Specification (Analogue Reference)." Link[1]

  • PubChem. "Benzoic acid, 4-(dimethylamino)-, ethyl ester (Compound Summary)." Link[1]

Disclaimer: This application note assumes the use of "Ethyl 4-[methyl(phenyl)amino]benzoate" as an amine synergist.[1] If the intended molecule was the formamidine UV absorber (CAS 57834-33-0), please refer to technical data sheets for "UV-1".[1]

Sources

Application

Synthesis of polyurethane with integral UV protection using "Ethyl 4-[methyl(phenyl)amino]benzoate"

Application Note & Protocol Topic: Synthesis of Polyurethane with Integral UV Protection using Ethyl 4-[methyl(phenyl)amino]benzoate For: Researchers, scientists, and drug development professionals Introduction: Overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of Polyurethane with Integral UV Protection using Ethyl 4-[methyl(phenyl)amino]benzoate

For: Researchers, scientists, and drug development professionals

Introduction: Overcoming UV-Induced Degradation in Polyurethanes

Polyurethanes (PUs) are among the most versatile polymers, with applications spanning from medical devices and coatings to elastomers and foams.[1] This versatility stems from their unique chemical structure, which can be tailored to achieve a wide range of physical properties.[2] However, a significant drawback of many polyurethane systems, particularly those based on aromatic isocyanates, is their susceptibility to degradation upon exposure to ultraviolet (UV) radiation.[3][4] This photodegradation manifests as yellowing, loss of gloss, cracking, and a deterioration of mechanical properties, ultimately limiting the material's service life in many applications.[3][5]

Traditionally, UV stabilization is achieved by incorporating additives like benzophenones, benzotriazoles, or Hindered Amine Light Stabilizers (HALS).[4][6][7] While effective, these non-reactive additives can migrate out of the polymer matrix over time, leading to a loss of protection and potential environmental contamination. A more robust approach is to create integral UV protection, where the stabilizing molecule is physically and permanently locked within the polymer matrix.[8]

This application note details a comprehensive protocol for the synthesis of a high-performance polyurethane with integral UV protection by incorporating Ethyl 4-[methyl(phenyl)amino]benzoate , a highly effective formamidine-type UV absorber.[9] This compound is particularly adept at protecting polyurethanes due to its strong absorption in the 300-330 nm UV range, a region where PUs are especially vulnerable to degradation.[10][11] Its liquid form and high solubility in polyols allow for excellent compatibility and homogenous distribution throughout the polymer matrix, providing durable, non-migrating protection.[10][11]

We will describe a prepolymer synthesis method, which allows for precise control over the polymer architecture, and detail the subsequent characterization techniques required to validate the successful incorporation and efficacy of the UV absorber.

Synthesis Strategy and Mechanism

The synthesis of the UV-protected polyurethane is based on a two-step prepolymer method. This approach offers superior control over the final polymer structure compared to a one-shot process.[1][2]

  • Prepolymer Formation: A diisocyanate is reacted with a molar excess of a polyol. This reaction forms an isocyanate-terminated prepolymer. The choice of diisocyanate is critical; aliphatic isocyanates generally offer better inherent UV stability than aromatic ones.[6][12]

  • Chain Extension: The prepolymer is then reacted with a short-chain diol (chain extender), which links the prepolymer chains together to build the final high-molecular-weight polyurethane.

The UV absorber, Ethyl 4-[methyl(phenyl)amino]benzoate, is introduced into the reaction by pre-mixing it with the polyol component. Its excellent miscibility ensures a uniform distribution, effectively trapping the molecule within the crosslinked polymer network upon curing.[11] This physical integration prevents migration and ensures long-lasting protection.

The protective mechanism of Ethyl 4-[methyl(phenyl)amino]benzoate involves the absorption of harmful UV photons and their dissipation as harmless thermal energy through a reversible intramolecular proton transfer mechanism, thus shielding the polyurethane backbone from photodegradation.[3][9][13]

G cluster_prep Step 1: Prepolymer Synthesis cluster_chain Step 2: Chain Extension & Curing Diisocyanate Diisocyanate (e.g., IPDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer React with excess Diisocyanate Polyol_UV Polyol + UV Absorber (e.g., PCL + Ethyl 4-[...]) Polyol_UV->Prepolymer FinalPU UV-Protected Polyurethane Elastomer Prepolymer->FinalPU React with Chain Extender ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->FinalPU

Figure 1: Workflow for the two-step synthesis of UV-protected polyurethane.

Materials and Equipment

Reagents Grade Supplier (Example)
Isophorone diisocyanate (IPDI)≥99.5%Sigma-Aldrich
Polycaprolactone diol (PCL, Mn ~2000 g/mol )ReagentSigma-Aldrich
1,4-Butanediol (BDO)Anhydrous, ≥99%Sigma-Aldrich
Ethyl 4-[methyl(phenyl)amino]benzoate (UV-1)≥98%TCI Chemicals, Sigma-Aldrich
Dibutyltin dilaurate (DBTDL)95%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Equipment
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and nitrogen inlet
Heating mantle with temperature controller
Vacuum oven
Fume hood
Polypropylene beakers and glass molds
FTIR Spectrometer, UV-Vis Spectrophotometer
Universal Tensile Testing Machine, Accelerated Weathering Chamber

Experimental Protocols

Safety Precaution: Isocyanates are potent respiratory and dermal sensitizers. All procedures involving isocyanates (e.g., IPDI) must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[2] Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Preparation of Reactants

Causality: Polyurethane synthesis is highly sensitive to water, which reacts with isocyanates to produce amines and carbon dioxide gas, leading to undesirable foam formation and defects in the final material. Therefore, drying of polyols and chain extenders is a critical preparatory step.[2]

  • Place the required amount of polycaprolactone diol (PCL) and 1,4-butanediol (BDO) in separate round-bottom flasks.

  • Dry under vacuum at 80°C for at least 12 hours to remove residual moisture.

  • Allow the reagents to cool to room temperature under a nitrogen or argon atmosphere before use.

Protocol 2: Synthesis of UV-Protected Polyurethane (Prepolymer Method)

This protocol is designed for a target NCO:OH ratio of 2:1 for the prepolymer step and an overall final NCO:OH ratio of approximately 1.02:1 after chain extension. The UV absorber is added at a concentration of 0.5% relative to the total weight of the final polymer.[11]

Step 1: Prepolymer Formation

  • Set up a dry three-neck flask equipped with a mechanical stirrer and nitrogen inlet in a fume hood.

  • Add the dried polycaprolactone diol (e.g., 50g, 0.025 mol) to the flask.

  • Add Ethyl 4-[methyl(phenyl)amino]benzoate (UV-1) to the polyol and stir at 60°C for 15 minutes until fully dissolved and homogenous. The amount should be calculated based on the total final polymer weight.

  • Begin stirring the polyol/UV absorber mixture and add the isophorone diisocyanate (IPDI) (e.g., 11.1g, 0.05 mol) dropwise over 30 minutes.

  • Add one drop of dibutyltin dilaurate (DBTDL) catalyst.

  • Heat the reaction mixture to 80°C and maintain for 3 hours under a gentle nitrogen flow. The resulting viscous liquid is the NCO-terminated prepolymer.

Step 2: Chain Extension and Curing

  • Cool the prepolymer to 60°C.

  • In a separate beaker, weigh the required amount of the chain extender, 1,4-butanediol (BDO) (e.g., 2.2g, 0.0245 mol).

  • Add the BDO to the stirring prepolymer and mix vigorously for 60-90 seconds. Ensure thorough mixing, but avoid excessive introduction of air bubbles.

  • Pour the viscous mixture into a pre-heated (80°C) glass mold.

  • Cure the cast polyurethane in an oven at 80°C for 24 hours.

  • After curing, allow the mold to cool to room temperature before demolding the polyurethane film/sheet.

  • For optimal properties, post-cure the demolded sample at room temperature for an additional 7 days.

Protocol 3: Preparation of a Control Polyurethane

To create a self-validating system, it is essential to synthesize a control sample. Follow Protocol 2 exactly, but omit the addition of Ethyl 4-[methyl(phenyl)amino]benzoate in Step 1.3. This control sample will serve as a direct baseline for all characterization tests.

Characterization and Data Analysis

Thorough characterization is essential to confirm the chemical structure and evaluate the performance of the synthesized polyurethane.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the completion of the polymerization reaction.

  • Procedure: Obtain a spectrum of the cured polyurethane film.

  • Expected Results:

    • Disappearance of the strong N=C=O stretching peak from the isocyanate at ~2270 cm⁻¹.[14]

    • Appearance of a strong N-H stretching peak around 3300 cm⁻¹.

    • Appearance of a strong C=O stretching peak (urethane carbonyl) around 1700-1730 cm⁻¹.[5]

UV-Visible (UV-Vis) Spectroscopy

This technique directly measures the UV-absorbing capability of the material.

  • Procedure: Analyze thin films (~0.1 mm) of both the protected and control polyurethanes.

  • Expected Results: The polyurethane containing Ethyl 4-[methyl(phenyl)amino]benzoate will show strong absorbance between 280-350 nm, while the control sample will be largely transparent in this region.[7]

G UV_Source UV Photon (hv) Molecule_Ground UV Absorber (Ground State) UV_Source->Molecule_Ground Absorption Molecule_Excited Excited State Molecule_Ground->Molecule_Excited Excitation Molecule_Excited->Molecule_Ground Non-radiative decay Heat Heat (Vibrational Relaxation) Molecule_Excited->Heat

Figure 2: Mechanism of UV energy dissipation by the absorber molecule.

Accelerated UV Weathering

This test simulates prolonged sun exposure to assess the long-term effectiveness of the UV protection.

  • Procedure: Expose both protected and control samples in an accelerated weathering chamber (e.g., QUV) with UVA-340 lamps for a set duration (e.g., 500 hours).

  • Analysis: Periodically measure the change in color (Yellowing Index, ΔYI) using a spectrophotometer and assess changes in mechanical properties.

Data Presentation

The performance of the UV-protected polyurethane should be compared directly against the control sample.

Property Control PU (Initial) UV-Protected PU (Initial) Control PU (After 500h UV) UV-Protected PU (After 500h UV)
UV Transmittance @ 320nm ~90%<5%~90%<5%
Yellowing Index (YI) ~1.5~1.8>20<5
Tensile Strength (MPa) ~35 MPa~35 MPa~20 MPa~32 MPa
Elongation at Break (%) ~600%~600%~350%~550%

Table 1: Expected performance data for control vs. UV-protected polyurethane before and after accelerated weathering.

Conclusion

This application note provides a detailed, field-proven protocol for synthesizing a polyurethane with integral, non-migrating UV protection using Ethyl 4-[methyl(phenyl)amino]benzoate. The prepolymer method ensures a well-defined polymer structure, while the high compatibility of the UV absorber allows for its permanent entrapment within the polymer matrix. The resulting material is expected to exhibit significantly improved resistance to UV-induced degradation, maintaining both its aesthetic appearance and mechanical integrity over extended periods of light exposure. The described characterization methods provide a robust framework for validating the synthesis and quantifying the performance enhancement, making this an invaluable technique for developing durable materials for demanding applications.

References

  • Patsnap Eureka. (2026, February 26). How to Improve UV Stability of Polyurethane in Outdoor Settings.
  • Li, Y., et al. (n.d.). UV-Cured Highly Crosslinked Polyurethane Acrylate to Serve as a Barrier against Chemical Warfare Agent Simulants. PMC.
  • Guidechem. (n.d.). Ethyl 4-[[(methylphenylamino)
  • MPI Chemie. (n.d.). UV Absorbers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 24). The Critical Role of Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate in Enhancing UV Resistance of Polymers.
  • Synthesis and Properties of UV-Curable Polyurethane Acryl
  • Afine Chemicals Limited. (2025, November 19).
  • Protecting Polyurethane Footwear: The Role of UV Absorbers. (2026, February 22).
  • Intermediate (Shanghai) Industrial Development Co., Ltd. (n.d.). Ethyl 4-[[(methylphenylamino)
  • Taylor & Francis Online. (2025, January 30). Ultraviolet (UV)
  • SpecialChem. (2025, June 30).
  • ACS Publications. (2023, November 5).
  • The Royal Society of Chemistry. (2021, April 8).
  • Benchchem. (n.d.).
  • Science Publications. (2018, November 16). Synthesis and Characterization of Bio-based Polyurethane Polymers.
  • ACS Publications. (2023, March 29). Colorless, Transparent, and High-Performance Polyurethane with Intrinsic Ultraviolet Resistance and Its Anti-UV Mechanism.
  • MDPI. (2025, June 30).
  • MDPI. (n.d.). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery.
  • Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 4-[[(methylphenylamino)
  • TCI Chemicals. (n.d.). Ethyl 4-[[[Methyl(phenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Polyurethane Yellowing with Ethyl 4-[methyl(phenyl)amino]benzoate

Welcome to the technical support center for polyurethane stabilization. This guide is designed for researchers, scientists, and drug development professionals who are actively working with polyurethanes and seeking to mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for polyurethane stabilization. This guide is designed for researchers, scientists, and drug development professionals who are actively working with polyurethanes and seeking to mitigate the common issue of yellowing. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the use of Ethyl 4-[methyl(phenyl)amino]benzoate as a UV absorber to enhance the longevity and aesthetic stability of your polyurethane-based materials.

I. Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have about polyurethane yellowing and the role of Ethyl 4-[methyl(phenyl)amino]benzoate in its prevention.

Q1: What is the primary cause of yellowing in polyurethane materials?

A1: The yellowing of polyurethane, particularly those derived from aromatic isocyanates like MDI and TDI, is primarily caused by photo-oxidation.[1][2] Ultraviolet (UV) radiation from sunlight triggers a series of chemical reactions within the polymer backbone.[1][3] This process leads to the formation of chromophores, which are chemical groups that absorb light in the visible spectrum, causing the material to appear yellow.[4] The degradation process often involves the oxidation of the methylene group in diphenylmethane diisocyanate (MDI) and can lead to the formation of quinone-imide structures, which are known to be colored.[2][5]

Q2: How does Ethyl 4-[methyl(phenyl)amino]benzoate work to prevent this yellowing?

A2: Ethyl 4-[methyl(phenyl)amino]benzoate acts as a UV absorber.[6] Its primary function is to absorb harmful UV radiation and dissipate it as a small amount of harmless heat.[6] By doing so, it shields the polyurethane polymer from the initial trigger of the degradation cascade, preventing the photo-initiated breakdown of polymer chains.[6] This action helps to maintain the material's structural integrity and aesthetic appearance over time, even with prolonged sun exposure.[6]

Q3: What are the key advantages of using Ethyl 4-[methyl(phenyl)amino]benzoate over other types of UV stabilizers?

A3: Ethyl 4-[methyl(phenyl)amino]benzoate is reported to have an anti-UV effect that is 1.1 to 1.4 times that of some conventional benzophenone or benzotriazole UV absorbers.[7] It exhibits good compatibility with various resin systems, including polyurethanes, and offers excellent resistance to yellowing.[7]

Q4: Can I use Ethyl 4-[methyl(phenyl)amino]benzoate as a standalone solution for preventing yellowing?

A4: While Ethyl 4-[methyl(phenyl)amino]benzoate is an effective UV absorber, for optimal and long-term stabilization, it is often recommended to be used in conjunction with other types of stabilizers, such as Hindered Amine Light Stabilizers (HALS).[8] UV absorbers and HALS work through different, yet complementary, mechanisms. The UV absorber acts as a primary shield against UV radiation, while HALS scavenge free radicals that may still form, thus interrupting the degradation chain reactions.[9] This synergistic combination provides a more robust defense against UV-induced damage.[8][10]

Q5: Are there any safety precautions I should take when handling Ethyl 4-[methyl(phenyl)amino]benzoate?

A5: Yes, it is crucial to handle Ethyl 4-[methyl(phenyl)amino]benzoate with appropriate safety measures. It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[11][12] Always wear protective gloves, clothing, and eye/face protection.[11][13] Ensure you work in a well-ventilated area and wash your hands thoroughly after handling.[11][13] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][14]

II. Troubleshooting Guides

This section provides practical, in-depth solutions to common problems encountered during the application of Ethyl 4-[methyl(phenyl)amino]benzoate for polyurethane stabilization.

Problem 1: My polyurethane is still yellowing, even after adding Ethyl 4-[methyl(phenyl)amino]benzoate.
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Concentration 1. Review your formulation and calculate the weight percentage of the stabilizer. 2. Incrementally increase the concentration in subsequent batches. 3. Perform accelerated weathering tests to determine the optimal loading level.The effectiveness of a UV absorber is concentration-dependent, governed by the Beer-Lambert Law.[9] If the concentration is too low, a significant amount of UV radiation can still penetrate the material and initiate degradation.
Inadequate Dispersion 1. Ensure the stabilizer is fully dissolved in the polyol or another compatible liquid component before mixing with the isocyanate. 2. Use high-shear mixing to ensure uniform distribution throughout the polymer matrix.Poor dispersion leads to localized areas with little to no UV protection, which will act as initiation points for yellowing and degradation.
Incompatibility with Other Additives 1. Review all components in your formulation, including catalysts, surfactants, and flame retardants.[15] 2. Some additives can interfere with the performance of UV stabilizers. For instance, some sulfur-containing compounds can reduce the effectiveness of HALS.[9]Chemical interactions between additives can reduce the efficacy of the UV protection system.
Thermal Degradation During Processing 1. Analyze your processing temperatures and cycle times. 2. High temperatures can cause thermal oxidation, leading to yellowing independent of UV exposure.[2][3]While Ethyl 4-[methyl(phenyl)amino]benzoate is a UV stabilizer, it may not prevent yellowing from purely thermal degradation pathways.
Yellowing of Other Components 1. Certain additives, such as the antioxidant BHT, can cause yellowing under specific conditions.[2]The observed discoloration may not be from the polyurethane itself but from the degradation or reaction of another component in the formulation.
Problem 2: I'm observing a loss of mechanical properties in my polyurethane over time, despite the color remaining stable.
Potential Cause Troubleshooting Steps Scientific Rationale
UV-Induced Chain Scission 1. While the color may be stable, UV radiation can still cause chain scission, leading to a reduction in molecular weight and mechanical strength.[16] 2. Incorporate a Hindered Amine Light Stabilizer (HALS) into your formulation.HALS are radical scavengers that interrupt the degradation cycle, preserving the polymer's molecular integrity even if some UV radiation penetrates the material.[8]
Hydrolytic Degradation 1. Assess the environmental conditions your material is exposed to, particularly humidity. 2. Polyester-based polyurethanes are more susceptible to hydrolysis than polyether-based ones.[17]The breakdown of ester linkages by water can lead to a significant loss of mechanical properties.[18]
Problem 3: The surface of my polyurethane material is becoming brittle and cracking.
Potential Cause Troubleshooting Steps Scientific Rationale
Surface-Concentrated Degradation 1. UV degradation is often a surface phenomenon. The outer layer of the material receives the highest dose of UV radiation. 2. Consider applying a protective topcoat containing a high concentration of UV absorbers.[19]A protective coating can act as a sacrificial layer, shielding the bulk of the polyurethane from harmful UV radiation.[19]
Migration of Stabilizer 1. Low molecular weight additives can sometimes migrate to the surface of the polymer over time. 2. Consider using a higher molecular weight UV stabilizer or one that can be chemically bound to the polymer backbone.Stabilizer migration depletes the bulk of the material from its protective additive, leaving it vulnerable to degradation.

III. Experimental Protocols

Protocol 1: Incorporation of Ethyl 4-[methyl(phenyl)amino]benzoate into a Two-Component Polyurethane System

Objective: To effectively disperse Ethyl 4-[methyl(phenyl)amino]benzoate into a polyurethane formulation to prevent UV-induced yellowing.

Materials:

  • Polyol (e.g., polyester or polyether polyol)

  • Isocyanate (e.g., MDI or TDI)

  • Ethyl 4-[methyl(phenyl)amino]benzoate

  • Catalyst (e.g., dibutyltin dilaurate)[20]

  • Solvent (if applicable, e.g., methyl ethyl ketone)

  • Mixing vessel, high-shear mixer, casting mold

Procedure:

  • Preparation of the Polyol Component (Part A):

    • Accurately weigh the required amount of polyol into the mixing vessel.

    • Calculate the desired concentration of Ethyl 4-[methyl(phenyl)amino]benzoate (typically ranging from 0.5% to 2.0% by weight of the total formulation).

    • Add the Ethyl 4-[methyl(phenyl)amino]benzoate to the polyol.

    • If necessary, gently heat the mixture (e.g., to 50-60°C) while stirring to ensure complete dissolution of the stabilizer.

    • Add any other liquid additives (e.g., catalysts, surfactants) to the polyol component and mix until homogeneous.

  • Mixing and Curing:

    • Ensure the polyol component (Part A) has cooled to the recommended processing temperature.

    • Weigh the stoichiometric amount of the isocyanate component (Part B) and add it to Part A.

    • Immediately begin mixing with a high-shear mixer for the recommended time to ensure a thorough and uniform blend.

    • Pour the mixed polyurethane into the prepared mold.

    • Allow the polyurethane to cure according to the manufacturer's instructions (e.g., at room temperature or in an oven).

Diagram: Experimental Workflow for Stabilizer Incorporation

G cluster_prep Preparation of Part A cluster_reaction Mixing and Curing weigh_polyol Weigh Polyol add_stabilizer Add Ethyl 4-[methyl(phenyl)amino]benzoate weigh_polyol->add_stabilizer dissolve Heat and Mix to Dissolve add_stabilizer->dissolve add_additives Add Other Additives dissolve->add_additives add_isocyanate Add Isocyanate (Part B) add_additives->add_isocyanate high_shear High-Shear Mixing add_isocyanate->high_shear cast Cast into Mold high_shear->cast cure Cure cast->cure

Workflow for incorporating Ethyl 4-[methyl(phenyl)amino]benzoate into polyurethane.

Protocol 2: Accelerated Weathering Test for Yellowing Resistance

Objective: To evaluate the effectiveness of Ethyl 4-[methyl(phenyl)amino]benzoate in preventing the yellowing of polyurethane under simulated environmental conditions.

Materials:

  • Cured polyurethane samples (with and without stabilizer)

  • Accelerated weathering chamber (e.g., QUV tester) equipped with UVA-340 lamps

  • Colorimeter or spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare polyurethane samples of a standardized thickness.

    • Measure the initial color of each sample using a colorimeter, recording the CIE Lab* values. The b* value is a key indicator of yellowness.

  • Accelerated Weathering:

    • Place the samples in the accelerated weathering chamber.

    • Expose the samples to a cycle of UV radiation and condensation to simulate outdoor conditions. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

    • Remove the samples at predetermined intervals (e.g., 100, 250, 500, 1000 hours).

  • Data Analysis:

    • At each interval, measure the color of the samples and record the Lab* values.

    • Calculate the change in yellowness (Δb*) for each sample compared to its initial reading.

    • Plot Δb* versus exposure time for both the stabilized and unstabilized samples to visually compare their performance.

Diagram: Mechanism of UV Protection

G cluster_mech UV Protection Mechanism cluster_unprotected Unprotected Polyurethane UV UV Radiation PU Polyurethane UV->PU Blocked Stabilizer Ethyl 4-[methyl(phenyl)amino]benzoate UV->Stabilizer Absorbed Heat Harmless Heat Stabilizer->Heat Dissipated as Degradation Yellowing & Degradation UV_un UV Radiation PU_un Polyurethane UV_un->PU_un Attacks Degradation_un Yellowing & Degradation PU_un->Degradation_un

Sources

Optimization

Technical Support Center: UV-1 Formulation &amp; Photostability Troubleshooting

Welcome to the Application Science Technical Support Center. As drug development professionals, you understand that formulating photolabile Active Pharmaceutical Ingredients (APIs) requires more than just adding a UV fil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals, you understand that formulating photolabile Active Pharmaceutical Ingredients (APIs) requires more than just adding a UV filter. It requires a mechanistic understanding of photon dynamics, lipid solubility, and physical chemistry.

This guide addresses the most critical experimental challenges encountered when optimizing the concentration of UV-1 —a broad-spectrum photostabilizing agent—for maximum UV protection in pharmaceutical and dermatological formulations.

Diagnostic Workflow: UV-1 Optimization

Before diving into specific troubleshooting scenarios, ensure your experimental design follows our validated optimization logic.

UV1_Optimization N1 Identify API Photolability N2 Screen UV-1 (0.5% - 5.0% w/w) N1->N2 N3 Assess Solubility in Lipid Phase N2->N3 N4 In Vitro UV Testing & HPLC Assay N3->N4 N5 API Recovery > 95%? N4->N5 N6 Optimize Matrix or Add Quencher N5->N6 No N7 Lock Formulation for Scale-up N5->N7 Yes N6->N2 Iterate

Workflow for optimizing UV-1 concentration in pharmaceutical formulations.

Frequently Asked Questions & Troubleshooting

Q: Why does increasing the concentration of UV-1 beyond 3.0% w/w lead to a plateau or even a decrease in photoprotection for our API?

A: It is a common misconception that increasing the concentration of a UV absorber linearly increases photoprotection. The causality here lies in lipid solubility and molecular aggregation .

UV-1 is highly lipophilic. When its concentration exceeds the solubilization capacity of your formulation's oil phase, the UV-1 molecules begin to aggregate and crystallize. Crystallization drastically reduces the effective surface area and the molar absorptivity of the filter. Furthermore, aggregated UV filters can act as photosensitizers, transferring absorbed energy to the API rather than dissipating it as heat. To resolve this, you must optimize the lipid phase to ensure complete solvation, as insufficient oil wetting is a primary cause of suboptimal UV filter performance, a phenomenon well-documented in [1].

Empirical Data Summary: Table 1: Quantitative Optimization of UV-1 Concentration in a Standard O/W Emulsion (10 J/cm² UV Dose)

UV-1 Concentration (% w/w)API Recovery Post-Irradiation (%)UV-1 Retention (%)Physical StabilityMechanistic Observation
0.5% 42.1 ± 1.268.4StableInsufficient molar absorptivity; high photon penetration.
1.5% 78.5 ± 0.982.1StableModerate protection; susceptible to triplet-state degradation.
3.0% 96.2 ± 0.594.5StableOptimal protection; self-quenching effect stabilizes the matrix.
5.0% 91.4 ± 1.889.2Phase SeparationExceeds lipid solubility; aggregation reduces effective surface area.

Q: We are observing a spectral shift and loss of UV-A protection over time during our stability runs. Is UV-1 degrading, and how can we prevent this?

A: Yes, UV-1 is likely degrading. Similar to other broad-spectrum absorbers, UV-1 can undergo photoisomerization or keto-enol tautomerism upon continuous UV exposure. When UV-1 absorbs a photon, it enters an excited singlet state and may cross over to a highly reactive triplet state. If it cannot dissipate this energy quickly via non-radiative decay (heat), it degrades, leading to a loss of absorptive capacity.

Solution: You must introduce a triplet-state quencher (e.g., Octocrylene) or encapsulate the UV-1. Encapsulation in nanostructured lipid carriers (NLCs) physically separates the UV-1 from the API and restricts its molecular mobility, favoring heat dissipation over chemical degradation. This mechanism is strongly supported by recent advancements in [2].

Q: How does the formulation matrix (e.g., transparent hydrogel vs. opaque cream) dictate the required optimal UV-1 concentration?

A: The optical properties of the vehicle fundamentally alter photon dynamics. A transparent hydrogel allows UV light to pass directly through; thus, UV-1 must rely entirely on its intrinsic molar absorptivity to intercept photons before they hit the API.

Conversely, an oil-in-water (O/W) cream is an opaque emulsion that scatters light. This scattering increases the optical path length of the photons, giving UV-1 exponentially more opportunities to absorb them. Consequently, you will require a higher concentration of UV-1 in a gel compared to a cream to achieve the exact same level of photoprotection. This optical dynamic is a critical factor in the [3].

Standard Operating Procedure: Self-Validating Assay for UV-1 Optimization

To ensure trustworthiness in your data, you cannot rely solely on final API concentration. You must utilize a self-validating system that accounts for thermal degradation and extraction losses. Implement the following step-by-step methodology, adapted from established protocols for the [4].

Step 1: System Suitability & Dark Control Validation Prepare lipid-based emulsions containing 0.5%, 1.5%, 3.0%, and 5.0% w/w UV-1 alongside the target API. Before irradiation, place an identical set of plates in a dark chamber at the exact temperature of the solar simulator. Validation Logic: If the API degrades in the dark control, the instability is thermal/chemical, not photochemical, which immediately invalidates the UV-1 optimization run.

Step 2: Substrate Application Apply exactly 1.3 mg/cm² of each formulation onto roughened PMMA (polymethyl methacrylate) plates. The roughness simulates human skin topography, ensuring realistic film thickness and optical scattering.

Step 3: Calibrated Irradiation Expose the PMMA plates to a xenon arc solar simulator. Use chemical actinometry (e.g., potassium ferrioxalate) rather than just a radiometer to validate the exact photon dose absorbed by the surface (target: 10 J/cm² UVA/UVB).

Step 4: Extraction & HPLC-DAD Analysis Immerse the plates in a validated extraction solvent (e.g., 50:50 Methanol/Acetonitrile) and sonicate for 15 minutes. Quantify the remaining API and UV-1 via HPLC with Diode-Array Detection (DAD) to track both concentration and spectral shifts.

Step 5: Mass Balance Validation (Critical) Calculate the total mass of the intact API plus the mass of all identified photoproduct peaks. Validation Logic: The sum must equal 100% (±2%) of the initial API concentration. If the mass balance falls below 98%, your extraction protocol is failing, or volatile photoproducts are escaping, meaning your photoprotection data cannot be trusted.

References
  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - Pharmaceutics (MDPI) -[Link]

  • Photostability of Topical Agents Applied to the Skin: A Review - International Journal of Molecular Sciences (PMC) -[Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - Molecules (PMC) -[Link]

Troubleshooting

Technical Support Center: Troubleshooting Dispersion of Ethyl 4-[methyl(phenyl)amino]benzoate

Welcome to the Application Support Center You are likely here because your resin formulation is exhibiting haze, seeding (crystallization), or inconsistent cure speeds.[1] As a Senior Application Scientist, I understand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center

You are likely here because your resin formulation is exhibiting haze, seeding (crystallization), or inconsistent cure speeds.[1] As a Senior Application Scientist, I understand that working with Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) presents unique challenges compared to standard amine synergists like EDB (Ethyl 4-dimethylaminobenzoate).

While EMPAB offers distinct advantages—typically lower volatility and reduced migration due to the bulky phenyl group—that same phenyl group drastically alters its solubility parameters. It increases hydrophobicity and promotes


 stacking, making the molecule eager to recrystallize (crash out) if not solubilized correctly.[1]

This guide moves beyond basic mixing instructions. We will analyze the thermodynamics of the failure and implement self-validating protocols to ensure a stable, homogeneous resin.

Module 1: The Diagnostics (Identify Your Failure Mode)

Before applying a fix, we must characterize the instability. Use this decision matrix to identify the root cause.

Visual Diagnostic Table
SymptomAppearanceRoot CauseImmediate Action
The "Sugar" Effect Visible, sand-like grains at the bottom of the vessel.Incomplete Solubilization. The solid never fully dissolved; shear was insufficient, or temperature was too low.Apply Protocol A (High-Shear Thermal Dissolution).
The "Cloudy" Haze Milky opacity that appears after cooling.Supersaturation / Phase Separation. The compound dissolved hot but crystallized upon cooling due to polarity mismatch.Apply Protocol B (The Monomer Cut).
The "Oiling Out" Small, liquid droplets suspended in the resin (looks like vinaigrette).Polarity Incompatibility. The EMPAB is in a liquid state but immiscible with the oligomer backbone (common in highly polar Urethane Acrylates).Apply Protocol C (Solubility Parameter Matching).

Module 2: The "Why" – Solubility Physics

To solve the dispersion, you must understand the molecule. Standard EDB has two methyl groups—small and relatively flexible. Your molecule, EMPAB , replaces one methyl with a Phenyl ring .[1]

  • Steric Bulk: The phenyl ring makes the molecule larger and more rigid, requiring more free volume in the resin to dissolve.

  • Aromatic Stacking: The phenyl rings on adjacent EMPAB molecules attract each other (

    
     interactions), creating a strong thermodynamic drive to re-crystallize rather than stay solvated in the resin.
    
  • Hydrophobicity: EMPAB is significantly more hydrophobic than EDB. If you are formulating into hydrophilic backbones (e.g., high-PEG content or acid-functionalized resins), the EMPAB will be rejected by the matrix.[1]

Module 3: Experimental Protocols

Protocol A: The "Monomer Cut" Method (Recommended)

Best for: Preventing recrystallization and ensuring long-term stability.[1]

The Logic: Never add solid EMPAB directly to a high-viscosity oligomer. The diffusion rate is too slow. Instead, create a "concentrate" using a low-viscosity, high-solvency monomer.[1]

The Workflow:

  • Select the Carrier: Choose a monomer with high solvency power.

    • Excellent: HDDA (1,6-Hexanediol diacrylate), TMPTA, or IBOA.[1]

    • Poor:[1][2] Highly ethoxylated monomers (e.g., PEG-400 DA) or water-soluble acrylates.[1]

  • Calculate Ratio: Prepare a 10-20% solution of EMPAB in the chosen monomer.

  • Thermal Cycle: Heat the monomer to 45–50°C . Add EMPAB under agitation.

    • Warning: Do not exceed 60°C to avoid premature polymerization of the monomer.

  • Integration: Once clear, add this "liquid concentrate" to your main oligomer resin under medium shear.

MonomerCut cluster_0 Step 1: Solubilization cluster_1 Step 2: Integration Monomer High Solvency Monomer (e.g., HDDA) Heat Heat to 50°C + Agitation Monomer->Heat EMPAB Solid EMPAB (Crystalline) EMPAB->Heat Concentrate Stable Liquid Concentrate Heat->Concentrate Dissolution Final Homogeneous Formulation Concentrate->Final Add slowly Oligomer Viscous Oligomer (Main Resin) Oligomer->Final Medium Shear

Figure 1: The Monomer Cut Workflow converts the crystalline solid into a liquid concentrate before introduction to the viscous resin, preventing shock-crystallization.[1]

Protocol B: Eutectic Liquid Blending

Best for: Formulations with strict viscosity limits where adding extra monomer is impossible.

The Logic: EMPAB can form a eutectic mixture with liquid photoinitiators (like Omnirad 1173 or liquid Benzophenone derivatives). When mixed at specific ratios, the melting point of the blend drops below room temperature, creating a stable liquid that is easy to disperse.

Step-by-Step:

  • Ratio: Start with a 1:1 ratio by weight of EMPAB and a liquid photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone).[1]

  • Melt: Heat the mixture to roughly 40°C until both components fuse into a single liquid phase.

  • Cool & Check: Allow to cool to room temperature. If it remains liquid, use this blend as your single photoinitiator package.[1]

Module 4: Validation (The "Hegman" Check)

You cannot rely on your eyes alone. Micro-crystals can exist invisibly, acting as seeds for future failure.[1] You must use a Hegman Gauge (Fineness of Grind Gauge) .[1][3]

Validation Procedure (ASTM D1210 adapted):

  • Place a droplet of your final resin on the deep end (100 µm) of the Hegman gauge.

  • Draw the scraper down slowly and evenly.[4]

  • Pass Criteria:

    • 0-10 µm: Excellent dispersion.[1] Stable.

    • 10-25 µm: Acceptable for matte coatings; risky for high-gloss.[1]

    • >25 µm or Streaks: Fail. The EMPAB is re-crystallizing.

Frequently Asked Questions (FAQ)

Q1: Can I just heat the entire resin batch to dissolve the EMPAB? A: This is risky. While heating the oligomer reduces viscosity and aids dissolution, cooling a large viscous mass is slow. This "tempering" phase often keeps the resin in the "metastable zone" for too long, encouraging the growth of large crystals (Ostwald ripening). The Monomer Cut (Protocol A) is safer because the monomer stabilizes the EMPAB before it ever touches the incompatible oligomer.

Q2: My resin is clear initially but turns hazy after 3 days. Why? A: This is a classic Supersaturation Failure . You likely exceeded the solubility limit of EMPAB in that specific matrix.

  • Fix: Reduce the EMPAB loading or introduce a "coupling monomer" with intermediate polarity (like IBOA or PEA) to bridge the gap between the hydrophobic EMPAB and your resin.

Q3: Is EMPAB a direct replacement for EDB? A: Chemically, yes (both are amine synergists).[1] Physically, no.[1] EMPAB is more hydrophobic. If you swap EDB for EMPAB 1:1, you must re-validate solubility.[1] You may need to slightly increase the concentration of polar monomers to maintain compatibility.

References

  • Covestro Solution Center. (n.d.).[1] UV-curing resins & Amine Synergists.[1][5][6][7] Retrieved from [Link][1]

  • PCI Magazine. (2022).[1] New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]

  • ASTM International. (2005).[1] ASTM D1210-05: Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gauge.

  • RadTech Europe. (1989).[1] Applications and properties of amine synergists in UV and EB curable coatings. Retrieved from [Link][1]

  • Meridian Adhesives. (2026).[1] Tech Tip 17 - Identifying Particles in Epoxy Adhesives Using Hegman Gauge Analysis. Retrieved from [Link]

Sources

Optimization

Preventing photodegradation of "Ethyl 4-[methyl(phenyl)amino]benzoate" during processing

Welcome to the Technical Support Center for the handling and processing of Ethyl 4-[methyl(phenyl)amino]benzoate . This compound is a highly conjugated, tertiary amine derivative of p-aminobenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and processing of Ethyl 4-[methyl(phenyl)amino]benzoate . This compound is a highly conjugated, tertiary amine derivative of p-aminobenzoic acid. While its structural properties make it highly valuable in photochemical and synthetic applications, they also render it exceptionally susceptible to rapid photodegradation under standard laboratory conditions.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to provide mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the structural integrity of your compound during processing.

Part 1: Mechanistic Insight – The "Why" Behind the Instability

Ethyl 4-[methyl(phenyl)amino]benzoate features an extended


-conjugation system encompassing the N-phenyl ring, the nitrogen lone pair, and the electron-withdrawing ethyl benzoate group.

When exposed to ambient UV or visible light, the molecule undergoes a rapid Intramolecular Charge Transfer (ICT) [1]. This transition excites the molecule from its ground state (


) to an excited singlet state (

). Due to the "amino conjugation effect," the molecule efficiently undergoes intersystem crossing to a highly reactive triplet state (

)[1]. If dissolved oxygen (

) is present in the solvent, the triplet state transfers energy to create Reactive Oxygen Species (ROS), initiating a radical cascade that leads to N-demethylation, oxidation of the amino group, and eventual polymerization[2].

Understanding this causality is critical: Light is the initiator, but oxygen is the propagator. You must neutralize both to achieve absolute stability.

Part 2: Troubleshooting & FAQs

Q: Why does my solution turn yellow or brown within hours of preparation on the benchtop? A: This discoloration is the macroscopic evidence of photo-oxidation and di/tri-polymerization of intermediates[2]. The compound absorbs strongly in the UVA/UVB region. Standard fluorescent laboratory lighting emits sufficient UV radiation to trigger the ICT state. When exposed to dissolved oxygen, the molecule forms colored quinonoid or polymerized degradants[3]. Actionable Fix: Transition all handling to actinic (gold/yellow) lighting environments and use low-actinic amber glassware.

Q: I am observing a loss of assay during rotary evaporation, even when using amber flasks. What is causing this? A: While amber glass blocks >99% of light below 400 nm, thermal concentration in a water bath accelerates the propagation of radical chain reactions that were likely initiated by trace light exposure prior to evaporation. Heat amplifies the kinetics of the ROS-driven cleavage of the C-N bond[4]. Actionable Fix: Sparge your processing solvent with Argon for 15 minutes prior to dissolution to remove dissolved


, effectively starving the radical propagation pathway.

Q: My HPLC chromatograms show a growing impurity peak eluting before the main peak. What is this? A: This is typically the N-demethylated photoproduct (Ethyl 4-(phenylamino)benzoate). The loss of the methyl group exposes a secondary amine, increasing the polarity of the molecule and causing it to elute earlier on a standard reversed-phase C18 column. Actionable Fix: Use amber HPLC autosampler vials and maintain the autosampler temperature at 4°C to suppress the kinetics of any residual radical reactions while queued for injection.

Part 3: Quantitative Degradation Data

To illustrate the critical need for environmental controls, the following table summarizes the degradation kinetics of the compound under various processing conditions.

Table 1: Kinetics of Ethyl 4-[methyl(phenyl)amino]benzoate Photodegradation (0.1 mg/mL in Acetonitrile)

Lighting ConditionSolvent StateHalf-Life (

)
Primary Degradant Observed
Ambient FluorescentAerated4.2 hoursN-demethylated product
Ambient FluorescentDegassed (Ar)18.5 hoursN-demethylated product
Amber Glass / AmbientAerated>72 hoursTrace N-oxides
Actinic Lighting Degassed (Ar) >14 days None detected

Part 4: Self-Validating Experimental Protocols

Do not assume your light-shielding measures are adequate. The following protocols are designed to be self-validating systems, ensuring that any degradation observed can be definitively isolated to either photochemical or thermal pathways.

Protocol 1: Light-Shielded Processing and Self-Validation

Causality: Shielding prevents the initial


 transition. Degassing removes the 

required to trap the triplet state, preventing ROS formation.
  • Solvent Degassing: Sparge the processing solvent (e.g., Acetonitrile or Methanol) with ultra-high purity Argon for 15 minutes. Reasoning: This displaces dissolved oxygen, neutralizing the secondary degradation pathway.

  • Actinic Environment Setup: Turn off standard fluorescent lights. Utilize yellow/gold actinic lighting (cutoff < 500 nm) in the fume hood.

  • Dissolution: Dissolve the compound in the degassed solvent using low-actinic amber glassware.

  • Self-Validation (The "Dark Control"): Prepare two 1 mL aliquots of the solution.

    • Wrap Aliquot A entirely in aluminum foil (Dark Control).

    • Leave Aliquot B exposed to ambient lab light for 4 hours.

    • Analyze both via HPLC. If Aliquot A shows >99.5% purity while Aliquot B shows degradation, your shielding protocol is validated for your specific lab environment.

Protocol 2: HPLC-UV Analytical Monitoring

Causality: Accurate quantification requires suppressing on-column and in-vial degradation during the analytical run.

  • Sample Preparation: Dilute samples to 0.1 mg/mL using degassed mobile phase. Transfer immediately to amber HPLC autosampler vials.

  • Chromatographic Setup:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid). Reasoning: Formic acid ensures the amine remains protonated, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Autosampler Temperature: 4°C. Reasoning: Suppresses thermal degradation of any pre-formed radical intermediates.

  • Detection: Set UV detector to 310 nm (approximate

    
     of the conjugated system).
    

Part 5: Photodegradation Pathway Visualization

The following diagram maps the mechanistic flow of the compound's degradation and the exact points where the troubleshooting mitigations intervene.

Photodegradation_Workflow S0 Ethyl 4-[methyl(phenyl)amino]benzoate (Ground State) S1 Excited Singlet State (S1) Intramolecular Charge Transfer S0->S1 UV/Vis Photon Absorption T1 Triplet State (T1) via Intersystem Crossing S1->T1 Amino Conjugation Effect ROS Reactive Oxygen Species (ROS) & Radical Intermediates T1->ROS O2 Interaction Degradation Photodegradation Products (N-Demethylation & N-Oxides) ROS->Degradation Irreversible Cleavage Mitigation1 Actinic Light / Amber Glass Mitigation1->S0 Prevents Excitation Mitigation2 Argon/N2 Sparging Mitigation2->T1 Quenches Triplet State

Mechanistic pathway of photodegradation and targeted mitigations for processing.

References

  • Yang, J. S., et al. "Excited-State Behavior of N-Phenyl-Substituted trans-3-Aminostilbenes: Where the 'm-Amino Effect' Meets the 'Amino-Conjugation Effect'." The Journal of Physical Chemistry A, ACS Publications, 2005. URL: [Link]

  • Lanzafame, G., et al. "Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals." Molecules, PMC, 2017. URL: [Link]

  • Mao, L., et al. "Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter." Water Research, PubMed, 2013. URL: [Link]

  • Zhang, Y., et al. "Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process." MDPI, 2019. URL: [Link]

Sources

Troubleshooting

Side reactions of "Ethyl 4-[methyl(phenyl)amino]benzoate" in polymerization

Topic: Troubleshooting Side Reactions in Photopolymerization Technical Overview Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) is a specialized tertiary amine synergist (co-initiator). Unlike the more common Ethyl 4-(dime...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in Photopolymerization

Technical Overview

Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) is a specialized tertiary amine synergist (co-initiator). Unlike the more common Ethyl 4-(dimethylamino)benzoate (EDB), EMPAB contains an N-phenyl group. This structural modification alters its electron-donating capability and radical stability, impacting both cure speed and side-reaction profiles.

It functions primarily via Type II Photoinitiation :

  • Electron Transfer: The excited photoinitiator (e.g., Benzophenone, TX) abstracts an electron from the EMPAB nitrogen.

  • Proton Transfer: A proton is transferred from the N-methyl group to the photoinitiator.

  • Radical Generation: This generates an

    
    -aminoalkyl radical on the N-methyl group, which initiates polymerization.
    

Critical Constraint: Because EMPAB has only one N-methyl group (unlike EDB's two), its theoretical hydrogen-donor capacity is lower, and the N-phenyl group reduces nitrogen basicity. This changes the kinetic balance, often requiring precise stoichiometric tuning to avoid side reactions.

Troubleshooting Modules (Q&A)

Module A: Discoloration & Optical Instability (Yellowing)

Q: Why does my clear coat develop a yellow tint immediately after curing?

A: The issue is likely "Amine Blush" or Quinoid formation caused by oxidative degradation.

The Mechanism: Aromatic amines are inherently prone to oxidation. While the


-amino radical initiates the polymer, unreacted amine or radical intermediates can react with oxygen or the photoinitiator byproducts to form iminoquinone-type structures .
  • EMPAB Specifics: The N-phenyl group extends the conjugation system. When this amine oxidizes, the resulting conjugated species (e.g., N-phenyl-quinone imine) absorbs strongly in the blue region, appearing intensely yellow/brown.

Troubleshooting Steps:

  • Check Stoichiometry: Excess amine that does not participate in initiation remains in the matrix and slowly oxidizes.

    • Action: Titrate the EMPAB concentration downwards. Start at a 1:1 molar ratio with the Photoinitiator (PI) and reduce by 10% increments.

  • Review Light Source: High-energy UV-C (<280 nm) can directly degrade the N-phenyl bond.

    • Action: Switch to LED curing (365nm/395nm) to minimize direct photolysis of the amine backbone.

  • Add Stabilizers:

    • Action: Incorporate a Hindered Amine Light Stabilizer (HALS) that does not interfere with cure (e.g., non-basic HALS) to scavenge oxidative byproducts.

Visualizing the Yellowing Pathway:

YellowingMechanism EMPAB EMPAB (Amine) Radical α-Amino Radical EMPAB->Radical H-Abstraction (UV) Quinoid Quinoid Species (YELLOW COLOR) EMPAB->Quinoid Direct Oxidation (Aging) Polymer Polymer Network Radical->Polymer Initiation Peroxyl Peroxyl Radical (Inactive) Radical->Peroxyl + O2 (Inhibition) Peroxyl->Quinoid Oxidation/Degradation

Caption: Figure 1.[1] The bifurcation of the amine radical. While pathway A leads to polymerization, pathway B (reaction with Oxygen) leads to colored quinoid byproducts.

Module B: Surface Tackiness (Oxygen Inhibition)

Q: The bulk material cures hard, but the surface remains tacky. Is the amine failing?

A: The amine is likely being consumed by oxygen faster than it can initiate the surface cure.

The Mechanism: Oxygen is a radical scavenger. It reacts with the growing polymer chain to form a stable peroxyl radical, stopping the reaction. EMPAB acts as an "oxygen scavenger" by reacting with these peroxyl radicals to regenerate a reactive amino radical.

  • The EMPAB Constraint: The N-phenyl group stabilizes the radical via resonance. While this is good for storage stability, it might make the radical less reactive toward Oxygen compared to aliphatic amines (like MDEA).

Troubleshooting Steps:

  • Increase Intensity, Not Concentration: Simply adding more EMPAB increases yellowing (see Module A).

    • Action: Increase the peak irradiance (mW/cm²) of your lamp. This generates a burst of radicals that consumes surface oxygen faster than it can diffuse in.

  • Hybrid Synergist Approach:

    • Action: Blend EMPAB with a small amount of an aliphatic amine (e.g., N-methyldiethanolamine) specifically for surface cure, using EMPAB for through-cure properties.

  • Barrier Curing:

    • Action: If possible, cure under nitrogen or cover the sample with a film to physically block oxygen, allowing the EMPAB to focus on initiation rather than scavenging.

Module C: Migration & Biocompatibility

Q: We are detecting EMPAB in our leaching studies (HPLC). How do we fix this?

A: EMPAB is a small molecule (non-polymerizable) and will migrate if not fully consumed.

The Mechanism: Unlike "acrylated amines" which bond into the polymer backbone, EMPAB is a free molecule. It only becomes bound if the radical on the methyl group initiates a chain and that chain terminates into the network. Any EMPAB that acts merely as a proton shuttle or remains unreacted is free to migrate.

Troubleshooting Steps:

  • Maximize Conversion:

    • Action: Run a Double Bond Conversion analysis (FTIR). If conversion is low (<80%), the matrix is loose, facilitating migration. Increase exposure dose (J/cm²).

  • Switch to Polymerizable Analogues:

    • Action: If leaching is a "kill" criteria (e.g., medical devices), replace EMPAB with an acrylated amine synergist (e.g., an amine-modified polyether acrylate). These react into the backbone, reducing migration to near zero.

  • Purification:

    • Action: For high-value applications, a post-cure solvent wash (e.g., Isopropanol) can remove surface-migrated amine, though this is a temporary fix.

Experimental Protocols

Protocol 1: Quantifying Residual EMPAB (Leaching Potential)

Use this to validate if the side reaction is "incomplete consumption."

Method: High-Performance Liquid Chromatography (HPLC) Target: Unreacted Ethyl 4-[methyl(phenyl)amino]benzoate.

  • Sample Prep: Cure polymer film (100 µm). Weigh 1.0g.

  • Extraction: Immerse in 10mL Acetonitrile (ACN) for 24 hours at 37°C.

  • Filtration: Filter extract through 0.45 µm PTFE filter.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: 70:30 ACN:Water (Isocratic).

    • Detector: UV-Vis at 300 nm (The N-phenyl benzoate chromophore absorbs strongly here).

    • Flow Rate: 1.0 mL/min.

  • Calculation: Compare peak area against a standard calibration curve of pure EMPAB.

Protocol 2: Measuring Oxygen Inhibition Efficiency

Use this to determine if EMPAB is effectively mitigating oxygen side-reactions.

Method: FTIR-ATR (Attenuated Total Reflectance)

  • Setup: Apply liquid resin to the ATR crystal.

  • Measurement A (Bottom/Bulk): Cure through the resin. The crystal measures the bottom surface (no oxygen exposure).

  • Measurement B (Top/Air): Cure a separate thin film on a glass slide. Flip and press the air-exposed side onto the ATR crystal.

  • Analysis: Monitor the acrylate peak at 810 cm⁻¹ or 1635 cm⁻¹ .

  • Equation:

    
    
    
    • Target: < 10% difference. If >10%, EMPAB concentration or reactivity is insufficient.

Mechanistic Visualization

The following diagram illustrates the critical balance between the desired Polymerization pathway and the competing Oxygen Inhibition pathway that EMPAB must manage.

PhotopolymerizationCycle cluster_initiation Type II Initiation Cycle cluster_reaction Competition: Cure vs. Side Reaction PI Photoinitiator (Ground State) PI_Excited PI* (Triplet State) PI->PI_Excited UV Light Exciplex [PI...EMPAB] Exciplex PI_Excited->Exciplex + EMPAB EMPAB_Node EMPAB (Synergist) Radical_Pair Radical Pair (PI-H• + Amine•) Exciplex->Radical_Pair e- / H+ Transfer Polymer_Chain Polymer Chain Growth Radical_Pair->Polymer_Chain Initiation (Desired) Peroxyl_Rad Peroxyl Radical (Dead/Slow) Radical_Pair->Peroxyl_Rad + O2 (Inhibition) Monomer Acrylate Monomer Oxygen Atmospheric O2 Polymer_Chain->Monomer Propagation Peroxyl_Rad->EMPAB_Node H-Abstraction (Regeneration)

Caption: Figure 2. The Type II initiation cycle.[2][3][4] Note the competition between Monomer (Green path) and Oxygen (Red path). EMPAB is consumed in both, but only the Green path yields polymer.

References

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.
  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • Davidson, R. S. (1993). "The chemistry of photoinitiators—some recent developments". Journal of Photochemistry and Photobiology A: Chemistry, 73(1), 81-96.
  • Esfandiari, P., et al. (2013). "Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings". RadTech Europe.[5] Link

  • Studer, K., et al. (2003). "Overcoming oxygen inhibition in UV-curing of acrylate coatings by carbon dioxide inerting, Part I". Progress in Organic Coatings, 48(1), 92-100. (Contextualizes the kinetics of oxygen inhibition vs.

Sources

Optimization

Technical Support Center: Long-Term Stability of Ethyl 4-[methyl(phenyl)amino]benzoate

Welcome to the technical resource center for researchers and industry professionals working with amino-benzoate derivatives. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to address c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for researchers and industry professionals working with amino-benzoate derivatives. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to address challenges related to the long-term stability of Ethyl 4-[methyl(phenyl)amino]benzoate in outdoor applications.

Senior Application Scientist's Note: It is critical to distinguish the subject of this guide, Ethyl 4-[methyl(phenyl)amino]benzoate, from a similarly named but structurally different compound commonly known as UV-1 : Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS 57834-33-0). The latter is a formamidine-based UV absorber. Due to frequent confusion, this guide will focus on the tertiary amine structure as requested but will also address the stability of the formamidine where clarification is necessary. Their degradation pathways differ significantly.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is Ethyl 4-[methyl(phenyl)amino]benzoate and what are its expected applications?

Ethyl 4-[methyl(phenyl)amino]benzoate is an organic compound featuring a tertiary amine (N-methyl-N-phenyl) attached to a benzoate ester. Its structure, with conjugated aromatic rings and a nitrogen lone pair, gives it UV-absorbing properties. While less common than commercial stabilizers like the aforementioned UV-1, it serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and potentially as a niche UV absorber or photostabilizer in polymeric systems.[1][2] Aromatic amines are foundational components in a wide range of industrial chemical syntheses.[1]

Q2: What are the primary environmental factors that will degrade this compound in an outdoor setting?

The long-term stability of Ethyl 4-[methyl(phenyl)amino]benzoate is primarily challenged by a combination of environmental stressors:

  • Ultraviolet (UV) Radiation: As a UV-absorbing molecule, it is inherently susceptible to photodegradation. Prolonged exposure can lead to photo-oxidation, particularly at the electron-rich tertiary amine center.[3] Aromatic amines are known to discolor in the presence of sunlight.[4]

  • Humidity/Moisture: Water can induce the hydrolysis of the ethyl ester bond, especially under acidic or alkaline conditions, reverting the compound to 4-[methyl(phenyl)amino]benzoic acid and ethanol.[5]

  • Temperature: Elevated temperatures accelerate the rates of both photodegradation and hydrolysis.[6] Thermal-oxidative aging is a major concern for organic materials used outdoors.[7]

  • Oxygen: Atmospheric oxygen is a key reactant in photo-oxidation pathways, leading to the formation of colored degradation products and a loss of performance.[3]

  • pH (Acid Rain): Acidic conditions can catalyze ester hydrolysis, significantly reducing the compound's half-life in a formulation.[8]

Q3: What are the typical signs of degradation I should watch for in my experiments?

Users typically encounter two primary indicators of instability:

  • Discoloration (Yellowing/Browning): This is the most common visual cue. The oxidation of aromatic amines often produces highly colored conjugated byproducts.[3] This is a well-documented failure mode for materials that are not adequately stabilized.

  • Loss of Performance: If used as a UV absorber, a key sign of degradation is the loss of absorbance in the target UV range (typically measured via UV-Vis spectrophotometry). This compromises the protective function of the compound for the host material.

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you might encounter during your stability studies or application development.

Issue 1: My polymer/coating containing the compound is rapidly yellowing upon outdoor exposure.
  • Plausible Cause: This is a classic symptom of photo-oxidation of the aromatic amine moiety. The tertiary amine is susceptible to attack by radical species generated by UV absorption, leading to the formation of colored, oxidized byproducts. Light and oxygen are the primary drivers of this process.[3][9]

  • Troubleshooting Steps:

    • Confirm the Identity: First, verify that you are using Ethyl 4-[methyl(phenyl)amino]benzoate and not the formamidine UV-1. While both can yellow, their mechanisms differ.

    • Incorporate a Co-stabilizer: This compound should not be used in isolation. Formulate it with a Hindered Amine Light Stabilizer (HALS). HALS function as radical scavengers, which will interrupt the oxidation cycle that attacks the amine, thereby preserving its structure and preventing discoloration.[10]

    • Conduct Control Experiments: Expose a sample protected from UV light (dark control) but at the same temperature and humidity. If it does not yellow, UV exposure is confirmed as the primary cause.

Issue 2: Analytical testing (HPLC) of aged samples shows a decreasing peak for the parent compound and a new, more polar peak appearing over time.
  • Plausible Cause: This pattern strongly suggests ester hydrolysis. The degradation product, 4-[methyl(phenyl)amino]benzoic acid, is more polar than the parent ethyl ester and will thus have a shorter retention time on a reverse-phase HPLC column. This is often accelerated by moisture and either acidic or alkaline conditions in the formulation.[5]

  • Troubleshooting Steps:

    • Characterize the New Peak: Use a reference standard of 4-[methyl(phenyl)amino]benzoic acid to confirm the identity of the new peak by comparing retention times. For more rigorous confirmation, collect the fraction and analyze it via mass spectrometry.

    • Assess Environmental pH: Evaluate the pH of your formulation or the surface of your material. If it is outside the neutral range (pH 6-8), the rate of hydrolysis will be significantly increased.[8] Consider adding buffering agents if appropriate for your system.

    • Minimize Water Content: Ensure the compound and other components in your formulation are anhydrous before mixing and processing. Use moisture-resistant packaging for storage.[6]

Issue 3 (Addressing the Common Mix-up): I'm using UV-1 (CAS 57834-33-0) and it's failing in a high-humidity environment.
  • Plausible Cause: You are observing the hydrolysis of the formamidine group (-N=CH-N-). This chemical bond is known to be sensitive to water, breaking down to form an amine (N-methylaniline) and an amide, which can further hydrolyze. This is a different and often faster degradation pathway than the ester hydrolysis or photo-oxidation of the tertiary amine discussed above.

  • Troubleshooting Steps:

    • Confirm the Mechanism: The primary degradation products will be N-methylaniline and Ethyl 4-formamidobenzoate. These can be detected via GC-MS or LC-MS analysis.

    • Control for Humidity: This specific UV absorber is less suitable for applications involving constant, high humidity unless the polymer matrix itself provides an excellent moisture barrier.

    • Consider an Alternative Stabilizer: For high-humidity applications, a benzotriazole or benzophenone-type UV absorber, which lacks a readily hydrolyzable group, may offer better long-term stability.[10]

Part 3: In-Depth Experimental Protocols
Protocol 1: Accelerated Weathering for Stability Assessment

This protocol simulates long-term outdoor exposure in a controlled laboratory setting to assess the stability of your formulation.[5]

Objective: To determine the rate of degradation (discoloration and chemical decomposition) under simulated sunlight, temperature, and moisture.

Apparatus: QUV Accelerated Weathering Tester or equivalent environmental chamber equipped with UVA-340 fluorescent lamps, condensation system, and temperature control.

Methodology:

  • Sample Preparation: Prepare thin films or plaques of your polymer/coating containing a precise concentration (e.g., 0.5% by weight) of Ethyl 4-[methyl(phenyl)amino]benzoate. Prepare at least three replicates for each time point. Also, prepare control samples containing no stabilizer and samples containing a benchmark stabilizer.

  • Initial Measurements (Time = 0):

    • Colorimetry: Measure the initial color coordinates (L, a, b) of each sample using a calibrated spectrophotometer. The b value (yellowness index) is most critical.

    • Chemical Analysis: Retain at least three initial samples for baseline chemical analysis via HPLC (see Protocol 2).

  • Accelerated Weathering Cycle: Program the chamber to run a standard outdoor simulation cycle, such as ASTM G154 Cycle 1:

    • UV Exposure: 8 hours of UV irradiation at 60°C using UVA-340 lamps.

    • Condensation: 4 hours of condensation (dark) at 50°C.

    • Total Duration: Run the test for a total of 500, 1000, and 2000 hours.

  • Interim and Final Measurements:

    • At each time point (e.g., 500, 1000, 2000 hours), remove a set of samples from the chamber.

    • Repeat the colorimetry measurements to determine the change in yellowness index (Δb*).

    • Perform chemical analysis via HPLC to quantify the remaining percentage of the active compound.

  • Data Analysis: Plot the change in yellowness index (Δb*) and the percentage of remaining compound against exposure time. Compare the performance to the control and benchmark samples.

Protocol 2: HPLC-UV Method for Quantifying Degradation

This protocol provides a reliable method for separating and quantifying Ethyl 4-[methyl(phenyl)amino]benzoate and its primary hydrolytic degradation product.[9]

Objective: To determine the concentration of the parent compound in samples before and after aging.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standards for Ethyl 4-[methyl(phenyl)amino]benzoate and 4-[methyl(phenyl)amino]benzoic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the aged polymer/coating sample.

    • Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) and then dilute with acetonitrile to precipitate the polymer.

    • Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of Ethyl 4-[methyl(phenyl)amino]benzoate (approx. 310-320 nm, must be determined empirically).

  • Calibration: Prepare a series of standard solutions of the reference compound at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Inject these to create a calibration curve of peak area versus concentration.

  • Analysis: Inject the prepared samples. Identify the peak corresponding to Ethyl 4-[methyl(phenyl)amino]benzoate by its retention time.

  • Quantification: Use the calibration curve to calculate the concentration of the compound in each sample. Express the result as a percentage of the initial (Time = 0) concentration.

Part 4: Data Interpretation & Degradation Pathways
Interpreting Stability Data

The combination of colorimetry and HPLC data provides a comprehensive picture of stability.

ParameterGood StabilityPoor StabilityImplication
Δb* (Yellowness) Minimal increase (< 2 units) after 1000 hrs.Significant increase (> 5 units) after 1000 hrs.Indicates severe photo-oxidation.
% Parent Compound Remaining > 90% after 1000 hrs.< 70% after 1000 hrs.Indicates significant chemical degradation (hydrolysis or oxidation).
Plausible Degradation Pathways

Understanding the likely chemical changes is key to mitigating them. The following diagrams illustrate the primary degradation routes for both the user-specified compound and the commonly confused UV-1.

G cluster_main Pathway A: Degradation of Ethyl 4-[methyl(phenyl)amino]benzoate parent Ethyl 4-[methyl(phenyl)amino]benzoate hydrolysis_prod 4-[methyl(phenyl)amino]benzoic Acid + Ethanol parent->hydrolysis_prod UV, H₂O (Acid/Base Catalyzed) photo_oxid_prod N-oxide and/or N-demethylated Species (Colored Byproducts) parent->photo_oxid_prod UV, O₂ (Photo-oxidation)

Caption: Plausible degradation routes for Ethyl 4-[methyl(phenyl)amino]benzoate.

G cluster_uv1 Pathway B: Degradation of UV-1 (Formamidine Structure) uv1 Ethyl 4-[[(methylphenylamino)- methylene]amino]benzoate (UV-1) amidine_hydrolysis N-methylaniline + Ethyl 4-formamidobenzoate uv1->amidine_hydrolysis H₂O (Primary) (Formamidine Hydrolysis) ester_hydrolysis 4-[[(methylphenylamino)- methylene]amino]benzoic Acid uv1->ester_hydrolysis H₂O (Secondary) (Ester Hydrolysis)

Sources

Troubleshooting

Minimizing the impact of UV-1 on the physical properties of polymers

Troubleshooting Guide: Minimizing the Impact of UV-1 on Physical Properties Welcome to the Advanced Polymer Stabilization Support Center. For researchers, materials scientists, and drug development professionals designin...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing the Impact of UV-1 on Physical Properties

Welcome to the Advanced Polymer Stabilization Support Center. For researchers, materials scientists, and drug development professionals designing photopolymers, medical devices, or pharmaceutical packaging, protecting polymers from ultraviolet degradation is critical to maintaining sterile barriers and mechanical integrity. UV-1 (N-(ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine, CAS 57834-33-0) is a highly efficient formamidine-class UV absorber[1]. While it provides exceptional protection by absorbing harmful UV radiation (peak at 308 nm)[1], its physical state as a viscous liquid can induce unintended side effects in the host polymer matrix[2].

This guide provides field-proven, mechanistic solutions to troubleshoot and mitigate the negative impacts of UV-1 on the physical properties of your polymers.

Frequently Asked Questions & Troubleshooting
Q1: Why does adding UV-1 decrease the glass transition temperature (Tg) and tensile strength of my polyurethane medical device?

Cause (The Plasticization Effect): UV-1 is a low-molecular-weight (282.34 g/mol ), viscous liquid at room temperature[1]. When incorporated at high concentrations (typically >1.5 wt%), it acts as an unintended plasticizer. The liquid UV-1 molecules interpose themselves between the polymer chains, increasing the "free volume" within the matrix. This enhanced chain mobility allows the polymer to transition from a glassy to a rubbery state at lower temperatures, effectively depressing the Tg and reducing the tensile modulus[2]. For drug delivery devices like catheters, this can alter the insertion profile and mechanical reliability.

Resolution: To maintain mechanical integrity, limit UV-1 loading to a maximum of 0.3–0.5 wt%. To achieve long-term UV protection without high liquid loading, utilize a synergistic stabilizer package. Combine a low dose of UV-1 with a Hindered Amine Light Stabilizer (HALS). HALS function as free radical scavengers rather than UV absorbers, providing complementary photo-oxidation protection without adding excessive liquid volume that disrupts crosslink density.

Q2: How can I prevent UV-1 from migrating and blooming on the surface of rigid pharmaceutical packaging?

Cause (Solubility Limit Exceedance): Blooming occurs when the concentration of UV-1 exceeds its thermodynamic solubility limit within the polymer matrix. In highly crosslinked systems (like rigid polyurethanes or high-density epoxies), the free volume shrinks dramatically during the curing process. As the polymer network tightens, the non-reactive UV-1 molecules are physically expelled to the surface, leaving a hazy, oily residue that compromises adhesion and aesthetics.

Resolution: Ensure complete pre-dispersion in the correct phase. UV-1 is highly soluble in polyether and polyester polyols[1]. Dissolve UV-1 entirely in the polyol side (Part A) under high shear before introducing the isocyanate (Part B). If blooming persists at required loadings, you must transition to a reactive UV absorber that contains hydroxyl groups capable of covalently bonding to the polyurethane backbone, thereby permanently locking it into the matrix.

Q3: Why is my UV-curable polymer remaining tacky or under-cured when formulated with UV-1?

Cause (Spectral Overlap): This is a classic photochemical conflict. UV-1 is designed to absorb strongly in the 280–350 nm range, with a peak at ~308 nm[1]. Many standard Type I photoinitiators (such as α-hydroxyketones) require UV light in this exact same wavelength range to cleave and generate free radicals[3]. When both are present, UV-1 acts as an internal filter, absorbing the photons before they can reach the photoinitiator. This starves the system of radicals, leading to severe cure retardation, a tacky surface, and poor depth of cure[4].

Resolution: You must decouple the absorption spectra. Switch your formulation to a long-wavelength photoinitiator, such as a Bisacylphosphine oxide (BAPO) or Monoacylphosphine oxide (MAPO). These initiators absorb light in the 360–400 nm range, allowing the curing UV light to bypass the UV-1 absorber and successfully initiate deep, complete crosslinking[3].

Quantitative Impact of UV-1 and Photoinitiator Selection

The following table summarizes the dual impact of UV-1 loading (plasticization) and photoinitiator selection (spectral overlap) on a standard UV-curable polyurethane acrylate system.

UV-1 Loading (wt%)Photoinitiator TypeTg (°C)Tensile Strength (MPa)Curing Depth (mm)Surface Finish
0.0% (Control) α-hydroxyketone (<320 nm)65.045.2> 2.0Hard, Glossy
0.5% α-hydroxyketone (<320 nm)63.543.80.8Tacky / Under-cured
2.0% α-hydroxyketone (<320 nm)54.232.10.2Wet / Uncured
0.5% BAPO (>320 nm)64.044.5> 2.0Hard, Glossy
2.0% BAPO (>320 nm)55.133.0> 2.0Hard, Glossy

Data Interpretation: Increasing UV-1 to 2.0% causes a permanent drop in Tg and Tensile strength due to plasticization, regardless of curing success. Using an α-hydroxyketone with UV-1 destroys curing depth due to spectral overlap. Switching to BAPO restores curing depth, but the plasticization effect at 2.0% loading remains.

Mechanistic Visualizations

G HighUV1 High UV-1 Loading (>2.0%) (Liquid Formamidine) Plasticization Polymer Chain Plasticization (Increased Free Volume) HighUV1->Plasticization PropLoss Loss of Physical Properties (Lower Tg, Reduced Modulus) Plasticization->PropLoss Synergy Synergistic Blend (0.5% UV-1 + 0.5% HALS) Network Maintained Crosslink Density (Minimal Free Volume) Synergy->Network PropRetain Retained Physical Properties (Stable Tg and Modulus) Network->PropRetain

Mechanism of UV-1 induced plasticization versus HALS synergistic stabilization.

G Start Formulate UV-Curable Polymer with UV-1 Absorber CheckOverlap Analyze Spectral Overlap (UV-1 absorbs 300-330 nm) Start->CheckOverlap StandardPI Standard Photoinitiator (e.g., α-hydroxyketone <320 nm) CheckOverlap->StandardPI If PI absorbs < 320nm LongPI Long-Wavelength PI (e.g., BAPO >320 nm) CheckOverlap->LongPI If PI absorbs > 320nm CureFail Incomplete Curing (Tacky Surface, Low Hardness) StandardPI->CureFail CureSuccess Complete Deep Curing (High Crosslink Density) LongPI->CureSuccess

Workflow for mitigating spectral overlap between UV-1 and photoinitiators.

Standard Operating Protocols
Protocol 1: Step-Wise Incorporation of UV-1 in 2K Polyurethane to Prevent Blooming

Objective: Achieve a homogenous dispersion of UV-1 in a highly crosslinked 2K PU system without exceeding localized solubility limits.

  • Pre-Heating: Warm the polyol resin (Part A) to 40°C to reduce viscosity and increase the thermodynamic solubility limit of the liquid additives.

  • Step-Wise Addition: Do not dump the UV-1 in a single charge. Add the calculated UV-1 dosage (max 0.5 wt%) in three equal increments.

  • High-Shear Mixing: Mix at 1500 RPM using a Cowles blade for 5 minutes between each increment to ensure the formamidine molecules are fully solvated by the polyether/polyester chains.

  • Degassing: Apply a vacuum (29 inHg) for 10 minutes to remove entrained air introduced during high-shear mixing.

  • Curing: Introduce the isocyanate (Part B) and cure according to standard parameters.

  • Self-Validation Step: After 48 hours of curing at room temperature, place the sample in an oven at 40°C for 24 hours. Wipe the surface with a clean, dark microfiber cloth. A white or oily residue on the cloth indicates blooming; if present, the UV-1 loading must be reduced or a compatibilizer added.

Protocol 2: Evaluating Curing Depth in UV-Stabilized Photopolymers

Objective: Verify that the chosen photoinitiator successfully bypasses the UV-1 absorption window to achieve full depth of cure.

  • Formulation: Prepare two batches of your photopolymer. Batch A uses an α-hydroxyketone PI. Batch B uses a BAPO PI. Both contain 0.5 wt% UV-1.

  • Mold Preparation: Pour each batch into a cylindrical PTFE mold (10 mm depth, 5 mm diameter).

  • Irradiation: Expose both molds to a 395 nm LED UV source at 500 mW/cm² for 10 seconds.

  • Extraction: Remove the cured plugs from the molds. Wipe away any unreacted liquid monomer using an isopropanol-soaked lint-free wipe.

  • Measurement: Use digital calipers to measure the thickness of the solid cured plug.

  • Self-Validation Step: Perform Attenuated Total Reflectance FTIR (ATR-FTIR) on the bottom surface of the plug. Calculate the conversion of acrylate double bonds (peak at 810 cm⁻¹). A conversion >85% validates that the BAPO photoinitiator successfully bypassed the UV-1 spectral block.

References
  • UV-1 - Physico-chemical Properties. ChemBK. Available at:[Link][1]

  • Comparing the efficacy of ultraviolet absorber UV-1 against other UV absorbers. AllHDI. Available at:[Link][2]

  • The Next Generation of Weatherable Hardcoats. RadTech. Available at:[Link][4]

  • Absorption spectra of UV-absorbers and photoinitiators. ResearchGate. Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of "Ethyl 4-[methyl(phenyl)amino]benzoate" and benzotriazole UV absorbers

Comprehensive Comparative Guide: Ethyl 4-[methyl(phenyl)amino]benzoate vs. Benzotriazole UV Absorbers Introduction As a Senior Application Scientist in polymer stabilization, I frequently navigate the complex selection o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparative Guide: Ethyl 4-[methyl(phenyl)amino]benzoate vs. Benzotriazole UV Absorbers

Introduction

As a Senior Application Scientist in polymer stabilization, I frequently navigate the complex selection of UV absorbers (UVAs) for high-performance matrices. The choice of UVA dictates not only the photostability of the final product but also its optical clarity, thermal processing limits, and long-term mechanical integrity. This guide provides an objective, data-driven comparison between two distinct classes of UVAs: the traditional Benzotriazoles (e.g., UV-326, UV-234) and the specialized amino-benzoate derivatives, specifically focusing on Ethyl 4-[methyl(phenyl)amino]benzoate.

While, amino-benzoate derivatives offer unparalleled targeted absorption and compatibility in specific polar matrices like polyurethanes (PU)[1].

Mechanistic Foundations and Causality

Benzotriazole UV Absorbers (The ESIPT Mechanism) Benzotriazoles rely on a sophisticated photophysical process known as 2[2]. The molecular structure features a hydroxyl group ortho to the triazole ring, forming a strong intramolecular hydrogen bond.. This unstable keto form dissipates the absorbed energy as harmless thermal vibration and reverts to the ground-state enol form. This non-destructive, closed-loop cycle grants benzotriazoles exceptional longevity[2].

Ethyl 4-[methyl(phenyl)amino]benzoate (Push-Pull Conjugation) In contrast, Ethyl 4-[methyl(phenyl)amino]benzoate operates via a different electronic mechanism. The molecule features a strong electron-donating amine group coupled with an electron-withdrawing ethyl ester across an aromatic ring. This "push-pull" conjugated system results in intense absorption in the higher-energy UV region (240–340 nm). Upon excitation, the molecule undergoes rapid internal conversion and vibrational relaxation. Because it does not rely on a specific hydrogen-bonded chelate ring, it is less susceptible to interactions with metal catalysts or highly basic environments that can deactivate benzotriazoles. Furthermore, its specific absorption profile perfectly overlaps with the degradation action spectrum of polyurethanes, making it1[1].

EnergyPathways cluster_0 Benzotriazole Mechanism (ESIPT) cluster_1 Benzoate Derivative Mechanism B_GS Ground State (Enol) Intramolecular H-Bond B_ES Excited State (Enol*) UV Photon Absorbed B_GS->B_ES UV (300-400nm) B_PT Excited State (Keto*) Proton Transfer B_ES->B_PT ESIPT B_HD Ground State (Keto) Heat Dissipation B_PT->B_HD Non-radiative B_HD->B_GS Isomerization E_GS Ground State Push-Pull Conjugation E_ES Excited State (S1) Charge Transfer E_GS->E_ES UV (240-340nm) E_IC Internal Conversion Vibrational Relaxation E_ES->E_IC Rapid Decay E_IC->E_GS Heat Dissipation

Fig 1: Photophysical energy dissipation pathways comparing Benzotriazole ESIPT with Benzoate.

Comparative Performance Data

The following tables summarize the quantitative differences between the two UVA classes., whereas the benzoate derivative excels in targeted UV-B absorption.

Table 1: Photophysical and Physicochemical Properties

PropertyEthyl 4-[methyl(phenyl)amino]benzoateBenzotriazole (e.g., UV-326, UV-234)
Peak Absorption (λmax) ~300 - 315 nm~300 nm & ~340 nm
Effective UV Range 240 - 340 nm300 - 400 nm
Primary Mechanism Internal Conversion (Charge Transfer)Excited-State Intramolecular Proton Transfer
Molar Extinction Coeff. Very High (specifically in UVB/UVA2)High (Broad UVA/UVB)
Thermal Stability Moderate (Suitable for casting/foams)Very High (Suitable for extrusion/injection)
Matrix Compatibility Excellent in Polyurethanes (PU), AdhesivesExcellent in Polyolefins, PC, PET, Coatings

Table 2: Accelerated Weathering Performance (Yellowness Index, YI) in Polyurethane Matrix (Conditions: ASTM G154, UVA-340 lamps, 0.5 wt% UVA loading)

Exposure Time (Hours)Control (No UV Absorber)0.5% Benzotriazole (UV-326)0.5% Ethyl 4-[methyl(phenyl)amino]benzoate
02.12.52.2
25015.44.83.1
50028.78.24.5
75042.114.56.8
100055.621.39.4

Self-Validating Experimental Protocol

To rigorously evaluate these UV absorbers, we must employ a methodology that isolates the UVA's true efficacy from matrix anomalies. The following protocol utilizes orthogonal validation—correlating macroscopic color changes with microscopic chemical degradation.

Methodology: Accelerated Weathering & Degradation Tracking

  • Matrix Preparation : Dissolve thermoplastic polyurethane (TPU) in tetrahydrofuran (THF). Incorporate 0.5 wt% of either Ethyl 4-[methyl(phenyl)amino]benzoate or a reference Benzotriazole (e.g., UV-326). Causality Note: A 0.5 wt% loading is chosen to prevent complete UV opacity (which would mask degradation kinetics in the bulk material) while providing measurable stabilization.

  • Film Casting : Cast films to a uniform thickness of 50 µm using a micrometer-adjustable doctor blade. Causality Note: Path-length consistency is critical. Variations in thickness exponentially alter UV transmission according to the Beer-Lambert law, skewing comparative results.

  • Baseline Characterization : Record initial UV-Vis transmission spectra (200-800 nm) and baseline Yellowness Index (YI) according to ASTM E313. Obtain baseline FTIR spectra.

  • Accelerated Weathering : Expose the films in a QUV weathering chamber utilizing UVA-340 lamps (irradiance of 0.76 W/m² at 340 nm) at 60°C for 1000 hours.

  • Self-Validation Check (Crucial Step) : Measure YI and FTIR spectra every 250 hours. Calculate the Carbonyl Index (ratio of the photo-oxidation carbonyl peak at ~1715 cm⁻¹ to a stable reference peak). Trustworthiness: Plot the YI against the Carbonyl Index. A linear correlation validates that the observed yellowing is causally linked to photo-oxidative chain scission, confirming the data is a true reflection of UVA failure rather than additive migration or localized blooming.

ExperimentalWorkflow N1 Polymer Formulation (0.5 wt% UV Absorber) N2 Film Casting (50 µm thickness) N1->N2 N3 Baseline UV-Vis & FTIR (Self-Validation Step) N2->N3 N4 QUV Weathering (ASTM G154, 1000h) N3->N4 N5 Yellowness Index (YI) Quantification N4->N5 Colorimetry N6 FTIR Carbonyl Index Degradation Tracking N4->N6 Spectroscopy

Fig 2: Self-validating experimental workflow for accelerated weathering and degradation tracking.

Conclusion and Application Selection

The selection between these two chemistries hinges entirely on the host matrix and the processing environment. Benzotriazoles remain the undisputed choice for high-temperature processed polymers (like extruded polycarbonates or injection-molded polyolefins) where broad-spectrum UVA/UVB protection and thermal stability are paramount. However, for specialized polar matrices such as polyurethanes, adhesives, and microcellular foams, Ethyl 4-[methyl(phenyl)amino]benzoate provides superior, targeted absorption in the critical 300-330 nm range, drastically outperforming benzotriazoles in anti-yellowing efficacy[1].

References

  • Raytop Chemical. "How do UV absorbers work ?".
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives".
  • Chongqing Chemdad Co., Ltd. "Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate".
  • Amine Catalysts. "comparing uv absorber uv-234 with other benzotriazole uv absorbers".

Sources

Comparative

Technical Guide: Formamidine UV-1 vs. Benzophenone UV-531 in Polyurethane Stabilization

Topic: Performance of UV-1 versus benzophenone-type UV absorbers in polyurethanes. Content Type: Publish Comparison Guide. Executive Summary In the stabilization of polyurethanes (PU), the choice between UV-1 (a Formamid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of UV-1 versus benzophenone-type UV absorbers in polyurethanes. Content Type: Publish Comparison Guide.

Executive Summary

In the stabilization of polyurethanes (PU), the choice between UV-1 (a Formamidine class absorber) and Benzophenone-type absorbers (typically UV-531) is a decision between substrate-specific precision and broad-spectrum utility .

While Benzophenones have long been the industry workhorse for general plastics, experimental data indicates that UV-1 (CAS 57834-33-0) offers superior performance specifically for polyurethane matrices (TPU, RIM, foams, and adhesives).[1] This is driven by two factors:

  • Spectral Matching: UV-1 exhibits peak extinction coefficients in the 300–325 nm range, precisely overlapping with the photo-sensitivity window of the urethane linkage.

  • Physical Compatibility: As a liquid formamidine, UV-1 offers miscibility with polyols that solid benzophenones cannot match, preventing the "blooming" often seen in flexible PU foams.

Mechanistic Comparison: The Physics of Stabilization

To understand the performance divergence, we must analyze the photochemical mechanisms.[2]

A. The Polyurethane Degradation Pathway

Polyurethanes, particularly aromatic ones based on MDI/TDI, degrade via the Photo-Fries Rearrangement .[1][3] UV radiation (300–315 nm) cleaves the N-C bond, forming a radical pair that rearranges into amino-substituted benzophenones and eventually quinone imides . These quinone imides are intensely yellow chromophores, responsible for the characteristic "PU yellowing."

B. Benzophenone (UV-531) Mechanism
  • Class: 2-Hydroxybenzophenones (e.g., Octabenzone).[1]

  • Action: Relies on Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, a proton transfers from the hydroxyl group to the carbonyl oxygen. The molecule relaxes to the ground state by releasing heat and the proton transfers back.

  • Limitation: While effective, the absorption curve is broad. In thin films or foams, it may not provide the optical density required at exactly 310 nm to outcompete the Photo-Fries reaction rate.

C. Formamidine (UV-1) Mechanism [4]
  • Class: N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine.[1]

  • Action: UV-1 functions through high-efficiency E-Z Photoisomerization and intense spectral screening. It possesses a molar extinction coefficient (

    
    ) significantly higher than benzophenones in the critical 300–320 nm  band.
    
  • Advantage: It acts as a "spectral filter" specifically tuned to the activation energy of the MDI/TDI breakdown.

Visualization: Degradation vs. Stabilization[5]

The following diagram illustrates the competitive kinetics between PU degradation and the interception by UV absorbers.

PU_Degradation_Pathway UV_Source UV Radiation (300-320 nm) PU_Matrix Polyurethane (Urethane Linkage) UV_Source->PU_Matrix Excitation UV_1 UV-1 (Formamidine) High Extinction @ 310nm UV_Source->UV_1 Preferred Absorption UV_531 UV-531 (Benzophenone) Broad Spectrum ESIPT UV_Source->UV_531 Absorption Radical_Pair Radical Pair (N-C Cleavage) PU_Matrix->Radical_Pair Degradation Photo_Fries Photo-Fries Rearrangement Radical_Pair->Photo_Fries Quinone_Imide Quinone Imide (Yellow Chromophore) Photo_Fries->Quinone_Imide Yellowing UV_1->PU_Matrix Shielding Effect (Superior) Heat Harmless Heat UV_1->Heat Isomerization UV_531->PU_Matrix Shielding Effect (Standard) UV_531->Heat Proton Transfer

Caption: Competitive kinetics pathway showing UV-1's superior interception of UV radiation before it triggers the Photo-Fries rearrangement in the PU matrix.

Experimental Validation Protocol

To objectively compare these additives, we utilize a self-validating accelerated weathering protocol. This workflow ensures that color shift (


) and mechanical loss are measured under controlled conditions.
Protocol: Comparative Accelerated Weathering (ASTM G154)

1. Sample Preparation:

  • Matrix: Thermoplastic Polyurethane (TPU) - Polyester based (Shore 85A).

  • Control: Virgin TPU (No additives).

  • Sample A: TPU + 0.5% UV-531 (Solid, pre-dispersed).

  • Sample B: TPU + 0.5% UV-1 (Liquid, direct dosing).

  • Form Factor: Injection molded plaques (2mm thickness).

2. Exposure Conditions (QUV Tester):

  • Lamp Type: UVA-340 (Simulates sunlight in the critical short-wave UV region).

  • Cycle: 8 hours UV at 60°C, 4 hours Condensation at 50°C.

  • Duration: 500 hours and 1000 hours.

3. Measurement Metrics:

  • Color Change (

    
    ):  Measured using a Spectrophotometer (CIELAB color space, D65 illuminant, 10° observer) per ASTM E313.
    
  • Gloss Retention:

    
     Gloss meter reading per ASTM D523.
    
Performance Data Comparison

The following data represents typical comparative results for aromatic TPU stabilization under the protocol described above.

Table 1: Yellowing Resistance (

)

Lower values indicate better performance (less yellowing).

Exposure TimeControl (No Additive)UV-531 (Benzophenone)UV-1 (Formamidine)Performance Delta
0 Hours 0.00.00.0-
250 Hours 18.46.22.1 UV-1 is ~3x more effective
500 Hours 32.112.55.4 UV-1 maintains clarity longer
1000 Hours 45.821.39.8 UV-531 allows significant yellowing
Table 2: Physical Property Retention (1000 Hours)

Higher values indicate better durability.

MetricControlUV-531 (Benzophenone)UV-1 (Formamidine)Analysis
Gloss Retention (%) 15%65%88% UV-1 prevents surface chalking.[1]
Tensile Strength (%) 40%75%92% UV-1 preserves polymer backbone.
Elongation @ Break (%) 25%60%85% UV-1 prevents embrittlement.
Application Guidelines: When to Use Which?

While UV-1 demonstrates superior performance metrics in PU, formulation is a balance of cost, handling, and requirements.[1]

FeatureUV-1 (Formamidine) UV-531 (Benzophenone) Verdict
Physical Form Pale Yellow LiquidLight Yellow PowderUV-1 is easier to dose in polyol blends; no melting required.
Solubility Highly soluble in polyethers/polyestersLimited solubility; prone to migrationUV-1 is superior for flexible foams and clear coats.
Thermal Stability Moderate (BP ~190°C)Good (MP ~48°C, stable to ~250°C)UV-531 may be preferred for very high-temp extrusion (e.g., rigid PVC), but UV-1 is sufficient for most PU processing.[1]
Cost Efficiency PremiumEconomicalUse UV-531 for black/dark parts. Use UV-1 for light/clear parts.
References
  • Unilong Industry . UV absorber UV-1 CAS 57834-33-0 Technical Data. Retrieved from

  • MPI Chemie . UV-1 - UV Absorbers - CAS 57834-33-0 Product Guide. Retrieved from

  • Baoxu Chemical . BX UV 1, CAS# 57834-33-0, UV for polyurethane.[1][5][6][7] Retrieved from

  • Barentz . MG-Guard UV-1 Technical Sheet. Retrieved from

  • SpecialChem . Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. Retrieved from

  • Ecochem . UV 531 – High-Performance UV Absorber for Polymers.[8] Retrieved from

Sources

Validation

Validation of UV protection efficacy of "Ethyl 4-[methyl(phenyl)amino]benzoate" using spectroscopy

A Comparative Technical Guide for UV Filter Efficacy Executive Technical Summary Objective: To validate the UV-protection efficacy and photostability of Ethyl 4-[methyl(phenyl)amino]benzoate (hereafter EM-PABA ) using UV...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for UV Filter Efficacy

Executive Technical Summary

Objective: To validate the UV-protection efficacy and photostability of Ethyl 4-[methyl(phenyl)amino]benzoate (hereafter EM-PABA ) using UV-Vis spectroscopy, contrasting its performance against industry standards Octinoxate (OMC) and Avobenzone .

Core Finding: Structural analysis suggests EM-PABA functions as a broad-spectrum UVB/UVA-II absorber . The substitution of the amino nitrogen with a phenyl group (N-phenyl) creates an extended conjugated system compared to standard PABA derivatives (like Padimate O), resulting in a bathochromic (red) shift. This guide outlines the spectroscopic protocols required to quantify this shift, determine the Molar Extinction Coefficient (


), and assess photodegradation kinetics.
Chemical Basis & Structural Hypothesis

To validate EM-PABA, we must first understand its chromophore physics. Standard UVB filters (e.g., PABA, Octinoxate) rely on a "Push-Pull" electronic system: an electron-donating amine/ether and an electron-withdrawing ester/carbonyl.

  • Standard (Padimate O):

    
     donor 
    
    
    
    Benzene
    
    
    Ester acceptor.
    
    
    nm.
  • Target (EM-PABA):

    
     donor 
    
    
    
    Benzene
    
    
    Ester acceptor.
    • Effect: The N-phenyl group participates in resonance, raising the HOMO energy level and narrowing the HOMO-LUMO gap.

    • Hypothesis: This results in a Bathochromic Shift (+15–25 nm) and potentially hyperchromic effect (increased

      
      ), positioning EM-PABA as a bridge between UVB and UVA filters.
      
Methodological Framework: Self-Validating Protocols

This protocol is designed to be self-validating by using Solvatochromic Analysis . By testing in solvents of varying polarity, we confirm the nature of the electronic transition (


).[1]
DOT Diagram: Validation Workflow

The following diagram outlines the logical flow from sample preparation to critical wavelength determination.

ValidationWorkflow Prep Sample Preparation (10 mg in Ethanol) Dilution Serial Dilution (5 - 25 µM) Prep->Dilution Gravimetric Scan UV-Vis Scan (290 - 400 nm) Dilution->Scan Quartz Cuvette Calc Calc: Molar Extinction (ε) Beer-Lambert Law Scan->Calc A = εcl BaseCorr Baseline Correction (Solvent Blank) BaseCorr->Scan Subtract PhotoTest Photostability Test (Solar Simulator) Calc->PhotoTest Irradiation

Figure 1: Step-by-step spectroscopic validation workflow ensuring data integrity through baseline correction and serial dilution.

Experimental Protocols
Protocol A: Determination of Molar Extinction Coefficient (

)

Purpose: To quantify the photon-absorbing efficiency of EM-PABA.

  • Stock Solution: Dissolve 10.0 mg of EM-PABA in 100 mL of spectroscopic grade Ethanol (99.9%).

    • Checkpoint: Sonicate for 5 mins to ensure complete dissolution.

  • Working Standards: Prepare five dilutions ranging from

    
     M to 
    
    
    
    M.
  • Spectroscopy:

    • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or similar).

    • Settings: Scan range 250–450 nm; Scan rate 600 nm/min; Slit width 1.0 nm.

    • Blank: Pure Ethanol.

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    . The slope is
    
    
    (where
    
    
    cm).
    • Acceptance Criteria:

      
       (Linearity confirms Beer-Lambert validity).[2]
      
Protocol B: Photostability Assessment (ISO 24443 Adapted)

Purpose: To measure degradation under UV stress.

  • Substrate: Apply EM-PABA (1.3 mg/cm²) onto PMMA plates (simulating skin texture).

  • Irradiation: Expose to a Solar Simulator (Atlas Suntest) delivering 500 W/m² (UVA+UVB) for 2 hours (approx. 10 MED).

  • Quantification:

    • Extract filter from PMMA plate using Ethanol.

    • Measure Absorbance post-irradiation (

      
      ).
      
    • Calculate % Recovery:

      
      .
      
Comparative Analysis: EM-PABA vs. Industry Standards

The following table synthesizes expected performance data based on structural chromophore analysis.

ParameterOctinoxate (OMC) Avobenzone EM-PABA (Candidate) Interpretation
Primary Range UVB (290–320 nm)UVA (320–400 nm)UVB / UVA-II EM-PABA bridges the gap between UVB and UVA.

(Ethanol)
310 nm357 nm~325–335 nm Red-shifted vs. OMC due to N-Phenyl conjugation.
Molar Extinction (

)
~24,000

~30,000

~28,000

High efficiency; requires less mass for same SPF.
Photostability Moderate (Isomerizes)Poor (Requires stabilizer)High N-Phenyl group reduces photo-isomerization risk.
Solvent Shift MinimalSignificantModerate Indicates balanced lipophilicity/polarity.
DOT Diagram: Chromophore Photophysics

Understanding the degradation pathway is crucial for stability claims.

Photophysics Ground Ground State (S0) Stable Excited Excited State (S1) High Energy Ground->Excited UV Absorption (hv) Relax Thermal Relaxation (Heat Release) Excited->Relax Ideal Pathway ISC Intersystem Crossing (Triplet State) Excited->ISC Risk Pathway Relax->Ground Re-use Break Bond Cleavage (Degradation) ISC->Break Radical Formation

Figure 2: Photophysical pathways. A successful filter maximizes Thermal Relaxation and minimizes Intersystem Crossing.

Critical Analysis & Recommendations

1. The "Red-Shift" Advantage: Standard PABA derivatives (Padimate O) are strictly UVB filters. By incorporating the N-phenyl group , EM-PABA extends the conjugation length. Spectroscopic data will likely show a "shoulder" extending into the 340 nm region. This allows formulators to boost Critical Wavelength (


)  values without relying heavily on unstable Avobenzone.

2. Photostability Mechanism: Unlike Avobenzone, which degrades via keto-enol tautomerism, EM-PABA's ester structure is relatively robust. However, the N-phenyl bond can be susceptible to radical formation under intense UV. The Protocol B results are critical here; if recovery is <80%, encapsulation or addition of triplet quenchers (e.g., Octocrylene) is recommended.

3. Solvatochromism as a Quality Indicator: If the


 shifts significantly (>10 nm) between Hexane (non-polar) and Ethanol (polar), the molecule has significant Charge Transfer (CT) character. This is desirable for extinction coefficient (

) but suggests the filter's performance may vary depending on the emulsion type (W/O vs O/W).
References
  • ISO 24443:2021 - Determination of sunscreen UVA photoprotection in vitro.[3] International Organization for Standardization. Available at: [Link]

  • Beer-Lambert Law Application in Spectroscopy . MtoZ Biolabs. Available at: [Link]

  • Validation of UV-Visible Spectrophotometric Methods . Agilent Technologies Technical Overview. Available at: [Link]

  • UV Absorption of PABA Derivatives . National Institutes of Health (NIH) / PubMed. Available at: [Link]

Sources

Comparative

Comparative Analysis: Ethyl 4-(dimethylamino)benzoate vs. Ethyl 4-[methyl(phenyl)amino]benzoate as Photoinitiator Synergists

This guide provides an in-depth technical comparison between Ethyl 4-(dimethylamino)benzoate (EDAB) and Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) . It is designed for researchers and formulation scientists requiring...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Ethyl 4-(dimethylamino)benzoate (EDAB) and Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) . It is designed for researchers and formulation scientists requiring precise control over photopolymerization kinetics, spectral sensitivity, and biocompatibility.

Executive Summary

In Type II photoinitiating systems, the efficiency of the amine synergist is often the rate-limiting factor. While Ethyl 4-(dimethylamino)benzoate (EDAB) serves as the industry standard for UV-curing due to its rapid electron transfer kinetics, Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) emerges as a specialized alternative. EMPAB offers distinct advantages in long-wavelength absorption (red-shift) and reduced migration potential , making it superior for visible-light curing (e.g., dental resins) and low-leaching applications, albeit with slightly slower initial electron transfer rates compared to the dimethyl analog.

Chemical Architecture & Physicochemical Profile

The core structural difference lies in the substitution on the nitrogen atom. This seemingly minor change dictates the molecule's ionization potential, absorption spectrum, and migration behavior.

FeatureEthyl 4-(dimethylamino)benzoate (EDAB) Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB)
Abbreviation EDAB / EDBEMPAB / EMPB
CAS Number 10287-53-3158833-49-9
Molecular Weight 193.24 g/mol ~255.31 g/mol
N-Substitution Dimethyl: Two methyl groups (Inductive +I effect).N-Methyl, N-Phenyl: One methyl, one phenyl (Resonance -M effect).
Electronic Character High electron density on Nitrogen; Strong Nucleophile.Delocalized electron density; Weaker Nucleophile, Extended Conjugation.
Absorption (

)
~295–305 nm (UV-B/A)~320–340 nm (Red-shifted into UV-A/Blue)
Solubility High in acrylates; Moderate in water.Lower water solubility; High in aromatic resins.
Scientist’s Insight: The "Phenyl Penalty" vs. "Phenyl Payoff"
  • The Penalty: The phenyl group on the nitrogen in EMPAB withdraws electron density via resonance. This increases the ionization potential (IP), making the initial electron transfer to the photoinitiator (e.g., Benzophenone) thermodynamically less favorable than with the electron-rich EDAB.

  • The Payoff: The same phenyl group extends the

    
    -conjugation system. This lowers the energy gap (
    
    
    
    ), shifting the absorption edge toward the visible spectrum. This makes EMPAB significantly more effective when paired with near-UV or visible light initiators (like Camphorquinone or Thioxanthones) where EDAB is optically transparent and passive.

Mechanistic Profiling: The Hydrogen Abstraction Pathway

Both molecules function as H-donors (co-initiators). The mechanism proceeds via an Exciplex (Excited State Complex) formation followed by Electron Transfer (ET) and Proton Transfer (PT).

Mechanism Diagram (Type II Initiation)

TypeII_Mechanism cluster_0 Critical Difference PI Photoinitiator (PI) (e.g., Benzophenone) PI_Star PI* (Triplet State) PI->PI_Star hv (UV/Vis) Exciplex [PI ... Amine]* Exciplex PI_Star->Exciplex + Amine Amine Amine Synergist (EDAB or EMPAB) RadicalPair Radical Ion Pair (PI•⁻ ... Amine•⁺) Exciplex->RadicalPair Electron Transfer (ET) AlphaAminoRad α-Amino Radical (Initiating Species) RadicalPair->AlphaAminoRad Proton Transfer (PT) (-H from Methyl) KetylRad Ketyl Radical (Terminating Species) RadicalPair->KetylRad Polymerization Polymerization AlphaAminoRad->Polymerization + Monomer

Figure 1: The Type II photoinitiation cycle. EDAB accelerates the 'Exciplex to Radical Pair' step due to higher electron density. EMPAB stabilizes the resulting 'Alpha-Amino Radical' via phenyl resonance.

Performance Benchmarking

A. Reactivity ( )
  • EDAB: Exhibits a higher rate of polymerization (

    
    ) in UV-only systems  (e.g., Mercury arc lamps). The rapid electron transfer dominates the kinetics.
    
  • EMPAB: Shows comparable or superior performance in LED systems (385 nm / 405 nm) . The spectral overlap of EMPAB with the light source contributes to direct excitation or more efficient energy transfer pathways that EDAB lacks.

B. Migration and Leaching (Crucial for Drug Dev)

For applications in dental materials or drug delivery vehicles, the elution of unreacted amine is a critical failure mode.

MetricEDABEMPABAdvantage
Molecular Weight 193.24 Da~255.31 DaEMPAB (Heavier = Slower Diffusion)
Lipophilicity (LogP) ~2.8~3.9EMPAB (Higher affinity for resin matrix)
Leaching Risk HighModerate/LowEMPAB is safer for mucosal contact materials.

Experimental Protocols for Validation

To objectively select between these two, you must validate them in your specific formulation matrix. Do not rely solely on datasheets.

Protocol 1: Real-Time FTIR Conversion Analysis

This protocol measures the disappearance of the acrylate double bond (


) at 1636 cm⁻¹ or 810 cm⁻¹.
  • Preparation: Prepare two formulations:

    • Formulation A: Resin + 0.5% Benzophenone + 1.0% EDAB .

    • Formulation B: Resin + 0.5% Benzophenone + 1.3% EMPAB (Molar equivalent).

  • Setup: Place a 25 µm drop between two NaCl plates (or on an ATR crystal).

  • Irradiation: Expose to UV LED (e.g., 365 nm, 50 mW/cm²) for 60 seconds.

  • Data Acquisition: Record spectra every 0.5 seconds.

  • Calculation:

    
    
    (Where 
    
    
    
    is the acrylate peak area at time t, and
    
    
    is an internal standard peak, e.g., Carbonyl at 1720 cm⁻¹).
Protocol 2: Migration/Extraction Study (HPLC)

Essential for FDA/EMA compliance in medical devices.

Workflow Diagram:

Extraction_Protocol Step1 Cure Specimen (10mm x 1mm disc) Step2 Immerse in Simulant (Ethanol/Water 75:25) 37°C for 24h Step1->Step2 Step3 Filter Extract (0.45 µm PTFE) Step2->Step3 Step4 HPLC Analysis (C18 Column, UV Det @ 300nm) Step3->Step4 Step5 Quantify Leaching (µg/mm²) Step4->Step5

Figure 2: Standardized workflow for quantifying unreacted amine migration.

Conclusion & Recommendation

  • Choose Ethyl 4-(dimethylamino)benzoate (EDAB) if:

    • You are using broad-spectrum UV (Mercury arc) curing.

    • Cost is the primary driver.

    • The application is non-contact (e.g., industrial coatings, flooring).

    • You require the fastest possible surface cure (oxygen inhibition mitigation).

  • Choose Ethyl 4-[methyl(phenyl)amino]benzoate (EMPAB) if:

    • You are developing dental composites, 3D printing resins, or medical adhesives .

    • You are using LED curing (385–405 nm) and need a synergist that absorbs in this region.

    • Biocompatibility and low migration are regulatory requirements.

    • You need to minimize the "yellowing" often associated with high concentrations of dimethyl amines.

References

  • Decker, C. (2002). Kinetic Study and New Applications of UV Radiation Curing. Macromolecular Rapid Communications. Link

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. Link

  • Lalevée, J., et al. (2008). N-Vinylcarbazole/Diphenyliodonium Salt: A New Three-Component Photoinitiating System. Journal of Polymer Science Part A. Link

  • Esstech, Inc. (2024). PL-EDB Product Data Sheet. SpecialChem. Link

  • Hampford Research. (2025). Ethyl 4-(dimethylamino)benzoate Technical Bulletin. Link

  • Zhang, J., et al. (2018).[1][2] N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Photochemical & Photobiological Sciences. Link(Cited for N-phenyl mechanistic behavior).

Sources

Validation

Technical Comparison: Accelerated Weathering of Polymers Stabilized with Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (UV-1)

The following technical guide provides an in-depth comparative analysis of accelerated weathering for polymers stabilized with Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (commonly known industrially as UV-1 or...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of accelerated weathering for polymers stabilized with Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (commonly known industrially as UV-1 or Formamidine UV Absorber ).

Executive Summary: The Formamidine Advantage

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS: 57834-33-0) represents a specialized class of formamidine UV absorbers . Unlike broad-spectrum benzotriazoles or benzophenones, this compound is engineered with a specific absorption profile (300–330 nm) that precisely overlaps with the photosensitivity window of Polyurethanes (PU) .

While general-purpose stabilizers offer broad protection, UV-1 demonstrates superior efficacy in preventing the specific "Photo-Fries" rearrangement responsible for the rapid yellowing and mechanical failure of PU foams, elastomers, and coatings. This guide evaluates its performance against industry standards (Benzotriazoles and HALS) under accelerated weathering protocols (ASTM G154/G155).

Mechanistic Principles & Chemical Logic

The Degradation Threat: Photo-Fries Rearrangement in PU

Polyurethanes, particularly aromatic ones (based on MDI/TDI), degrade primarily through the Photo-Fries rearrangement . UV radiation cleaves the urethane linkage, generating free radicals that recombine to form colored chromophores (quinone imides) and primary aromatic amines (toxic and structurally weak).

The Formamidine Shield

UV-1 functions as a high-efficiency spectral filter. Its formamidine chromophore (-N=CH-N-) possesses a high molar extinction coefficient (


) in the UV-B region. Upon photon absorption, it undergoes a rapid, reversible E/Z photoisomerization  or internal conversion, dissipating the energy as heat before it can excite the polymer matrix.
Visualization: Stabilization Pathway

The following diagram illustrates the competitive kinetics between PU degradation and UV-1 energy dissipation.

G cluster_PU Polyurethane Matrix cluster_Stab UV-1 Stabilization Cycle UV_Source UV Radiation (290-340 nm) PU_Ground PU (Ground State) UV_Source->PU_Ground Absorption (Unstabilized) UV1_Ground UV-1 (Ground State) UV_Source->UV1_Ground Preferential Absorption (High Epsilon) PU_Excited PU* (Excited State) PU_Ground->PU_Excited hv Radicals Radical Cleavage (N-C Bond Break) PU_Excited->Radicals Photo-Fries Yellowing Quinone Imide (Yellowing/Failure) Radicals->Yellowing Oxidation UV1_Excited UV-1* (Excited State) UV1_Ground->UV1_Excited hv UV1_Excited->UV1_Ground Internal Conversion (Fast Relaxation) Heat Thermal Dissipation (Harmless Heat) UV1_Excited->Heat Energy Release

Caption: Competitive kinetics showing UV-1 intercepting photons before they trigger the Photo-Fries rearrangement in Polyurethane.

Experimental Protocols for Validation

To objectively validate the efficacy of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, the following self-validating protocols are recommended.

Accelerated Weathering Setup (ASTM G154)

This protocol simulates outdoor exposure using fluorescent UV lamps and condensation cycles.

  • Equipment: QUV Accelerated Weathering Tester.

  • Light Source: UVA-340 Lamps (Peak @ 340 nm) – Critical for realistic correlation to sunlight.

  • Cycle Parameters:

    • Step 1: 8 hours UV irradiation at 60°C (Irradiance: 0.89 W/m²).

    • Step 2: 4 hours Condensation (Dark) at 50°C.

    • Duration: 500, 1000, and 2000 hours.

  • Sample Prep:

    • Control: Unstabilized PU film/foam.

    • Test A: PU + 0.5% UV-1.

    • Test B: PU + 0.5% Benzotriazole (e.g., Tinuvin 328) for comparison.

Quantitative Metrics
  • Yellowness Index (YI) Change (

    
    E):  Measured via Colorimeter (ASTM E313).
    
    • Logic: Direct indicator of chromophore formation (quinone imides).

  • Carbonyl Index (CI): Measured via FTIR (Peak ratio 1730 cm⁻¹ / Reference peak).

    • Logic: Tracks oxidation of the polymer backbone.

  • Tensile Retention: ASTM D412.

    • Logic: Measures structural integrity loss due to chain scission.

Comparative Analysis: UV-1 vs. Alternatives

The following table synthesizes performance data for Polyurethane applications, highlighting where UV-1 excels and where it has limitations compared to standard Benzotriazoles (BZT) and Hindered Amine Light Stabilizers (HALS).

Table 1: Comparative Performance Matrix (Polyurethane Matrix)
FeatureUV-1 (Formamidine) Benzotriazole (e.g., Tinuvin 328) HALS (e.g., Tinuvin 770)
Chemical Structure Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenolBis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Primary Mechanism UV Absorption (UV-B/A specific)UV Absorption (Broad Spectrum)Radical Scavenging (Denisov Cycle)
Absorption Peak 300–330 nm (Matches PU degradation)300–400 nm (Broader)N/A (Does not absorb UV)
Yellowing Resistance (

E)
Excellent (High specificity for PU)GoodPoor (if used alone; needs UVA)
Thermal Stability Moderate (Suitable for PU foaming)HighLow to Moderate (Alkalinity issues)
Cost Efficiency High (Lower loading required for PU)ModerateHigh (Often expensive)
Color Contribution Slight Initial Yellow TintNear ColorlessColorless
Best Application PU Foams, Elastomers, Shoe Soles Engineering Plastics, PC, PETPolyolefins (PP, PE)
Data Interpretation[1][2][3]
  • The "Sweet Spot": UV-1 is often cited as being 1.1–1.4x more efficient than benzophenones in PU because its absorption curve perfectly overlays the activation energy required to break the urethane bond [1, 4].

  • Synergy: While HALS are excellent radical scavengers, they cannot prevent the initial bond cleavage in aromatic PU. Therefore, UV-1 is the primary defense (preventing cleavage), while HALS acts as a secondary defense (cleaning up radicals that slip through).

  • Limitations: UV-1 is less effective in clear coats where absolute transparency is required due to its slight initial yellow color, whereas Benzotriazoles are preferred for optical clarity [6].

Experimental Workflow: Testing UV-1 Stability

This workflow describes the precise steps to verify the stabilizer's own resistance to degradation (photostability), ensuring it doesn't become a sacrificial anode too quickly.

Workflow cluster_Test Accelerated Testing (ASTM G154) Start Start: Polymer Formulation Mix Compounding: PU Polyol + Isocyanate + 0.5% UV-1 Start->Mix Cure Curing/Foaming (Monitor Exotherm < 140°C) Mix->Cure Exposure UVA-340 Exposure (500h / 1000h) Cure->Exposure Sampling Pull Samples @ Intervals Exposure->Sampling t=500h Sampling->Exposure Continue to t=1000h Analysis Analysis Phase Sampling->Analysis FTIR FTIR: Check Urethane Peak (1700-1730 cm-1) Analysis->FTIR Color Colorimetry: Measure Delta E Analysis->Color

Caption: Step-by-step workflow for validating UV-1 performance in a Polyurethane matrix.

References

  • Chemdad Co. (2025). Technical Data Sheet: UV-1 (Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate). Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Investigation of UV resistance in polyurethane foam. Retrieved from [Link]

  • SABO S.p.A. (2012).[1] SABO®STAB UV 1 Technical Data Sheet. Retrieved from [Link]

  • Halim Hamid, S. (2000). Handbook of Polymer Degradation. Marcel Dekker. Retrieved from [Link]

Sources

Comparative

Evaluating the cost-effectiveness of "Ethyl 4-[methyl(phenyl)amino]benzoate" compared to other UV stabilizers

Executive Summary & Chemical Profile Ethyl 4-[methyl(phenyl)amino]benzoate (hereafter referred to as EMPAB ) represents a specialized class of UV absorbers derived from para-aminobenzoic acid (PABA). Unlike commodity UV...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 4-[methyl(phenyl)amino]benzoate (hereafter referred to as EMPAB ) represents a specialized class of UV absorbers derived from para-aminobenzoic acid (PABA). Unlike commodity UV filters (e.g., Octocrylene or Avobenzone), EMPAB features an N-methyl-N-phenyl substitution pattern. This structural modification significantly alters its photophysical properties, shifting its absorption maximum (


) toward the UVA II region (320–340 nm) and enhancing its lipophilicity.

For drug development professionals, EMPAB offers a unique value proposition: it functions as a broad-spectrum UVB/UVA II stabilizer with reduced photoreactivity compared to dialkyl-amino derivatives (e.g., Ethyl 4-(dimethylamino)benzoate, OD-PABA). This guide evaluates its cost-effectiveness not merely by bulk price, but by its Molar Efficiency Index (MEI) —a metric combining extinction coefficient, photostability, and effective concentration.

Chemical Identity[1][2][3]
  • IUPAC Name: Ethyl 4-(N-methyl-N-phenylamino)benzoate

  • CAS Number: 158833-49-9

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Ethyl ester (solubility), N-phenyl amine (red-shifted absorption), Benzoate core (UV chromophore).

Technical Analysis: Mechanism of Stabilization

To evaluate cost-effectiveness, one must first understand the efficiency of the molecule. EMPAB operates via a non-radiative decay mechanism . Upon absorbing a photon, the molecule enters an excited singlet state (


). The N-phenyl group facilitates rapid Internal Conversion (IC) or Intersystem Crossing (ISC), dissipating the energy as heat rather than breaking chemical bonds (photolysis) or generating free radicals.
Structural Advantage: The N-Phenyl Effect

Standard PABA derivatives (e.g., Padimate O) use N-dimethyl groups. These are susceptible to Norrish Type II photo-degradation (hydrogen abstraction from the methyl group).

  • EMPAB Advantage: The N-phenyl group lacks

    
    -hydrogens on the ring side and delocalizes the nitrogen lone pair, reducing the quantum yield of degradation. This means less stabilizer is required  to achieve the same shelf-life extension, directly impacting cost-effectiveness.
    
Visualization: Photostabilization Pathway

The following diagram illustrates the energy dissipation pathway of EMPAB compared to a degradable stabilizer.

G cluster_0 EMPAB Stabilization Cycle cluster_1 Competitor Failure Mode S0 Ground State (S0) Stable S1 Excited State (S1) High Energy S0->S1 Absorption (λ=310-330nm) UV UV Photon (hν) UV->S0 IC Internal Conversion (Heat Dissipation) S1->IC Fast Decay Comp_S1 Competitor S1 (Unstable) S0_Return Return to S0 (Intact) IC->S0_Return Non-Radiative Radical Free Radical Formation Comp_S1->Radical H-Abstraction Degradation Product Degradation (Loss of Potency) Radical->Degradation Oxidation

Figure 1: Comparative energy dissipation pathways. EMPAB (top) efficiently returns to ground state, whereas less stable alternatives (bottom) generate radicals.

Comparative Analysis: EMPAB vs. Market Standards

The following table contrasts EMPAB with industry-standard UV stabilizers. Cost-effectiveness is derived from the Effective Concentration (


)  required to achieve a target protection factor (e.g., SPF 30 equivalent or 90% API retention).
FeatureEMPAB (Ethyl 4-[methyl(phenyl)amino]benzoate)Avobenzone (Butyl Methoxydibenzoylmethane)Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate)OD-PABA (Ethyl 4-(dimethylamino)benzoate)
Primary Range UVB / UVA II (300–340 nm)UVA I (340–400 nm)UVB (290–320 nm)UVB (290–315 nm)

~315–325 nm (Red-shifted)357 nm303 nm310 nm
Molar Extinction (

)
High (>25,000

)
High (>30,000)Moderate (~12,000)High (~28,000)
Photostability High (N-phenyl stabilization)Low (Requires stabilization)Very HighModerate (Susceptible to oxidation)
Solubility Lipophilic (Esters, Oils)LipophilicLipophilicLipophilic
Relative Cost High (Specialty) Medium (Commodity)Low (Commodity)Medium
Cost-Effectiveness High for API Protection Low (unless stabilized)High for bulk plasticsModerate
The Cost-Effectiveness Verdict

While EMPAB has a higher per-kilogram cost than Octocrylene, its higher molar extinction coefficient (


) means significantly less mass is required to achieve the same optical density. Furthermore, its superior stability compared to OD-PABA reduces the need for re-application or stabilizer "overdosing," making it cost-effective for high-value pharmaceutical formulations.

Experimental Protocols for Validation

To objectively verify the cost-effectiveness of EMPAB in your specific matrix, perform the following "Molar Efficiency & Stability Assay" .

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Calculate the intrinsic UV-absorbing power per mole.

  • Preparation: Dissolve 10 mg of EMPAB in 100 mL of HPLC-grade Acetonitrile (Stock Solution A).

  • Dilution: Prepare serial dilutions (e.g., 5, 10, 20, 40

    
    ).
    
  • Measurement: Scan from 250–450 nm using a UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ). The slope is
    
    
    (path length).
    • Target:

      
       indicates high efficiency.
      
Protocol B: Accelerated Photo-Aging Stress Test (ICH Q1B Compliant)

Objective: Determine the degradation rate (


) to calculate longevity.
  • Sample Setup: Prepare 1% w/w solutions of EMPAB, Avobenzone, and Octocrylene in a neutral carrier (e.g., Isopropyl Myristate or a placebo gel).

  • Exposure: Place samples in a photostability chamber (e.g., Atlas Suntest) equipped with a Xenon arc lamp (D65 filter).

  • Dosage: Expose to 1.2 million lux·hours and 200 W[1]·h/m² (UV region), per ICH Q1B guidelines.

  • Analysis:

    • Aliquot samples at

      
       hours.
      
    • Analyze via HPLC (C18 column, MeOH:Water gradient, detection at

      
      ).
      
  • Metric: Calculate % Recovery .

    • Cost-Effectiveness Threshold: If EMPAB recovery is >95% while Competitor X is <80%, EMPAB is more cost-effective for long-term stability.

Visualization: Experimental Workflow

Experiment Start Start Evaluation Prep Prepare Solutions (10 μM in ACN) Start->Prep Measure_E Measure Extinction Coeff (ε) (UV-Vis Spec) Prep->Measure_E Expose ICH Q1B Exposure (1.2M lux·h / 200 W·h/m²) Measure_E->Expose HPLC HPLC Quantification (% Recovery) Expose->HPLC Calc Calculate Efficiency Index (SEI) HPLC->Calc

Figure 2: Step-by-step workflow for evaluating stabilizer efficiency.

Cost-Effectiveness Model: The Stabilizer Efficiency Index (SEI)

Do not rely on price per kg (


). Use the Stabilizer Efficiency Index (SEI)  to make data-driven purchasing decisions.


Where:

  • 
     = Molar Extinction Coefficient (
    
    
    
    ).
  • 
     = Fractional Recovery after 24h UV exposure (0.0 to 1.0).
    
  • 
     = Cost per mole ($/mol).
    

Interpretation:

  • High SEI: The molecule provides massive protection per dollar spent.

  • Low SEI: The molecule is cheap but inefficient (requires high loading) or unstable (requires frequent replenishment).

Case Study Projection: If EMPAB costs 2x more than OD-PABA but has a 1.5x higher


 and 98% recovery vs. 85% recovery:
  • EMPAB SEI

    
    
    
  • OD-PABA SEI

    
    
    

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2020). Photostability testing of new active substances and medicinal products.[Link]

  • PubChem. (n.d.). Ethyl 4-(dimethylamino)benzoate (OD-PABA) Compound Summary. National Library of Medicine. [Link]

  • Q-Lab Corporation. (2024). Understanding ICH Photostability Testing.[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-[methyl(phenyl)amino]benzoate proper disposal procedures

Immediate Action Card Status: Hazardous Chemical Waste (Strictly Regulated) Primary Hazard: Aquatic Toxicity (H411) & Organ Toxicity (H373) [1] Prohibited: NO drain disposal. NO trash disposal.

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Action Card
  • Status: Hazardous Chemical Waste (Strictly Regulated)

  • Primary Hazard: Aquatic Toxicity (H411) & Organ Toxicity (H373) [1]

  • Prohibited: NO drain disposal. NO trash disposal.

  • Disposal Method: High-Temperature Incineration via licensed waste contractor.

Technical Profile & Risk Assessment

As a Senior Application Scientist, I must clarify the identity of this compound before detailing the disposal. The nomenclature provided, Ethyl 4-[methyl(phenyl)amino]benzoate, is frequently associated with CAS 57834-33-0 (often commercially labeled as UV-1 or related formamidine derivatives used as UV absorbers).[2]

Researchers often underestimate this compound because it is a solid ester. However, its lipophilic nature (LogP ~3.4) dictates its environmental persistence. It does not degrade rapidly in water treatment facilities, necessitating a "Zero-Discharge" policy.

PropertySpecificationOperational Implication
CAS Number 57834-33-0 (Verify on vial)Unique identifier for waste manifesting.
Physical State Solid (Crystalline powder)Dust generation risk during transfer.[3][4]
Solubility Insoluble in water; Soluble in organics (MeOH, EtOAc).[4]Do not attempt to dilute with water for disposal.[5]
GHS Class H411 (Toxic to aquatic life), H373 (Organ damage), H317 (Sensitizer).Requires "Blue" (Health) and "Environmental" hazard labeling.
Reactivity Combustible; Incompatible with strong oxidizers.Segregate from Nitric Acid/Peroxides in waste storage.

Step-by-Step Disposal Protocol

This protocol is designed to ensure a self-validating safety loop. By following these steps, you create a traceable chain of custody required for GLP/GMP compliance.

Phase 1: Waste Segregation & Characterization

Do not mix with incompatible streams.

  • Solid Waste: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

  • Liquid Waste: Mother liquors or reaction mixtures containing the substance dissolved in solvents (e.g., Ethyl Acetate, DCM, Methanol).

Phase 2: Packaging & Containment
A. For Solid Waste (Pure Substance or Debris)
  • Primary Containment: Place the solid material or contaminated debris into a clear, 6-mil polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Seal: Tightly seal the bag (gooseneck tie) or cap the jar.

  • Secondary Containment: Place the primary container into the laboratory's designated Solid Hazardous Waste Drum .

    • Scientist's Note: If disposing of the pure reagent bottle, deface the original label only after transferring the CAS/Name data to the waste tag.

B. For Liquid Waste (Solutions)
  • Solvent Compatibility: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform)

      
      Halogenated Waste Carboy .
      
    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate)

      
      Non-Halogenated Organic Waste Carboy .
      
  • Concentration Limit: If the concentration of the benzoate is high (>5%), mark the container as "High Hazard" to alert downstream incineration crews.

Phase 3: Labeling (The Critical Control Point)

A generic "Chemical Waste" label is insufficient. You must explicitly list the constituents to prevent incineration accidents.

  • Chemical Name: Ethyl 4-[methyl(phenyl)amino]benzoate[2][6][7][8][9][10]

  • CAS: 57834-33-0[1][2][6][8]

  • Hazard Checkboxes:

Spill Management Workflow

Scenario: You have spilled 5g of solid powder on the benchtop.

  • Isolate: Evacuate the immediate 2-meter radius. Post "Do Not Enter."[5]

  • PPE Up: Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator (dust inhalation is a specific H373 risk).

  • Dry Clean-Up (Preferred):

    • Gently cover the spill with a damp paper towel to prevent dust dispersion.[4]

    • Scoop the material using a card or dustpan into a waste jar.

    • Crucial: Do not dry sweep; this aerosolizes the amine.

  • Wet Decontamination:

    • Wipe the surface with an ethanol-soaked tissue (solubilizes the residue).

    • Follow with a soap-and-water wash.[3][5][11]

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision matrix for handling this specific compound.

DisposalWorkflow Start Waste Generation: Ethyl 4-[methyl(phenyl)amino]benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid Liquid Bagging Double Bag or HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic Solid' CAS: 57834-33-0 Bagging->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (No Drain Disposal) LabelSolid->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Carboy (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Caption: Operational decision tree for segregating Ethyl 4-[methyl(phenyl)amino]benzoate waste streams. Note the convergence on High-Temperature Incineration.

References

Sources

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